molecular formula C10H8O2 B1582923 Methyl phenylpropiolate CAS No. 4891-38-7

Methyl phenylpropiolate

Cat. No.: B1582923
CAS No.: 4891-38-7
M. Wt: 160.17 g/mol
InChI Key: JFGWPXKGINUNDH-UHFFFAOYSA-N
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Description

Organoiron carbonyl complexes are obtained by reacting methyl phenylpropiolate with Fe2(CO)9.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-phenylprop-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGWPXKGINUNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197637
Record name Phenylpropynoic acid methyl ester
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4891-38-7
Record name Phenylpropynoic acid methyl ester
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Record name Phenylpropynoic acid methyl ester
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Record name Methyl Phenylpropiolate
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl phenylpropiolate, an important intermediate in organic synthesis. The document details its structural and physicochemical characteristics, reactivity, and common experimental protocols, presented in a format tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a distinct aroma.[1] Structurally, it is the methyl ester of phenylpropiolic acid, featuring a benzene (B151609) ring conjugated with an ester functional group via a carbon-carbon triple bond. This unique structure imparts specific reactivity to the molecule.

A summary of its key quantitative physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₁₀H₈O₂[2]
Molecular Weight 160.17 g/mol [3]
CAS Number 4891-38-7[3]
Appearance Colorless to pale yellow liquid[1][4]
Density 1.086 g/mL at 25 °C[3][5]
Boiling Point 109-112 °C at 2 mmHg[3][5]
Melting Point ~ -12 °C[1]
Refractive Index (n20/D) 1.5590[3][5]
Solubility Soluble in organic solvents, insoluble in water.
InChI Key JFGWPXKGINUNDH-UHFFFAOYSA-N[3]
SMILES COC(=O)C#Cc1ccccc1[3]

Synthesis and Purification

The primary method for the synthesis of this compound is the esterification of phenylpropiolic acid with methanol (B129727). This reaction is typically catalyzed by an acid, such as sulfuric acid.

Below is a generalized experimental workflow for its synthesis.

G cluster_synthesis Synthesis of this compound start Phenylpropiolic Acid + Methanol catalyst Acid Catalyst (e.g., H₂SO₄) start->catalyst Addition reaction Esterification Reaction start->reaction catalyst->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (Distillation) drying->purification product This compound purification->product

General workflow for the synthesis of this compound.

Experimental Protocol: Esterification of Phenylpropiolic Acid

A common laboratory-scale synthesis involves the following steps:

  • Reaction Setup: Phenylpropiolic acid is dissolved in an excess of methanol.

  • Catalyst Addition: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

  • Reaction: The mixture is heated to reflux for several hours to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Workup: After cooling, the excess methanol is removed under reduced pressure. The residue is then diluted with water and neutralized with a mild base (e.g., sodium bicarbonate solution).

  • Extraction: The aqueous mixture is extracted multiple times with an organic solvent like diethyl ether or dichloromethane (B109758) to isolate the crude product.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is evaporated.

  • Purification: The crude this compound is purified by vacuum distillation to yield the final product.[6]

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its electron-deficient carbon-carbon triple bond, making it a versatile substrate in a variety of organic transformations.

  • Cycloaddition Reactions: It readily participates in [3+2] cycloaddition reactions with 1,3-dipoles such as azides and nitrones to form five-membered heterocyclic rings.[7][8][9] For instance, its reaction with 3-phenylsydnone (B89390) yields a mixture of regioisomeric pyrazoles.[1]

  • Hydrogenation: The triple bond can be selectively hydrogenated to a double bond to form cis-methyl cinnamate (B1238496) or fully reduced to a single bond to yield methyl 3-phenylpropionate, depending on the catalyst and reaction conditions.[10]

  • Formation of Organometallic Complexes: this compound reacts with iron carbonyls, such as Fe₂(CO)₉, to form organoiron carbonyl complexes.

  • Other Additions: It can undergo addition reactions with various nucleophiles. For example, it reacts with dialkyl phosphites in the absence of a catalyst under microwave conditions.

The stability of this compound is a key consideration in its handling and storage. It is known to be sensitive to air and light. For long-term storage, it is recommended to keep it under an inert atmosphere.

The following diagram illustrates the principal reactive pathways of this compound.

G cluster_reactivity Reactivity of this compound cluster_cycloaddition Cycloaddition cluster_hydrogenation Hydrogenation cluster_organometallic Organometallic Chemistry reactant This compound cyclo_product Heterocyclic Compounds (e.g., Pyrazoles, Isoxazoles) reactant->cyclo_product [3+2] Cycloaddition with 1,3-Dipoles hydrog_partial cis-Methyl Cinnamate reactant->hydrog_partial Partial Reduction organo_product Organoiron Carbonyl Complexes reactant->organo_product Reaction with Fe₂(CO)₉ hydrog_full Methyl 3-Phenylpropionate hydrog_partial->hydrog_full Full Reduction

Key reaction pathways of this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, typically in the range of 7.3-7.6 ppm, and a characteristic singlet for the methyl ester protons around 3.8 ppm.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon (around 153 ppm), the acetylenic carbons (in the region of 80-85 ppm), the carbons of the phenyl ring, and the methyl carbon of the ester group.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands include:

    • A sharp peak for the C≡C triple bond stretch, typically around 2200 cm⁻¹.

    • A strong absorption for the C=O stretch of the ester group, usually in the range of 1715-1730 cm⁻¹.

    • C-O stretching vibrations for the ester group.

    • Absorptions corresponding to the aromatic C-H and C=C bonds of the phenyl ring.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 160.[12] Common fragmentation patterns can also be observed, which aid in structural elucidation.

Biological Activity

While this compound itself is primarily utilized as a synthetic intermediate, its derivatives and related phenylpropionate compounds have been investigated for various biological activities. For instance, certain phenylpropionate derivatives have been shown to interfere with insect feeding behavior.[13] However, there is currently limited information on specific signaling pathways directly modulated by this compound in mammalian systems. Its role in drug development is predominantly as a building block for the synthesis of more complex, biologically active molecules.

Safety and Handling

This compound is classified as an irritant to the eyes and skin.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. It is also important to note its sensitivity to air and light, and it should be stored accordingly under an inert atmosphere.[14]

References

An In-depth Technical Guide to Methyl Phenylpropiolate (CAS 4891-38-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl phenylpropiolate (CAS 4891-38-7), a versatile building block in organic synthesis. This document details its physicochemical properties, spectroscopic data, synthesis, and key chemical reactions. Additionally, it explores the current understanding of its potential, albeit limited, role in medicinal chemistry and provides essential safety information.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid or solid, depending on the ambient temperature, with a chemical formula of C₁₀H₈O₂ and a molecular weight of 160.17 g/mol . Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 4891-38-7
Molecular Formula C₁₀H₈O₂
Molecular Weight 160.17 g/mol
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 26 °C[1]
Boiling Point 109-112 °C at 2 mmHg
Density 1.086 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.5590
Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum of the closely related ethyl phenylpropiolate shows aromatic protons in the range of δ 7.20-7.58 ppm, the quartet of the ethyl group at δ 4.29 ppm, and the triplet of the ethyl group at δ 1.35 ppm.[2] For this compound, one would expect to see the aromatic protons in a similar region and a singlet for the methyl ester protons, likely around δ 3.7-3.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum of ethyl phenylpropiolate displays signals for the aromatic carbons, the ester carbonyl carbon, the acetylenic carbons, and the ethyl group carbons.[2] For this compound, the spectrum would be similar, with the key difference being a signal for the methyl ester carbon instead of the ethyl group carbons.

Infrared (IR) Spectroscopy: The IR spectrum of phenylpropiolic acid, the precursor to this compound, shows characteristic absorptions for the C≡C triple bond and the carboxylic acid group.[3] For this compound, the spectrum is expected to show a strong absorption for the C=O stretch of the ester group (typically around 1715-1730 cm⁻¹), the C≡C stretch (around 2210-2260 cm⁻¹), and C-O stretching vibrations.

Mass Spectrometry (MS): The mass spectrum of phenylpropiolic acid shows a molecular ion peak corresponding to its molecular weight.[4] For this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 160.

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer-Speier esterification of phenylpropiolic acid with methanol (B129727) in the presence of an acid catalyst.

Experimental Protocol: Fischer-Speier Esterification

This protocol is based on the general principles of Fischer esterification and may require optimization.[5]

Materials:

  • Phenylpropiolic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylpropiolic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux and maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Logical Workflow for Fischer-Speier Esterification

Fischer_Esterification cluster_reactants Reactants & Catalyst cluster_reaction_conditions Reaction cluster_workup Workup cluster_purification Purification Phenylpropiolic_Acid Phenylpropiolic Acid Reflux Heat to Reflux Phenylpropiolic_Acid->Reflux Methanol Methanol (excess) Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Evaporation Evaporate Excess Methanol Reflux->Evaporation Reaction Completion Extraction Extraction with Organic Solvent Evaporation->Extraction Washing Wash with H₂O, NaHCO₃, Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Filtration Filter Drying Agent Drying->Filtration Concentration Concentrate Filtration->Concentration Distillation Vacuum Distillation Concentration->Distillation Product Pure Methyl Phenylpropiolate Distillation->Product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Organic Synthesis

The presence of an electron-withdrawing ester group conjugated to a carbon-carbon triple bond makes this compound a versatile Michael acceptor and a dipolarophile in cycloaddition reactions.

1,3-Dipolar Cycloaddition Reactions

This compound readily participates in 1,3-dipolar cycloaddition reactions with various 1,3-dipoles, such as azides, to form five-membered heterocyclic rings.[3][6][7] These reactions are a powerful tool for the synthesis of substituted triazoles, which are important scaffolds in medicinal chemistry.[8]

Experimental Protocol: 1,3-Dipolar Cycloaddition with an Aryl Azide (B81097)

This is a general procedure and may require optimization for specific substrates.[9][10]

Materials:

  • This compound

  • Aryl azide

  • Solvent (e.g., toluene, t-butanol/water)

  • Copper(I) catalyst (for CuAAC reaction, e.g., CuI, CuSO₄/sodium ascorbate)

Procedure:

  • In a reaction vessel, dissolve the aryl azide and this compound in the chosen solvent.

  • If it is a copper-catalyzed azide-alkyne cycloaddition (CuAAC), add the copper(I) catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, work up the reaction by removing the solvent and purifying the product by column chromatography or recrystallization.

Cycloaddition Reactants This compound + Aryl Azide TransitionState [Transition State] Reactants->TransitionState Heat or Cu(I) catalyst Product Triazole Product(s) TransitionState->Product

Caption: Mechanism of the base-catalyzed Michael addition.

Biological and Pharmacological Relevance

While this compound itself has not been extensively studied for its biological activity, the broader class of phenylpropanoids and phenylpropiolic acid derivatives have garnered interest in drug discovery.

Phenylpropanoids, in general, are known to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. [11]More specifically, derivatives of phenylpropiolic acid have been investigated as GPR40 agonists, which are potential therapeutic targets for type 2 diabetes. [11][12]Some phenylpropanoid esters have also shown cytotoxic activity against cancer cell lines. [13]However, it is important to note that these findings are for related compounds, and the specific biological effects of this compound remain largely unexplored. Further research is needed to determine if it possesses any significant pharmacological properties.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation. Table 2: Hazard Information for this compound

Hazard StatementGHS ClassificationPrecautionary StatementsReference(s)
H315: Causes skin irritationSkin Irrit. 2P264, P280, P302+P352, P332+P313, P362+P364
H319: Causes serious eye irritationEye Irrit. 2P264, P280, P305+P351+P338, P337+P313

Handling Recommendations:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, rinse the affected area immediately with plenty of water and seek medical advice.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized in 1,3-dipolar cycloaddition and Michael addition reactions to construct complex molecular architectures. While its direct applications in drug development are not yet established, the biological activities of related phenylpropiolic acid derivatives suggest that it could be a useful scaffold for medicinal chemistry exploration. Researchers and scientists working with this compound should adhere to strict safety protocols due to its irritant nature. Further investigation into its spectroscopic characterization, reaction scope, and biological properties will undoubtedly expand its utility in both academic and industrial research.

References

A Technical Guide to Methyl Phenylpropiolate: Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a detailed experimental protocol for the synthesis of methyl phenylpropiolate. This compound is a valuable intermediate in organic synthesis, utilized in the creation of a variety of more complex molecules.

Core Properties of this compound

This compound is an organic compound with the chemical formula C10H8O2.[1] It is also known as methyl 3-phenyl-2-propynoate. Below is a summary of its key quantitative data.

PropertyValue
Molecular Formula C10H8O2[1]
Molecular Weight 160.17 g/mol [1][2]
CAS Number 4891-38-7
Appearance Colorless to pale yellow liquid
Boiling Point 109-112 °C at 2 mmHg[2]
Density 1.086 g/mL at 25 °C

Synthesis of this compound via Fischer-Speier Esterification

A common and effective method for the synthesis of this compound is the Fischer-Speier esterification of phenylpropiolic acid with methanol (B129727), utilizing a strong acid as a catalyst. This reaction is a classic example of nucleophilic acyl substitution.

Experimental Protocol

Materials:

  • Phenylpropiolic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylpropiolic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with saturated sodium chloride solution.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Purification: Remove the dichloromethane solvent by rotary evaporation. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Phenylpropiolic Acid + Methanol catalyst H₂SO₄ (catalyst) start->catalyst 1. Add reflux Reflux catalyst->reflux 2. Heat extraction Solvent Evaporation & Dichloromethane Extraction reflux->extraction 3. Cool & Extract washing Wash with H₂O, NaHCO₃, Brine extraction->washing 4. Wash drying Dry with MgSO₄ washing->drying 5. Dry purification Solvent Removal & Vacuum Distillation drying->purification 6. Purify product Pure Methyl Phenylpropiolate purification->product

Caption: Workflow for the synthesis and purification of this compound.

References

Spectroscopic Characterization of Methyl Phenylpropiolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl phenylpropiolate (CAS No: 4891-38-7, Molecular Formula: C₁₀H₈O₂, Molecular Weight: 160.17 g/mol ) is a key intermediate and building block in organic synthesis.[1][2] Its unique structure, featuring a conjugated system of a phenyl group, an alkyne, and an ester, makes it a versatile reagent in cycloaddition reactions and the synthesis of complex heterocyclic compounds. Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data (Expected)

Solvent: Chloroform-d (CDCl₃), Reference: TMS or residual solvent peak (δ 7.26 ppm).[3]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.55 - 7.45Multiplet2HAromatic Protons (ortho)
~ 7.40 - 7.30Multiplet3HAromatic Protons (meta, para)
~ 3.80Singlet3HMethoxy Protons (-OCH₃)

Note: Actual chemical shifts may vary slightly based on solvent and concentration. The assignments are based on typical chemical shift ranges for substituted benzene (B151609) rings and methyl esters.

Table 2: ¹³C NMR Spectroscopic Data (Expected)

Solvent: Chloroform-d (CDCl₃), Reference: CDCl₃ solvent peak (δ 77.0 ppm).[4][5]

Chemical Shift (δ, ppm)Assignment
~ 154Carbonyl Carbon (C=O)
~ 132Aromatic Carbon (ortho)
~ 130Aromatic Carbon (para)
~ 128Aromatic Carbon (meta)
~ 120Aromatic Carbon (ipso)
~ 85Alkyne Carbon (C-Ph)
~ 80Alkyne Carbon (C-CO₂Me)
~ 52Methoxy Carbon (-OCH₃)

Note: These are predicted chemical shifts based on the structure of this compound.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityBond Vibration Assignment
2233StrongAlkyne (C≡C) stretch[6]
1724StrongEster Carbonyl (C=O) stretch[6]
~ 3100 - 3000MediumAromatic C-H stretch
~ 1600, 1490, 1450Medium-WeakAromatic ring C=C stretches
~ 1250 - 1100StrongEster C-O stretch
Table 4: Mass Spectrometry (MS) Data

Ionization Method: Electron Impact (EI)

m/zRelative Intensity (%)Proposed Fragment Ion
16071.7[M]⁺ (Molecular Ion)[1]
12999.2[M - OCH₃]⁺[1]
10299.99[C₆H₅C≡CH]⁺ (Phenylacetylene)[1][7]
101-[C₈H₅]⁺
75-[C₆H₃]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation : Weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a clean, dry vial.[8][9]

  • Filtration : To remove any particulate matter which can degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.[9]

  • Volume Adjustment : Ensure the final sample height in the NMR tube is approximately 4-5 cm to position it correctly within the instrument's radiofrequency coil.[8][10]

  • Data Acquisition : Cap the NMR tube and wipe it clean. Place the tube in the spectrometer's spinner and insert it into the magnet. Allow the sample to equilibrate to the probe temperature (e.g., 298K).

  • Instrument Setup : Set the spectrometer to use the deuterium (B1214612) signal from the solvent for field-frequency locking.[9] Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (B1202638) (TMS).[3][4] Acquire both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy Protocol
  • Instrument Preparation : Ensure the spectrometer's sample chamber is clean and dry. Collect a background spectrum of the empty chamber (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental absorptions from the sample spectrum.

  • Sample Preparation (Thin Film Method) : Since this compound is a liquid at room temperature, this is the preferred method.[2] Place one drop of the neat liquid onto the surface of a clean, polished IR-transparent salt plate (e.g., NaCl or KBr).[11][12]

  • Cell Assembly : Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates. Ensure no air bubbles are trapped.[12]

  • Data Acquisition : Mount the plates in the spectrometer's sample holder and acquire the IR spectrum. The typical range for analysis of organic compounds is 4000-400 cm⁻¹.[13]

  • Cleaning : After analysis, disassemble the plates and clean them thoroughly with a dry, volatile organic solvent (e.g., dichloromethane (B109758) or isopropanol) and store them in a desiccator.[11]

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation : Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or hexane.[14] Dilute this stock solution to a final concentration of approximately 1-10 µg/mL.[15][16]

  • Filtration : The final solution must be free of any particulate matter. If necessary, centrifuge the sample or filter it through a 0.22 µm syringe filter.[16]

  • Vial Transfer : Transfer the filtered sample into a 1.5 mL glass autosampler vial suitable for GC-MS analysis.[14][15]

  • Instrument Setup :

    • Gas Chromatograph (GC) : Use a standard non-polar column (e.g., DB-5). Set an appropriate temperature program, for example, starting at 50°C and ramping up to 250°C to ensure proper separation and elution of the compound.

    • Mass Spectrometer (MS) : Set the instrument to operate in Electron Impact (EI) ionization mode, typically at 70 eV. Set the mass analyzer to scan a suitable range, such as m/z 40-400.

  • Data Acquisition : Inject 1 µL of the prepared sample into the GC-MS system. The resulting chromatogram should show a single major peak corresponding to this compound, and the mass spectrum for that peak can then be analyzed.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical sample like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Raw Data NMR_Prep Dissolve in CDCl₃ Filter into NMR Tube NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Prep Prepare Neat Liquid Film on Salt Plates IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq MS_Prep Dilute in Volatile Solvent (e.g., Hexane) MS_Acq GC-Mass Spectrometer MS_Prep->MS_Acq NMR_Data ¹H & ¹³C NMR Spectra NMR_Acq->NMR_Data IR_Data IR Spectrum IR_Acq->IR_Data MS_Data Mass Spectrum MS_Acq->MS_Data Analysis Data Analysis & Interpretation NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Sample Sample: This compound Sample->NMR_Prep Sample->IR_Prep Sample->MS_Prep Confirmation Structural Confirmation & Purity Assessment Analysis->Confirmation

Fig. 1: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Electronic Properties of Methyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phenylpropiolate (C₁₀H₈O₂) is an aromatic ester containing a conjugated system that includes a phenyl ring, a carbon-carbon triple bond (alkyne), and a methyl ester group. This unique arrangement of functional groups imparts distinct electronic properties that are of significant interest in organic synthesis and drug development. The electron-withdrawing nature of the methyl ester group polarizes the alkyne, making it susceptible to nucleophilic attack and a key participant in various cycloaddition reactions. Understanding the electronic characteristics of this molecule is crucial for predicting its reactivity and designing novel synthetic pathways for complex organic molecules and potential pharmaceutical agents.

This technical guide provides a comprehensive overview of the core electronic properties of this compound, supported by spectroscopic data, computational analysis, and detailed experimental protocols.

Synthesis of this compound

This compound is commonly synthesized via the Fischer esterification of phenylpropiolic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid.[1][2] This reversible reaction is typically driven to completion by using an excess of methanol.

Experimental Protocol: Fischer Esterification of Phenylpropiolic Acid

Materials:

  • Phenylpropiolic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (B109758) or diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve phenylpropiolic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for a period of 1 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Phenylpropiolic_Acid Phenylpropiolic Acid Reflux Reflux (1-2h) Phenylpropiolic_Acid->Reflux Methanol Methanol (excess) Methanol->Reflux H2SO4 H₂SO₄ (catalyst) H2SO4->Reflux Evaporation Evaporation of Methanol Reflux->Evaporation Extraction Extraction with Organic Solvent Evaporation->Extraction Washing Washing (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying (MgSO₄/Na₂SO₄) Washing->Drying Final_Evaporation Solvent Evaporation Drying->Final_Evaporation Distillation Vacuum Distillation Final_Evaporation->Distillation Product This compound Distillation->Product

Synthesis workflow for this compound.

Spectroscopic Properties

The electronic structure of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (C₆H₅)7.3 - 7.6Multiplet
Methyl (O-CH₃)~3.8Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~154
Aromatic (ipso-C)~120
Aromatic (ortho, meta, para-C)128 - 133
Alkyne (C≡C-Ph)~88
Alkyne (C≡C-COOCH₃)~81
Methyl (O-CH₃)~52

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum reveals the vibrational modes of the functional groups present in the molecule. The key absorptions for this compound are expected to correspond to the C=O stretch of the ester, the C≡C stretch of the alkyne, and the C-H stretches of the aromatic ring.[7][8][9]

Table 3: Characteristic IR Absorption Peaks for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
Ester (C=O)Stretch1715 - 1730Strong
Alkyne (C≡C)Stretch2210 - 2260Medium to Weak
Aromatic C-HStretch3000 - 3100Medium
Aromatic C=CStretch1450 - 1600Medium to Weak
C-O (ester)Stretch1000 - 1300Strong
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum provides insights into the electronic transitions within the conjugated π-system of the molecule. The extended conjugation involving the phenyl ring and the alkyne is expected to result in absorption in the UV region. Specific experimental data for this compound is not widely reported, but similar conjugated systems exhibit π → π* transitions.[10]

Computational Analysis of Electronic Properties

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. For this compound, DFT can provide valuable information on its frontier molecular orbitals (HOMO and LUMO) and dipole moment.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.[11][12][13] A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the phenyl ring and the alkyne, while the LUMO is anticipated to be distributed over the alkyne and the electron-withdrawing methyl ester group. This distribution makes the alkyne susceptible to nucleophilic attack.

HOMO_LUMO cluster_orbitals Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) Electrophile Electrophile LUMO->Electrophile Accepts e⁻ Energy Energy Energy->LUMO Increasing Energy Nucleophile Nucleophile Nucleophile->HOMO Donates e⁻

HOMO-LUMO interaction diagram.
Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. Due to the electron-withdrawing nature of the methyl ester group, this compound is expected to possess a significant dipole moment. Computational methods, such as those available in software like Gaussian, can be used to calculate the magnitude and direction of the dipole moment.[15][16][17]

Reactivity and Reaction Mechanisms

The electronic properties of this compound make it a versatile reagent in organic synthesis, particularly in cycloaddition reactions.

1,3-Dipolar Cycloaddition Reactions

This compound is an excellent dipolarophile in 1,3-dipolar cycloaddition reactions. The electron-deficient alkyne readily reacts with 1,3-dipoles such as azides and nitrones to form five-membered heterocyclic rings.[14][18][19]

Mechanism of 1,3-Dipolar Cycloaddition with Phenyl Azide (B81097):

The reaction of this compound with phenyl azide is a classic example of a Huisgen cycloaddition, leading to the formation of a triazole. The reaction proceeds through a concerted mechanism involving a six-electron transition state.[20] DFT calculations can be employed to model the transition state and predict the regioselectivity of the reaction.

Cycloaddition_Mechanism Reactants This compound + Phenyl Azide TS Transition State (Concerted) Reactants->TS [3+2] Product Triazole Product TS->Product

1,3-Dipolar cycloaddition mechanism.

Applications in Drug Development

The heterocyclic scaffolds synthesized from this compound via cycloaddition reactions are prevalent in many biologically active compounds. Triazoles, for instance, are known to exhibit a wide range of pharmacological activities. The ability to functionalize the this compound core allows for the generation of diverse molecular libraries for drug discovery and lead optimization.

Conclusion

This compound possesses a unique set of electronic properties arising from its conjugated system of a phenyl ring, an alkyne, and a methyl ester. These properties, characterized by spectroscopic techniques and computational analysis, render the molecule a valuable building block in organic synthesis. Its electron-deficient alkyne is particularly reactive in cycloaddition reactions, providing a versatile platform for the synthesis of complex heterocyclic compounds with potential applications in drug development. Further experimental and computational studies will continue to unveil the full potential of this important chemical entity.

References

Stability of Methyl phenylpropiolate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability of methyl phenylpropiolate under acidic and basic conditions. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected degradation pathways based on established principles of organic chemistry, including the acid-catalyzed hydration of alkynes and the base-catalyzed hydrolysis of esters (saponification). Furthermore, it details the standard experimental protocols for conducting forced degradation studies, as mandated by regulatory bodies such as the International Conference on Harmonisation (ICH), which are essential for the development of stability-indicating analytical methods. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound, enabling them to design and execute robust stability studies.

Introduction

This compound is an organic compound featuring both an ester functional group and a carbon-carbon triple bond (alkyne), making it susceptible to degradation under both acidic and basic conditions. Understanding its stability profile is critical for its application in chemical synthesis, particularly in the pharmaceutical industry, where the purity and integrity of starting materials and intermediates are paramount. Forced degradation studies are a regulatory requirement and a crucial component of drug development, providing insights into the intrinsic stability of a molecule, potential degradation products, and informing the development of validated analytical methods to ensure product quality and safety.[1][2]

Predicted Stability and Degradation Pathways

Based on the functional groups present in this compound, its stability is expected to be compromised in both acidic and basic environments.

Acidic Conditions

Under acidic conditions, the primary degradation pathway for this compound is anticipated to be the acid-catalyzed hydration of the alkyne bond.[3][4][5][6][7] This reaction typically follows Markovnikov's rule, where the initial addition of water across the triple bond forms an enol intermediate.[3][4] This enol is generally unstable and will rapidly tautomerize to the more stable keto form.[3][4][6][7]

The expected degradation product under acidic conditions is therefore methyl 3-oxo-3-phenylpropanoate .

Acid_Degradation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product This compound This compound Vinyl Cation Vinyl Cation This compound->Vinyl Cation Protonation H3O+ H₃O⁺ Enol Intermediate Enol Intermediate Vinyl Cation->Enol Intermediate Nucleophilic attack by H₂O Methyl 3-oxo-3-phenylpropanoate Methyl 3-oxo-3-phenylpropanoate Enol Intermediate->Methyl 3-oxo-3-phenylpropanoate Tautomerization Basic_Degradation cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Nucleophilic Attack OH- OH⁻ Phenylpropiolate Salt Phenylpropiolate Salt Tetrahedral Intermediate->Phenylpropiolate Salt Elimination of Methoxide Methanol Methanol Tetrahedral Intermediate->Methanol Proton Transfer Experimental_Workflow Start Start Prepare Stock Solution Prepare Stock Solution of this compound Start->Prepare Stock Solution Stress Conditions Stress Conditions Prepare Stock Solution->Stress Conditions Acid Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, reflux) Stress Conditions->Acid Hydrolysis Acidic Base Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, reflux) Stress Conditions->Base Hydrolysis Basic Neutralize and Dilute Neutralize and Dilute Samples Acid Hydrolysis->Neutralize and Dilute Base Hydrolysis->Neutralize and Dilute Analyze Samples Analyze Samples by Stability-Indicating Method (e.g., HPLC) Neutralize and Dilute->Analyze Samples Characterize Degradants Characterize Degradation Products (e.g., LC-MS, NMR) Analyze Samples->Characterize Degradants End End Characterize Degradants->End

References

Solubility of Methyl phenylpropiolate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Methyl Phenylpropiolate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility descriptions and provides a standardized experimental protocol for determining solubility, which can be adapted for specific laboratory requirements.

Introduction to this compound

This compound (C₁₀H₈O₂) is an organic compound with a molecular weight of 160.17 g/mol . It is the methyl ester of phenylpropiolic acid and is utilized in various chemical syntheses. Understanding its solubility is crucial for its application in reaction chemistry, purification processes, and formulation development in various industries, including pharmaceuticals.

Solubility of this compound

Organic SolventChemical FormulaQualitative SolubilityCitation
Chloroform (B151607)CHCl₃Soluble[1]
EthanolC₂H₅OHMiscible[2]
MethanolCH₃OHSlightly Soluble[1]

It is generally noted that this compound is miscible with organic solvents.[3] However, it is insoluble in water.[1][2]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent. This method can be adapted to specific laboratory conditions and analytical capabilities.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Thermostatically controlled shaker or magnetic stirrer with a hot plate

  • Centrifuge

  • Calibrated thermometer

  • Glass vials with airtight seals

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be below the boiling point of the solute and the decomposition temperature.

    • Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator to prevent moisture absorption.

    • Weigh the vial containing the dry solute.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final mass of the vial minus the initial mass of the empty vial.

    • The mass of the solvent is the mass of the solution minus the mass of the dissolved solute.

    • Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.

Workflow for Solubility Determination

G Workflow for Gravimetric Solubility Determination A Add excess this compound to a known volume of solvent B Equilibrate at a constant temperature with agitation A->B C Allow excess solid to settle B->C D Withdraw and filter a known volume of the supernatant C->D E Weigh the filtered solution D->E F Evaporate the solvent E->F G Weigh the remaining solute F->G H Calculate solubility G->H

Caption: A flowchart illustrating the key steps in the gravimetric determination of solubility.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

  • Polarity of the Solvent: "Like dissolves like" is a fundamental principle of solubility. The polarity of the solvent relative to the polarity of this compound will be a primary determinant of its solubility.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • Purity of Components: The presence of impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While specific quantitative solubility data for this compound is sparse in the available literature, qualitative data indicates its good solubility in common organic solvents like chloroform and ethanol. For precise quantitative measurements, the provided experimental protocol for gravimetric determination offers a reliable methodology. Researchers and drug development professionals are encouraged to perform their own solubility studies under their specific experimental conditions to obtain accurate and relevant data for their applications.

References

An In-depth Technical Guide to Methyl Phenylpropiolate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl phenylpropiolate (C₁₀H₈O₂) is a versatile reagent in organic synthesis, valued for its reactive carbon-carbon triple bond conjugated with an ester functionality. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies related to this compound. Detailed experimental protocols for its synthesis from historic and contemporary perspectives are presented, along with a compilation of its physical and spectroscopic properties. Furthermore, this guide illustrates the utility of this compound as a building block in significant organic reactions, such as the Michael addition and the Diels-Alder reaction, through detailed mechanistic diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry and drug development.

Introduction

This compound is an aromatic acetylenic ester that has found extensive application as a key intermediate in the synthesis of a wide array of organic compounds. Its unique electronic structure, characterized by an electron-deficient triple bond, makes it a potent electrophile and a valuable partner in various cycloaddition and nucleophilic addition reactions. Understanding the historical context of its discovery and the evolution of its synthesis provides valuable insights into the development of modern organic chemistry. This guide will trace the origins of this compound, beginning with its precursor, phenylpropiolic acid, and detail the key synthetic transformations and chemical properties that define this important molecule.

Discovery and Historical Synthesis

The history of this compound is intrinsically linked to the discovery and synthesis of its parent carboxylic acid, phenylpropiolic acid.

Phenylpropiolic Acid: The Precursor

The synthesis of phenylpropiolic acid (C₉H₆O₂) was a significant achievement in 19th-century organic chemistry. One of the earliest and most well-documented methods for its preparation involves the dehydrobromination of cinnamic acid dibromide. This multi-step synthesis begins with the readily available cinnamic acid.

Historical Synthesis of Phenylpropiolic Acid from Cinnamic Acid

The classical synthesis of phenylpropiolic acid proceeds through a two-step sequence starting from cinnamic acid:

  • Bromination of Cinnamic Acid: Cinnamic acid is treated with bromine to form 2,3-dibromo-3-phenylpropanoic acid (cinnamic acid dibromide).

  • Dehydrobromination: The resulting dibromide is then subjected to double dehydrobromination using a strong base, typically alcoholic potassium hydroxide (B78521), to yield phenylpropiolic acid.

This historical route laid the foundation for the availability of phenylpropiolic acid for further chemical exploration.

The Emergence of this compound

While the exact first synthesis of this compound is not definitively documented in readily available literature, it is understood to have been prepared through the esterification of phenylpropiolic acid. The Fischer esterification, a classic method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst, is the most common and historically significant method for this transformation. Given that the Fischer esterification was developed in the late 19th century, it is highly probable that this compound was first synthesized around that time.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectral properties is crucial for its identification, purification, and application.

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₈O₂
Molecular Weight160.17 g/mol
Boiling Point109-112 °C at 2 mmHg
Density1.086 g/mL at 25 °C
Refractive Index (n²⁰/D)1.5590
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration. For α,β-unsaturated esters like this compound, this peak typically appears in the range of 1730-1715 cm⁻¹. The carbon-carbon triple bond (C≡C) stretch is also a key feature, although it can be weak or absent in symmetrical alkynes, in this case, it is expected in the 2260–2100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show signals for the aromatic protons of the phenyl group, typically in the region of 7.3-7.6 ppm, and a singlet for the methyl ester protons around 3.8 ppm.

  • ¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. Key expected signals include the carbonyl carbon of the ester (around 154 ppm), the acetylenic carbons (in the range of 80-90 ppm), the carbons of the phenyl group (typically between 120 and 135 ppm), and the methyl carbon of the ester (around 52 ppm).

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of phenylpropiolic acid and its subsequent conversion to this compound.

Synthesis of Phenylpropiolic Acid from Cinnamic Acid

This two-step procedure is adapted from historical and well-established methods.

Step 1: Preparation of 2,3-Dibromo-3-phenylpropanoic Acid

  • Materials: Cinnamic acid, Bromine, Carbon tetrachloride (or a safer alternative solvent like dichloromethane).

  • Procedure:

    • Dissolve cinnamic acid in a suitable solvent in a round-bottom flask equipped with a dropping funnel and a condenser.

    • Slowly add a solution of bromine in the same solvent to the cinnamic acid solution with stirring. The reaction is typically carried out at room temperature.

    • Continue stirring until the bromine color disappears, indicating the completion of the addition reaction.

    • The product, 2,3-dibromo-3-phenylpropanoic acid, often precipitates from the solution and can be collected by filtration.

Step 2: Preparation of Phenylpropiolic Acid

  • Materials: 2,3-Dibromo-3-phenylpropanoic acid, Potassium hydroxide, Ethanol (B145695).

  • Procedure:

    • Prepare a solution of potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.

    • Add the 2,3-dibromo-3-phenylpropanoic acid to the alcoholic KOH solution.

    • Heat the mixture to reflux for several hours to effect the double dehydrobromination.

    • After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl or H₂SO₄) to precipitate the phenylpropiolic acid.

    • The crude phenylpropiolic acid is then collected by filtration, washed with water, and can be purified by recrystallization.

Synthesis of this compound via Fischer Esterification

This procedure describes the conversion of phenylpropiolic acid to its methyl ester.[2][3]

  • Materials: Phenylpropiolic acid, Methanol (B129727), Concentrated sulfuric acid (catalyst).

  • Procedure:

    • In a round-bottom flask, dissolve phenylpropiolic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

    • Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

    • Remove the solvent by rotary evaporation to yield crude this compound.

    • The product can be further purified by vacuum distillation.

Synthetic Applications and Reaction Mechanisms

This compound is a valuable synthon in organic chemistry, participating in a variety of reactions. This section highlights two key examples: the Michael addition and the Diels-Alder reaction.

Michael Addition to this compound

The electron-withdrawing nature of the ester group polarizes the triple bond of this compound, making the β-carbon susceptible to nucleophilic attack. This conjugate addition is known as the Michael addition.[4][5][6][7][8] A wide range of nucleophiles, including enolates, amines, and thiols, can participate in this reaction.

Michael_Addition Reactants This compound + Nu:⁻ TS Transition State Reactants->TS Nucleophilic Attack Intermediate Vinyl Anion Intermediate TS->Intermediate Product Michael Adduct Intermediate->Product Protonation

Figure 1: Generalized workflow for the Michael addition to this compound.

Diels-Alder Reaction with this compound

This compound can also act as a dienophile in the [4+2] cycloaddition reaction known as the Diels-Alder reaction.[9][10][11][12][13] Its electron-deficient triple bond reacts with a conjugated diene to form a substituted cyclohexadiene derivative. This reaction is a powerful tool for the construction of six-membered rings.

Diels_Alder Diene Conjugated Diene TS Cyclic Transition State Diene->TS Dienophile This compound Dienophile->TS Product Cyclohexadiene Adduct TS->Product [4+2] Cycloaddition

Figure 2: Schematic representation of the Diels-Alder reaction involving this compound.

Conclusion

This compound, a compound with a rich history rooted in classical organic synthesis, continues to be a relevant and valuable tool for modern chemists. Its straightforward preparation from phenylpropiolic acid and its versatile reactivity make it an important building block in the synthesis of complex organic molecules. This technical guide has provided a detailed overview of its discovery, synthesis, properties, and key applications, offering a solid foundation for researchers and professionals working in organic synthesis and drug development. The detailed experimental protocols and mechanistic illustrations are intended to facilitate its practical application in the laboratory.

References

Theoretical Exploration of Methyl Phenylpropiolate Reaction Mechanisms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl phenylpropiolate, a vital unsaturated ester, serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds. Its unique electronic and steric properties, arising from the conjugation of a phenyl ring and an electron-withdrawing ester group with a carbon-carbon triple bond, govern its reactivity towards a diverse array of reagents. This technical guide provides a comprehensive overview of the theoretical studies on the reaction mechanisms of this compound, with a focus on cycloaddition and nucleophilic addition reactions. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the mechanistic pathways that drive the reactivity of this important synthetic intermediate.

While extensive theoretical data for this compound is limited in publicly available literature, this guide leverages computational studies on the closely related and structurally similar methyl propiolate. The principles and mechanistic insights derived from these studies offer a strong foundation for understanding and predicting the reactivity of this compound. This guide will clearly distinguish between data directly pertaining to this compound and that of its non-phenylated analog.

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are powerful pericyclic reactions that enable the synthesis of five-membered heterocyclic rings. This compound, with its electron-deficient alkyne, is an excellent dipolarophile for these transformations. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms and regioselectivity of these reactions.

Reaction with Azides: Synthesis of Triazoles

The reaction of azides with alkynes, often referred to as the Huisgen cycloaddition, is a cornerstone of click chemistry and provides a direct route to 1,2,3-triazoles. Theoretical studies on the reaction of aryl azides with methyl propiolate, a close analog of this compound, have provided significant insights into the reaction mechanism.

Mechanism:

DFT calculations suggest that the 1,3-dipolar cycloaddition of aryl azides to methyl propiolate proceeds through a concerted, albeit asynchronous, transition state. The degree of asynchronicity is influenced by the electronic nature of the substituents on the aryl azide (B81097). The reaction is typically characterized by a high activation barrier, indicating that thermal conditions are often required.

Regioselectivity:

The reaction of unsymmetrical azides with methyl propiolate can yield two possible regioisomers: the 1,4- and 1,5-disubstituted triazoles. Frontier Molecular Orbital (FMO) theory has been employed to rationalize the observed regioselectivity. However, a more quantitative prediction can be achieved through the application of the Hard and Soft Acids and Bases (HSAB) principle within the framework of DFT. Global and local reactivity indices, such as global and local softness, can be computed to predict the most favorable interactions between the dipole and the dipolarophile, thus determining the major regioisomer. For the reaction of 4-substituted-phenyl azides with methyl propiolate, DFT calculations have shown good agreement with experimental results in predicting the regioselectivity.[1]

Experimental Protocol: Synthesis of 1-(4-substituted)-phenyl-4- or 5-methoxycarbonyl-1,2,3-triazoles

A general experimental procedure for the synthesis of triazoles from the reaction of aryl azides and methyl propiolate is as follows:

  • A solution of the corresponding aryl azide (1 mmol) and methyl propiolate (1 mmol) in a suitable solvent (e.g., carbon tetrachloride or water) is prepared.[1]

  • The reaction mixture is stirred at a specified temperature for a duration ranging from minutes to hours, depending on the reactivity of the substrates.[1]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired triazole isomers.[1]

Quantitative Data:

The following table summarizes the experimental results for the 1,3-dipolar cycloaddition of various 4-substituted-phenyl azides to methyl propiolate in an aqueous medium.[1]

EntryRTime (min)Yield (4 + 5) (%)Yield Ratio (4:5)
aH609282:18
bMe40>9575:25

Table 1: Experimental data for the reaction of 4-substituted-phenyl azides with methyl propiolate.[1]

Diagram:

Cycloaddition_Azide Reactants This compound + Aryl Azide TS Asynchronous Transition State Reactants->TS ΔG‡ Product_1_4 1,4-Disubstituted Triazole TS->Product_1_4 Major Product_1_5 1,5-Disubstituted Triazole TS->Product_1_5 Minor Cycloaddition_NitrileImine Reactants This compound + Nitrile Imine TS Transition State Reactants->TS Product Substituted Pyrazole TS->Product Nucleophilic_Addition_Amine cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer Reactants This compound + Amine TS1 Transition State 1 Reactants->TS1 Intermediate Zwitterionic Intermediate TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Product Enamine Product TS2->Product

References

Methodological & Application

Application Notes and Protocols: Methyl Phenylpropiolate in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl phenylpropiolate in [3+2] cycloaddition reactions, a powerful tool for the synthesis of five-membered heterocyclic compounds. The protocols detailed below are based on established methodologies for similar substrates and are intended to serve as a guide for the synthesis of isoxazoles, pyrazoles, and triazoles, which are key scaffolds in medicinal chemistry and drug discovery.

Application Notes

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a versatile and atom-economical method for the construction of five-membered heterocycles.[1] This reaction involves the combination of a 1,3-dipole with a dipolarophile, such as an alkyne or an alkene, to form a cyclic adduct. This compound, with its activated carbon-carbon triple bond, serves as an excellent dipolarophile in these reactions. The phenyl and methoxycarbonyl groups on the alkyne influence its reactivity and the regioselectivity of the cycloaddition.

The resulting heterocyclic products, including isoxazoles, pyrazoles, and triazoles, are prevalent in a wide range of biologically active compounds and approved drugs. For instance, isoxazole-containing compounds have shown potential as anti-HIV and antimicrobial agents, while pyrazole (B372694) derivatives are known for their analgesic, anti-inflammatory, and anticancer properties.[2][3] 1,2,3-triazoles, readily accessible through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), are extensively used in bioconjugation and medicinal chemistry.[4][5]

The regioselectivity of these reactions—the orientation of the 1,3-dipole relative to the unsymmetrical alkyne—is a critical aspect. It is often governed by a combination of steric and electronic factors, including the frontier molecular orbitals (FMO) of the reactants.[6][7] Theoretical studies, such as those employing Density Functional Theory (DFT), have been instrumental in predicting and rationalizing the observed regioselectivity in these cycloadditions.[8][9] For polar reactions, the regioselectivity can often be predicted by considering the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other.[6]

Experimental Protocols

The following protocols are generalized procedures for the synthesis of isoxazoles, pyrazoles, and triazoles using this compound as a key starting material. Researchers should optimize these conditions for their specific substrates and equipment.

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazoles via Nitrile Oxide Cycloaddition

This protocol describes the in situ generation of a nitrile oxide from an aldoxime, followed by its [3+2] cycloaddition with this compound.[10][11]

Materials:

  • Appropriate aromatic or aliphatic aldehyde

  • Hydroxylamine (B1172632) hydrochloride

  • Sodium hydroxide (B78521) or other suitable base

  • N-Chlorosuccinimide (NCS) or a hypervalent iodine reagent (e.g., PIFA)[10][11]

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a deep eutectic solvent[12])

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent (e.g., ethanol/water). Add a base (e.g., sodium hydroxide, 1.2 eq.) portion-wise and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Nitrile Oxide Generation and Cycloaddition: To the crude oxime solution, add the chosen solvent and this compound (1.0 eq.). Cool the mixture in an ice bath. Slowly add N-Chlorosuccinimide (1.1 eq.) or the hypervalent iodine reagent. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole (B147169).[13]

Expected Product Characterization: The structure of the synthesized isoxazole can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14]

Protocol 2: Synthesis of Pyrazoles via Cyclocondensation with Hydrazine (B178648)

This protocol outlines the synthesis of pyrazoles from this compound and hydrazine hydrate (B1144303). This reaction can often be performed under microwave irradiation to accelerate the process.[15][16]

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

  • Ethanol or other suitable solvent

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine this compound (1.0 eq.), hydrazine hydrate (1.2 eq.), and ethanol. Add a few drops of glacial acetic acid.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 10-30 minutes. Monitor the reaction progress by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water. Collect the precipitated solid by filtration. If no solid forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.[16]

Expected Product Characterization: The synthesized pyrazole can be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR).[17]

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Synthesis

This protocol describes the synthesis of 1,4-disubstituted 1,2,3-triazoles using a copper-catalyzed "click" reaction between an organic azide (B81097) and this compound.[5][18]

Materials:

  • Organic azide (e.g., benzyl (B1604629) azide)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • A suitable solvent system (e.g., t-butanol/water, DMSO)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for bioconjugation)[5]

Procedure:

  • Reaction Setup: In a flask, dissolve the organic azide (1.0 eq.) and this compound (1.0 eq.) in the chosen solvent system.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water. In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water. If using a ligand, pre-mix the copper sulfate solution with the ligand.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution.

  • Reaction Progress: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often accompanied by a color change. Monitor the reaction by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the 1,2,3-triazole.

Data Presentation

The following tables summarize representative quantitative data for [3+2] cycloaddition reactions of propiolate esters with various 1,3-dipoles, analogous to the reactions of this compound.

Table 1: Synthesis of Isoxazoles from Propiolates and Nitrile Oxides

Dipolarophile1,3-Dipole SourceSolventConditionsYield (%)Reference
Ethyl propiolate2-Furfural oximeDichloromethanert, 12h23[19]
Ethyl propiolate2-Furfural oximeToluenert, 12h-[19]
Ethyl propiolate2-Furfural oximeEthanolrt, 12h-[19]
PhenylacetyleneBenzaldehyde oximeChCl:urea50 °C, 3h-[12]

Table 2: Synthesis of Pyrazoles from Alkynes and Hydrazine Derivatives

AlkyneHydrazine DerivativeMethodSolventYield (%)Reference
Chalcone precursorHydrazine hydrateMicrowaveEthanol77[16]
Chalcone precursorPhenyl hydrazineMicrowaveEthanol-[16]
Chalcone precursorIsoniazidMicrowaveEthanol-[16]

Table 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

AlkyneAzideCatalyst SystemSolventYield (%)Reference
PhenylacetyleneBenzyl azideCu(I)-73[20]
Various alkynesVarious azidesCu(I)VariousHigh[4]
Propargyl alcoholFluorogenic azideCuSO₄/AscorbateBuffer-[5]

Visualizations

Signaling Pathways and Experimental Workflows

reaction_mechanism cluster_reactants Reactants cluster_process [3+2] Cycloaddition cluster_product Product MP This compound (Dipolarophile) TS Transition State MP->TS Dipole 1,3-Dipole (e.g., Nitrile Oxide, Azide, Nitrone) Dipole->TS Heterocycle Five-Membered Heterocycle TS->Heterocycle Concerted or Stepwise Pathway

experimental_workflow start Start reactants 1. Combine Reactants (this compound & 1,3-Dipole Precursor) start->reactants reaction 2. Reaction (e.g., Heating, Microwave, Catalyst Addition) reactants->reaction workup 3. Work-up (Quenching, Extraction, Washing) reaction->workup purification 4. Purification (Column Chromatography, Recrystallization) workup->purification characterization 5. Characterization (NMR, MS, IR) purification->characterization end End Product characterization->end

regioselectivity_pathways cluster_pathways Possible Regioisomeric Pathways cluster_products Regioisomeric Products Reactants This compound + R-C≡N⁺-O⁻ PathwayA Pathway A Reactants->PathwayA PathwayB Pathway B Reactants->PathwayB ProductA Regioisomer 1 (e.g., 3-Phenyl-5-methoxycarbonyl) PathwayA->ProductA Major/Minor ProductB Regioisomer 2 (e.g., 3-R-4-phenyl-5-methoxycarbonyl) PathwayB->ProductB Minor/Major

References

Application Notes and Protocols for the Cycloaddition of Methyl Phenylpropiolate with Azides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism, kinetics, and experimental protocols for the 1,3-dipolar cycloaddition reaction between methyl phenylpropiolate and various azides. This reaction is a fundamental method for the synthesis of 1,2,3-triazole derivatives, which are of significant interest in medicinal chemistry and materials science.

Mechanistic Insights

The reaction between an azide (B81097) and an alkyne, such as this compound, is a type of Huisgen [3+2] cycloaddition. The mechanism of this reaction has been the subject of extensive theoretical and experimental investigation.

The thermal, uncatalyzed cycloaddition of azides to alkynes is a highly exothermic process. However, it typically requires elevated temperatures due to a high activation energy barrier, and often results in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles)[1]. The regioselectivity of the reaction is influenced by the electronic properties of both the azide and the alkyne.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the reaction mechanism. For the reaction between aryl azides and methyl propiolate, DFT calculations, in conjunction with the local Hard-Soft Acid-Base (HSAB) principle, have been shown to successfully rationalize the observed regioselectivity[2][3]. The reaction is generally considered to be a concerted, polar process, although the possibility of zwitterionic intermediates has been explored[4]. Molecular Electron Density Theory (MEDT) has also been applied to understand the reaction, suggesting that changes in electron density along the reaction pathway are key to reactivity[4].

The Frontier Molecular Orbital (FMO) theory is often used to predict the outcome of cycloaddition reactions. However, for the cycloaddition of aryl azides with methyl propiolate, FMO theory alone is not always sufficient to explain the observed regioselectivity[3][5]. This highlights the complexity of the factors governing the reaction outcome.

Substituent effects on the aryl azide play a significant role. Electron-withdrawing substituents can increase the rate of reaction by stabilizing the negative charge that develops on the terminal nitrogen of the azide in the transition state[6]. The nature of the substituent can also influence the ratio of the resulting 1,4- and 1,5-regioisomers.

Catalyzed versions of the azide-alkyne cycloaddition, such as the copper(I)-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) reactions, offer significant rate enhancements and exquisite regiocontrol, leading to the selective formation of 1,4- and 1,5-disubstituted triazoles, respectively[1][7][8]. While this compound is an internal alkyne and thus not a typical substrate for the classic CuAAC "click" reaction with terminal alkynes, metal-catalyzed cycloadditions with internal alkynes are also known[1][9].

Quantitative Data Summary

The following tables summarize quantitative data from studies on the cycloaddition of 4-substituted-phenyl azides with methyl propiolate.

Table 1: Reaction of 4-Substituted-Phenyl Azides with Methyl Propiolate in Aqueous Media [2]

EntrySubstituent (R)Time (min)Total Yield (%)Regioisomeric Ratio (4-CO₂Me : 5-CO₂Me)
aH609282 : 18
bMe40>9575 : 25
cMeO45>9578 : 22
dF609082 : 18
eNO₂1208560 : 40

Table 2: Predicted Regioisomeric Ratios from DFT Calculations [2]

Substituent (R)Predicted Ratio (4-CO₂Me : 5-CO₂Me)
H83 : 17
Me74 : 26
MeO78 : 22
F82 : 18
NO₂60 : 40

Experimental Protocols

The following are representative protocols for conducting the cycloaddition of this compound with azides, based on methodologies described in the literature.

General Protocol for Thermal Cycloaddition in an Aqueous Medium

This protocol is adapted from a procedure for the cycloaddition of aryl azides to methyl propiolate in water[2][5].

Materials:

Procedure:

  • To a solution of the 4-substituted-phenyl azide (1.0 mmol) in water (5 mL), add methyl propiolate (1.2 mmol).

  • Stir the resulting mixture vigorously at a specified temperature (e.g., 80 °C) for the time indicated in Table 1, or until TLC analysis indicates completion of the reaction.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the regioisomers. The major 1,4-regioisomer typically elutes first.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for Cycloaddition in an Organic Solvent

This protocol is based on general procedures for 1,3-dipolar cycloadditions[3][10].

Materials:

  • Aryl azide (1.0 mmol)

  • This compound (1.0 mmol)

  • Anhydrous solvent (e.g., carbon tetrachloride, toluene, or xylene)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aryl azide (1.0 mmol) and this compound (1.0 mmol) in an anhydrous solvent (e.g., 5 mL of toluene) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux (e.g., 65-110 °C depending on the solvent) and monitor the progress of the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the triazole products.

  • Characterize the purified products using appropriate analytical techniques.

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Azide Aryl Azide (R-N₃) TS [3+2] Cycloaddition Transition State Azide->TS Alkyne This compound Alkyne->TS Product_1_4 1,4-Regioisomer TS->Product_1_4 Major Product_1_5 1,5-Regioisomer TS->Product_1_5 Minor Experimental_Workflow A 1. Mixing Reactants (Azide and Alkyne in Solvent) B 2. Reaction (Heating/Stirring) A->B C 3. Work-up (Extraction/Drying) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS) D->E

References

Application Notes and Protocols for Regioselectivity in Methyl Phenylpropiolate Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. Methyl phenylpropiolate is a versatile dipolarophile and dienophile due to its activated carbon-carbon triple bond, flanked by an electron-withdrawing methyl ester group and a phenyl group. The regiochemical outcome of its cycloaddition reactions is a critical aspect in the design of synthetic routes towards complex molecules, including pharmacologically active compounds. These application notes provide an overview of the factors governing the regioselectivity of common cycloaddition reactions with this compound and offer detailed experimental protocols for selected transformations.

Theoretical Background: Understanding Regioselectivity

The regioselectivity in cycloaddition reactions of unsymmetrical alkynes like this compound is primarily governed by a combination of electronic and steric factors. Frontier Molecular Orbital (FMO) theory is a key concept for predicting the favored regioisomer. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other determines the reaction's facility and regiochemical preference. The favored regioisomer arises from the orientation that maximizes the overlap of the orbitals with the largest coefficients.

In the case of this compound, the electron-withdrawing ester group and the phenyl group polarize the triple bond, influencing the magnitude of the orbital coefficients at the two acetylenic carbons. The nature of the dipole or diene, specifically its electronic properties (electron-rich or electron-poor), will dictate which HOMO-LUMO interaction is dominant and, consequently, the regiochemical outcome.

I. 1,3-Dipolar Cycloaddition of Azides to this compound

The 1,3-dipolar cycloaddition between azides and alkynes, a "click" reaction, is a widely used method for the synthesis of 1,2,3-triazoles. The reaction with this compound typically yields a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazoles.

Application Notes

The regioselectivity of the azide-alkyne cycloaddition with this compound is influenced by the electronic nature of the azide (B81097) and the reaction conditions. Generally, for aryl azides, the reaction proceeds under thermal conditions to give a mixture of regioisomers. Theoretical studies, including Density Functional Theory (DFT), have been employed to rationalize the observed regioselectivity, often going beyond simple FMO predictions to consider the complex interplay of electronic and steric effects.[1]

Quantitative Data

The following table summarizes the regioselectivity observed in the 1,3-dipolar cycloaddition of various 4-substituted phenyl azides with methyl propiolate in an aqueous medium. While not this compound, this data provides a strong indication of the expected regiochemical trends.

4-Substituent on Phenyl AzideReaction Time (min)Total Yield (%)Regioisomeric Ratio (1,4- : 1,5-)
H609282 : 18
CH₃40>9575 : 25
OCH₃30>9578 : 22
NO₂1208560 : 40

Data adapted from Molteni, G.; Ponti, A. ARKIVOC 2006, (xvi), 49-56.[1]

Experimental Protocol: Synthesis of 1-(4-methylphenyl)-4-phenyl-5-methoxycarbonyl-1,2,3-triazole and 1-(4-methylphenyl)-5-phenyl-4-methoxycarbonyl-1,2,3-triazole

Materials:

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylphenyl azide (1.0 mmol) and this compound (1.2 mmol) in anhydrous toluene (20 mL).

  • Heat the reaction mixture to reflux and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to separate the two regioisomers.

  • Characterize the isolated products by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the regiochemical assignment and calculate the isomeric ratio.

II. 1,3-Dipolar Cycloaddition of Nitrones to this compound

The cycloaddition of nitrones with alkynes is a valuable method for the synthesis of isoxazolines, which are precursors to various functionalized organic molecules. The reaction with this compound can lead to two regioisomeric isoxazolines.

Application Notes

The regioselectivity of nitrone cycloadditions is highly dependent on the substitution pattern of both the nitrone and the dipolarophile. FMO theory is often used to predict the outcome, with the reaction typically being under either HOMO(nitrone)-LUMO(alkyne) or LUMO(nitrone)-HOMO(alkyne) control. DFT calculations can provide a more detailed understanding of the transition states and the factors governing the regioselectivity. For the reaction of C-phenyl-N-methylnitrone with an electron-deficient alkyne, the interaction between the HOMO of the nitrone and the LUMO of the alkyne is generally expected to be dominant, leading to the formation of the 4-ester substituted isoxazoline (B3343090).[2][3]

Experimental Protocol: Cycloaddition of C-phenyl-N-methylnitrone with this compound

Materials:

  • C-phenyl-N-methylnitrone

  • This compound

  • Anhydrous toluene or benzene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of C-phenyl-N-methylnitrone (1.0 mmol) in anhydrous toluene (25 mL) in a round-bottom flask, add this compound (1.2 mmol).

  • Attach a reflux condenser and heat the mixture at reflux for 16-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the regioisomeric isoxazoline products.

  • Analyze the products using spectroscopic methods (¹H NMR, ¹³C NMR, NOESY) to determine the structures and the regiochemical ratio.

III. 1,3-Dipolar Cycloaddition of Sydnones to this compound

Sydnones are mesoionic compounds that act as 1,3-dipoles in cycloaddition reactions, providing a route to pyrazoles. The reaction with unsymmetrical alkynes like this compound can produce two regioisomeric pyrazoles.

Application Notes

The regioselectivity of the cycloaddition of sydnones to alkynes is influenced by both electronic and steric factors. Studies on the reaction of 3-phenylsydnone (B89390) with methyl propiolate have shown that reaction conditions, such as solvent, temperature, and pressure, can affect the ratio of the resulting pyrazole (B372694) regioisomers.[4] In supercritical carbon dioxide, higher pressure and lower temperature were found to favor the formation of the 3-carbomethoxy-1-phenylpyrazole isomer.[4]

Quantitative Data for 3-Phenylsydnone and Methyl Propiolate
SolventTemperature (K)Pressure (MPa)Regioisomeric Ratio (3-CO₂Me : 4-CO₂Me)
Toluene353Ambient3.62
scCO₂3537.65.52
scCO₂4237.63.14
scCO₂35330.46.56

Data adapted from Totoe, H., et al. J. Supercrit. Fluids 2000, 18 (2), 131-140.[4]

Experimental Protocol: Cycloaddition of 3-Phenylsydnone with this compound

Materials:

  • 3-Phenylsydnone

  • This compound

  • Anhydrous xylene

  • Schlenk tube or sealed tube

  • Magnetic stirrer and stir bar

  • Oil bath

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a Schlenk tube, combine 3-phenylsydnone (1.0 mmol) and this compound (1.5 mmol) in anhydrous xylene (10 mL).

  • Seal the tube and heat the mixture in an oil bath at 140-160 °C for 24 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to separate the regioisomeric pyrazole products.

  • Characterize the products by NMR spectroscopy and mass spectrometry to determine their structures and the regioselectivity of the reaction.

IV. Diels-Alder Reaction of Furan (B31954) with this compound

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. Furan can act as a diene, and this compound as a dienophile. The reaction is expected to yield a bicyclic adduct.

Application Notes

Furan is an aromatic diene, and its participation in Diels-Alder reactions often requires elevated temperatures or the use of Lewis acid catalysts to overcome the aromatic stabilization energy. The reaction is typically reversible. The regioselectivity will be determined by the electronic matching of the diene and dienophile. The phenyl and ester groups on the dienophile will direct the mode of addition.

dot

Caption: General workflow of a Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction of Furan with this compound

Materials:

  • Furan (freshly distilled)

  • This compound

  • Anhydrous toluene

  • Sealed tube or high-pressure reactor

  • Heating source (oil bath or heating block)

  • Silica gel for chromatography

  • Hexane and ethyl acetate

Procedure:

  • In a thick-walled sealed tube, place this compound (1.0 mmol) and an excess of freshly distilled furan (5.0 mmol) in anhydrous toluene (5 mL).

  • Seal the tube securely and heat the reaction mixture at 120-150 °C for 48-72 hours.

  • After cooling the reaction vessel to room temperature, carefully open it in a well-ventilated fume hood.

  • Remove the excess furan and toluene under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the Diels-Alder adduct.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the regioselectivity.

V. 1,3-Dipolar Cycloaddition of Diazo Compounds to this compound

Diazo compounds can act as 1,3-dipoles in cycloaddition reactions with alkynes to form pyrazoles. The reaction of ethyl diazoacetate with this compound is expected to yield two regioisomeric pyrazoles.

Application Notes

The cycloaddition of diazocarbonyl compounds with alkynes can be promoted by thermal or catalytic conditions. The regioselectivity is often governed by the electronic and steric nature of the substituents on both the diazo compound and the alkyne. Theoretical studies on the cycloaddition of ethyl diazoacetate with various alkynes suggest that the regioselectivity can be predicted by analyzing the HOMO-LUMO energy gaps of the reactants.[5]

Reaction_Mechanism cluster_reactants Reactants cluster_cycloaddition Cycloaddition cluster_products Products A 1,3-Dipole (e.g., Azide, Nitrone) C [3+2] Cycloaddition (Concerted or Stepwise) A->C B This compound (Dipolarophile) B->C D Regioisomer 1 C->D Path a E Regioisomer 2 C->E Path b

References

Application Notes and Protocols for the Synthesis of Bicyclohexadienes via Diels-Alder Reaction of Methyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of bicyclohexadiene derivatives through the Diels-Alder cycloaddition of methyl phenylpropiolate with cyclic dienes. Bicyclo[2.2.2]octadienes and related bicyclic structures are pivotal scaffolds in the synthesis of complex molecules, including natural products and pharmaceuticals. The protocols outlined herein are based on established methodologies for analogous Diels-Alder reactions and provide a framework for the successful synthesis, purification, and characterization of these valuable intermediates.

Introduction

The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic chemistry for the formation of six-membered rings.[1] This pericyclic reaction occurs between a conjugated diene and a dienophile, an alkene or alkyne, to stereospecifically generate a cyclohexene (B86901) derivative. When a cyclic diene is employed, a bicyclic adduct is formed. This compound, an activated alkyne, serves as an excellent dienophile due to the electron-withdrawing nature of the ester group and the conjugating effect of the phenyl group. This application note focuses on its reaction with cyclic dienes, such as 1,3-cyclohexadiene (B119728) and cyclopentadiene (B3395910), to yield bicyclohexadiene structures. These products are valuable intermediates for further synthetic transformations.

Reaction Principle

The core of the synthesis is the [4+2] cycloaddition between a cyclic diene (the 4π-electron component) and this compound (the 2π-electron component). The reaction proceeds through a concerted, cyclic transition state, leading to the formation of two new sigma bonds and a new pi bond, resulting in a bicyclic diene. The stereochemistry of the reaction is predictable, generally favoring the endo product, where the substituents of the dienophile are oriented towards the larger bridge of the bicyclic system.[2]

Reaction Scheme: General Diels-Alder reaction between a cyclic diene and this compound.

A general reaction scheme showing a cyclic diene reacting with this compound to form a bicyclohexadiene.

Experimental Protocols

The following protocols are adapted from analogous, well-documented procedures for the Diels-Alder reaction of similar dienophiles with cyclic dienes.[3] Researchers should optimize these conditions based on their specific substrates and experimental setup.

Protocol 1: Synthesis of Methyl 2-phenylbicyclo[2.2.2]octa-2,5-diene-3-carboxylate using 1,3-Cyclohexadiene

This protocol is adapted from the synthesis of a structurally similar compound, methyl 3-bromobicyclo[2.2.2]octa-2,5-dien-2-carboxylate.[3]

Materials:

Procedure:

  • In a sealed reaction vessel, combine this compound (1.0 eq) and freshly distilled 1,3-cyclohexadiene (1.2 eq). The reaction can be run neat or in a minimal amount of anhydrous toluene.

  • Heat the reaction mixture at 100-120 °C for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the reaction was performed neat, the crude product can be directly purified. If a solvent was used, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified methyl 2-phenylbicyclo[2.2.2]octa-2,5-diene-3-carboxylate.

  • Characterize the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Expected Outcome: The reaction is expected to produce the target bicyclo[2.2.2]octadiene derivative in good yield. In an analogous reaction with methyl 3-bromopropiolate, a 78% yield was reported.[3]

Protocol 2: Synthesis of Methyl 2-phenylbicyclo[2.2.1]hepta-2,5-diene-3-carboxylate using Cyclopentadiene

Cyclopentadiene is highly reactive and readily dimerizes at room temperature. It is therefore typically generated in situ by cracking its dimer, dicyclopentadiene (B1670491).

Materials:

  • This compound

  • Dicyclopentadiene

  • Anhydrous solvent (e.g., toluene or xylenes)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Set up a distillation apparatus for the cracking of dicyclopentadiene. Heat the dicyclopentadiene to ~170 °C. The monomeric cyclopentadiene will distill over. Collect the cyclopentadiene in a flask cooled to 0 °C.

  • In a separate reaction vessel, dissolve this compound (1.0 eq) in a suitable anhydrous solvent.

  • Slowly add the freshly prepared, cold cyclopentadiene (1.2 eq) to the solution of this compound.

  • Allow the reaction to stir at room temperature. The reaction is often exothermic and may proceed to completion within a few hours. Monitor the reaction by TLC. Gentle heating may be applied if the reaction is sluggish.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Combine the pure fractions and remove the solvent to yield the desired bicyclo[2.2.1]heptadiene derivative.

  • Characterize the product by spectroscopic methods.

Data Presentation

The following tables summarize expected data based on analogous reactions. Actual results should be determined experimentally.

Table 1: Reaction Conditions and Yields for Analogous Diels-Alder Reactions

DieneDienophileConditionsProductYieldReference
1,3-CyclohexadieneMethyl 3-bromopropiolate100 °C, 18.5 h, neatMethyl 3-bromobicyclo[2.2.2]octa-2,5-dien-2-carboxylate78%[3]
1-Alkoxy-1,3-cyclohexadieneEthyl phenylpropiolate120 °C, 3 d, neatAromatic products (via retro-Diels-Alder)43% and 25% (isomers)Not specified in snippets
CyclopentadieneVarious dienophiles185 °C, sealed tubeBicyclo[2.2.1]heptene derivativesGood yields[4]

Table 2: Spectroscopic Data for a Representative Bicyclo[2.2.2]octadiene Derivative

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Methyl 3-bromobicyclo[2.2.2]octa-2,5-dien-2-carboxylate[3]Data not available in snippetsData not available in snippetsData not available in snippets
Expected for Methyl 2-phenylbicyclo[2.2.2]octa-2,5-diene-3-carboxylateSignals for phenyl, vinyl, bridgehead, and bridge protons.Signals for phenyl, vinyl, bridgehead, bridge, ester carbonyl, and methyl carbons.C=O stretch (ester), C=C stretch (alkene and aromatic), C-O stretch.

Visualizations

Reaction Mechanism and Workflow

The following diagrams illustrate the Diels-Alder reaction mechanism and a general experimental workflow.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene 1,3-Cyclohexadiene TS [4+2] Cyclic Transition State Diene->TS Dienophile This compound Dienophile->TS Product Bicyclo[2.2.2]octadiene Derivative TS->Product Concerted Cycloaddition Experimental_Workflow Start Mix Reactants: Cyclic Diene & This compound Heat Heat Reaction Mixture (e.g., 100-120 °C) Start->Heat Monitor Monitor by TLC Heat->Monitor Workup Cool and Concentrate Monitor->Workup Reaction Complete Purify Flash Column Chromatography Workup->Purify Characterize Spectroscopic Analysis (NMR, IR, MS) Purify->Characterize End Isolated Bicyclohexadiene Characterize->End

References

Preparation of cis-methyl cinnamate from Methyl phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Stereoselective Preparation of cis-Methyl Cinnamate (B1238496) from Methyl Phenylpropiolate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, with significant applications in the synthesis of pharmaceuticals, fine chemicals, and materials. Cinnamic acid derivatives, in particular, are valuable building blocks and exhibit a range of biological activities. The geometric configuration of the double bond (cis or trans) can profoundly influence a molecule's biological function. This document provides a detailed protocol for the stereoselective preparation of cis-methyl cinnamate from this compound via partial hydrogenation. The primary method employed is the catalytic hydrogenation of the alkyne starting material using a "poisoned" catalyst, most commonly Lindlar's catalyst, which selectively yields the cis (Z)-alkene.[1][2][3] This catalyst is typically composed of palladium deposited on calcium carbonate or barium sulfate (B86663) and deactivated with agents like lead acetate (B1210297) and quinoline.[4] This deactivation, or "poisoning," prevents the over-reduction of the initially formed cis-alkene to the corresponding alkane.[1][5]

Reaction Scheme

The overall transformation involves the syn-addition of two hydrogen atoms across the carbon-carbon triple bond of this compound, facilitated by a poisoned palladium catalyst.

Caption: Reaction scheme for the catalytic hydrogenation of this compound.

Experimental Protocol

This protocol details the partial hydrogenation of this compound to yield cis-methyl cinnamate.

3.1. Materials and Equipment

  • Reactant: this compound

  • Catalyst: Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Solvent: Ethyl acetate (or ethanol, hexanes)[1]

  • Hydrogen Source: Hydrogen gas (H₂) cylinder or balloon

  • Glassware: Two- or three-neck round-bottom flask, condenser, magnetic stirrer, septa

  • Apparatus: Hydrogenation apparatus (or balloon setup), magnetic stir plate, filtration setup (e.g., Buchner funnel or celite plug)

  • Analytical: TLC plates, NMR spectrometer, GC-MS system

3.2. Procedure

  • Reaction Setup:

    • To a dry two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add Lindlar's catalyst (typically 5-10 mol% by weight relative to the starting material).

    • Add a suitable solvent, such as ethyl acetate, to dissolve the starting material (concentration typically 0.1-0.5 M).

    • Seal the flask with septa. One neck should be fitted with a condenser (optional, for solvent containment) and the other connected to a vacuum/hydrogen line via a three-way stopcock.

  • Hydrogenation:

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere filled with hydrogen.

    • Maintain a positive pressure of hydrogen (approx. 1 atm, e.g., using a balloon filled with H₂).

    • Stir the reaction mixture vigorously at room temperature (or 0 °C to enhance selectivity).[1]

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring hydrogen uptake.

    • The reaction is typically complete when the starting material spot is no longer visible on the TLC plate. Careful monitoring is crucial to prevent over-reduction to methyl 3-phenylpropanoate.

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the excess hydrogen in a fume hood.

    • Purge the flask with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of celite or a syringe filter to remove the solid catalyst. Wash the filter pad with a small amount of the reaction solvent to recover all the product.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified further by column chromatography on silica (B1680970) gel if necessary to remove any trans-isomer or over-reduced product.

3.3. Characterization

The primary method for confirming the stereochemistry of the product is ¹H NMR spectroscopy. The coupling constant (J-value) between the vinylic protons is diagnostic.

  • cis-Methyl Cinnamate: The vinylic protons will appear as doublets with a coupling constant typically in the range of 5–12.9 Hz.[6][7]

  • trans-Methyl Cinnamate: The vinylic protons will show a larger coupling constant, typically around 16 Hz.[7][8]

Further analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the final product and the ratio of cis to trans isomers.

Data Presentation

The following table summarizes representative data and conditions for the Lindlar hydrogenation of alkynes. Actual results may vary based on specific substrate and laboratory conditions.

ParameterCondition / ValueRationale / Expected Outcome
Substrate This compoundAlkyne for reduction to alkene.
Catalyst Lindlar's Catalyst (5% Pd/CaCO₃)Poisoned catalyst selective for cis-alkene formation.[2][4]
Catalyst Loading 5–10 mol% (by weight)Sufficient for catalytic turnover without excessive cost.
Hydrogen Pressure ~1 atm (balloon)Low pressure is sufficient and helps prevent over-reduction.[1]
Solvent Ethyl Acetate or EthanolCommon solvents for hydrogenation.[1]
Temperature 0 °C to Room TemperatureLower temperatures can increase selectivity for the cis-alkene.[1]
Reaction Time 1–6 hours (typical)Monitored by TLC until starting material is consumed.
Expected Yield >90%Lindlar hydrogenations are generally high-yielding.
Expected Selectivity >95% cis-isomerThe catalyst's poisoned surface promotes syn-addition.[3][5]
¹H NMR J-value (H-C=C-H) ~12 HzDiagnostic for cis stereochemistry.[6]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol.

G A 1. Reagent Preparation - Weigh this compound - Weigh Lindlar's Catalyst B 2. Reaction Setup - Combine reagents in flask - Add solvent (Ethyl Acetate) - Attach H₂ source A->B C 3. Hydrogenation - Purge flask with H₂ - Stir vigorously at RT - Maintain H₂ atmosphere (balloon) B->C D 4. Monitoring - Take aliquots for TLC analysis - Check for disappearance of starting material C->D Proceeds over time D->C Continue if incomplete E 5. Work-up - Vent excess H₂ - Filter off catalyst through Celite D->E Reaction complete F 6. Isolation - Evaporate solvent under  reduced pressure E->F G 7. Purification (Optional) - Perform column chromatography  on silica gel F->G If impurities present H 8. Characterization - Acquire ¹H NMR spectrum - Run GC-MS analysis F->H If crude is pure G->H I Final Product - Pure cis-Methyl Cinnamate H->I

Caption: Workflow for the synthesis and analysis of cis-methyl cinnamate.

References

Application Notes: Methyl Phenylpropiolate in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl phenylpropiolate is a highly versatile and valuable building block in organic synthesis, particularly for the construction of a wide array of heterocyclic compounds. Its structure, featuring an activated triple bond conjugated with both a phenyl group and an ester moiety, provides multiple reactive sites for cycloaddition and nucleophilic addition reactions. This reactivity makes it a key precursor for synthesizing medicinally important scaffolds such as pyrazoles, isoxazoles, pyridines, and quinolines, which are core structures in many pharmaceutical agents. This document provides detailed protocols and application notes for leveraging this compound in the synthesis of various heterocyclic systems.

Synthesis of Pyrazolones

Pyrazolone (B3327878) derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of β-ketoesters or their equivalents with hydrazine (B178648) derivatives is a classical and efficient method for pyrazole (B372694) synthesis, often referred to as the Knorr pyrazole synthesis. This compound serves as an effective α,β-acetylenic ester that readily reacts with hydrazines to yield pyrazolone structures.

General Reaction Scheme: Phenylhydrazine with this compound

The reaction proceeds via an initial Michael-type addition of the hydrazine to the electron-deficient alkyne, followed by an intramolecular cyclization to form the pyrazolone ring.

Reaction_Mechanism_Pyrazolone General Reaction Mechanism for Pyrazolone Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product MPP This compound Michael_Adduct Michael Adduct (Enamine Intermediate) MPP->Michael_Adduct Michael Addition Hydrazine Phenylhydrazine Hydrazine->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization (-MeOH) Pyrazolone 1,5-Diphenyl-1,2-dihydro- 3H-pyrazol-3-one Cyclized_Intermediate->Pyrazolone Tautomerization Reaction_Mechanism_Isoxazole General Reaction Mechanism for Isoxazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product MPP This compound Adduct Nucleophilic Adduct MPP->Adduct Nucleophilic Addition Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Adduct Cyclized_Intermediate Cyclized Intermediate (Hemiketal analog) Adduct->Cyclized_Intermediate Intramolecular Cyclization (-MeOH) Isoxazolone 5-Phenylisoxazol-3(2H)-one Cyclized_Intermediate->Isoxazolone Dehydration & Tautomerization Workflow_Pyridine_Synthesis Workflow for Pyridine/Quinoline Synthesis Start Start: Reactants Reactants 1. This compound 2. Enamine or 2-Aminoaryl Ketone Start->Reactants Reaction Michael Addition & Intramolecular Cyclization Reactants->Reaction Intermediate Dihydropyridine or Tetrahydroquinoline Intermediate Reaction->Intermediate Oxidation Oxidation / Aromatization (e.g., with DDQ or air) Intermediate->Oxidation Product Final Product: Substituted Pyridine or Quinoline Oxidation->Product

Application Notes and Protocols: Grignard Reactions of Methyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Grignard reaction with methyl phenylpropiolate, a versatile α,β-alkynyl ester. The reaction can be directed to yield two primary types of products—tertiary propargyl alcohols via 1,2-addition or β-substituted cinnamate (B1238496) esters through 1,4-addition (conjugate addition). The choice between these pathways is predominantly influenced by the reaction conditions, specifically the presence or absence of a copper(I) catalyst. This document outlines the distinct outcomes and provides detailed protocols for both reaction pathways.

Introduction

The reaction of Grignard reagents (RMgX) with this compound (C₆H₅C≡CCO₂CH₃) offers a valuable synthetic route to a variety of molecular scaffolds. In the absence of a catalyst, the highly nucleophilic Grignard reagent typically attacks the electrophilic carbonyl carbon in a 1,2-addition , leading to the formation of a tertiary propargyl alcohol after acidic workup.

Conversely, in the presence of a copper(I) salt, such as copper(I) iodide (CuI), the reaction mechanism shifts to a 1,4-addition (conjugate addition). This involves the formation of an organocuprate intermediate, which then adds to the β-carbon of the alkyne, resulting in the formation of a β-substituted methyl cinnamate. A notable stereochemical outcome of this reaction is the preferential formation of the cis-isomer of the cinnamate ester.[1]

Data Presentation: Reaction Outcomes

The following tables summarize the expected products and representative yields for the Grignard reaction of this compound under different conditions. It is important to note that comprehensive quantitative data for a wide range of Grignard reagents with this specific substrate is not extensively tabulated in the available literature. The yields presented are therefore illustrative and based on the general principles of these reactions.

Table 1: 1,2-Addition of Grignard Reagents to this compound (Uncatalyzed)

Grignard Reagent (RMgX)R GroupExpected 1,2-Addition ProductTypical Yield (%)
Phenylmagnesium bromidePhenyl1,1,3-Triphenylprop-2-yn-1-olHigh
Methylmagnesium bromideMethyl2-Phenyl-3-butyn-2-olHigh
Ethylmagnesium bromideEthyl3-Phenyl-4-hexyn-3-olHigh

Note: "High" indicates that while specific literature values for the addition to this compound were not found, the general reactivity of these Grignard reagents with esters strongly suggests a high yield of the 1,2-addition product.

Table 2: 1,4-Addition of Grignard Reagents to this compound (Copper-Catalyzed)

Grignard Reagent (RMgX)R GroupExpected 1,4-Addition Product (Major Isomer)Typical Yield (%)
Methylmagnesium bromideMethylMethyl (Z)-3-methyl-3-phenylacrylateModerate to High
Phenylmagnesium bromidePhenylMethyl (Z)-3,3-diphenylacrylateModerate to High
Ethylmagnesium bromideEthylMethyl (Z)-3-ethyl-3-phenylacrylateModerate to High

Note: The formation of the cis (Z)-isomer is generally favored in the conjugate addition to phenylpropiolate esters.[1] Yields are generally good, but can be influenced by reaction conditions and the specific Grignard reagent used.

Experimental Protocols

Important Safety Note: Grignard reagents are highly reactive, moisture-sensitive, and flammable. All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: 1,2-Addition of Phenylmagnesium Bromide to this compound

This protocol describes the synthesis of 1,1,3-triphenylprop-2-yn-1-ol.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add a small crystal of iodine if the magnesium is not highly active.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with this compound:

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the this compound solution dropwise to the stirred Grignard reagent solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Copper-Catalyzed 1,4-Addition (Conjugate Addition) of Methylmagnesium Bromide to this compound

This protocol describes the synthesis of methyl (Z)-3-methyl-3-phenylacrylate.

Materials:

  • Methylmagnesium bromide solution in THF or diethyl ether

  • Copper(I) iodide (CuI)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (nitrogen or argon line)

Procedure:

  • Preparation of the Reaction Mixture:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add copper(I) iodide (0.05 - 0.1 equivalents).

    • Add anhydrous THF and cool the suspension to -20 °C to 0 °C.

    • Slowly add the methylmagnesium bromide solution (1.5 - 2.0 equivalents) to the stirred CuI suspension. Stir the mixture for 15-30 minutes to allow for the formation of the organocuprate species.

  • Reaction with this compound:

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Add the this compound solution dropwise to the cold organocuprate solution.

    • Stir the reaction mixture at the same temperature for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Separate the organic layer and wash the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the solution and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel to isolate the desired β-substituted cinnamate ester.

Visualizations

Reaction Pathways

Grignard_Reactions start This compound + RMgX no_catalyst No Catalyst start->no_catalyst cu_catalyst Cu(I) Catalyst start->cu_catalyst intermediate12 1,2-Addition Intermediate (Tertiary Alkoxide) no_catalyst->intermediate12 intermediate14 1,4-Addition Intermediate (Enolate) cu_catalyst->intermediate14 workup1 Acidic Workup intermediate12->workup1 product12 Tertiary Propargyl Alcohol workup2 Acidic Workup intermediate14->workup2 product14 β-Substituted Cinnamate Ester (cis-isomer favored) workup1->product12 workup2->product14

Caption: Reaction pathways of Grignard reagents with this compound.

Experimental Workflow

Experimental_Workflow start Start prep_glassware Prepare Dry Glassware and Inert Atmosphere start->prep_glassware prep_grignard Prepare Grignard Reagent (RMgX) (or Organocuprate with CuI) prep_glassware->prep_grignard reaction React with This compound prep_grignard->reaction workup Aqueous Workup (e.g., NH4Cl) reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for Grignard reactions.

References

Methyl Phenylpropiolate: A Versatile Intermediate in the Synthesis of Stilbene-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl phenylpropiolate, an unsaturated ester, is emerging as a valuable and versatile intermediate in the synthesis of complex pharmaceutical molecules, particularly those with a stilbene (B7821643) scaffold. Its unique chemical structure, featuring a reactive alkyne group, allows for the strategic construction of polysubstituted alkenes, which form the core of numerous biologically active compounds. This application note details the use of this compound in the synthesis of stilbene derivatives, such as analogues of combretastatin (B1194345) A-4 and tamoxifen (B1202), which are renowned for their potent anticancer properties as tubulin polymerization inhibitors and selective estrogen receptor modulators (SERMs), respectively.

Synthetic Applications in Anticancer Drug Development

This compound serves as a key starting material for the construction of the 1,2-diphenylethylene core structure characteristic of stilbenes. Through sequential, controlled additions across the triple bond, complex and functionally diverse stilbene analogues can be synthesized. This approach offers advantages in terms of molecular diversity and the ability to fine-tune the pharmacological properties of the final compounds.

A key synthetic strategy involves a two-step process:

  • Carbometalation/Hydrometalation: The first step involves the addition of an organometallic reagent or a metal hydride across the alkyne of this compound. This reaction is highly regio- and stereoselective, leading to a vinylmetal intermediate.

  • Cross-Coupling Reaction: The resulting vinylmetal species is then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling) with an aryl halide. This step introduces the second phenyl ring, completing the stilbene backbone.

This sequential approach allows for the independent introduction of various substituents on both phenyl rings, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of anticancer activity.

Experimental Protocols

Synthesis of a Stilbene Analogue via Sequential Carbometalation and Cross-Coupling

This protocol describes a general procedure for the synthesis of a trisubstituted stilbene derivative from this compound.

Step 1: Carbometalation of this compound

  • To a solution of this compound (1 equivalent) in an anhydrous, inert solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), add the organometallic reagent (e.g., an organozinc or organoaluminum compound, 1.1 equivalents) dropwise at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture for a specified time (typically 1-4 hours) to ensure complete formation of the vinylmetal intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 2: Palladium-Catalyzed Cross-Coupling

  • To the solution containing the vinylmetal intermediate, add the aryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and any necessary ligands or additives.

  • Heat the reaction mixture to a specified temperature (e.g., reflux) and stir until the reaction is complete, as indicated by TLC or GC-MS analysis.

  • Upon completion, cool the reaction mixture to room temperature and quench with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired stilbene analogue.

Data Presentation

The following table summarizes representative quantitative data for the synthesis and biological activity of stilbene-based anticancer agents, highlighting the potential of synthetic routes that could employ this compound as a precursor.

Compound ClassSynthetic MethodKey ReagentsYield (%)Target Cancer Cell LineIC₅₀ (µM)Reference
Combretastatin A-4 AnalogueWittig ReactionSubstituted benzaldehyde, benzylphosphonium salt60-85MCF-7 (Breast)0.01 - 0.5[1]
Tamoxifen AnalogueMcMurry CouplingSubstituted benzophenones40-70MCF-7 (Breast)0.04 - 0.1[1]
Resveratrol DerivativePerkin CondensationPhenylacetic acid, substituted benzaldehyde45-65HeLa (Cervical)5 - 20[2]
Substituted StilbeneSuzuki CouplingVinyl boronate, aryl halide70-95A549 (Lung)1 - 10[3]

Note: While these examples do not explicitly start from this compound, they demonstrate the yields and biological activities of the target stilbene structures that can be accessed through advanced synthetic methods potentially involving alkyne precursors.

Visualization of Synthetic and Signaling Pathways

The following diagrams illustrate the general synthetic workflow for producing stilbene analogues from this compound and the mechanism of action of the resulting tubulin inhibitors.

G cluster_synthesis Synthetic Workflow MP This compound VM Vinylmetal Intermediate MP->VM Carbometalation SA Stilbene Analogue VM->SA Cross-Coupling G cluster_pathway Mechanism of Tubulin Polymerization Inhibition Stilbene Stilbene Analogue (e.g., Combretastatin A-4 Analogue) Tubulin α/β-Tubulin Dimers Stilbene->Tubulin Binds to Colchicine Site MT Microtubule Assembly Stilbene->MT Inhibits Tubulin->MT Polymerization G2M G2/M Phase Arrest MT->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

References

Application of Methyl Phenylpropiolate in Click Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of methyl phenylpropiolate in click chemistry, a class of reactions known for their high efficiency, reliability, and biocompatibility. The focus is on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to generate 1,2,3-triazole derivatives, which are of significant interest in medicinal chemistry and drug discovery.

Introduction to this compound in Click Chemistry

This compound is a versatile alkyne building block utilized in the synthesis of a wide array of organic compounds. In the realm of click chemistry, its terminal alkyne functionality makes it an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction facilitates the covalent linkage of a molecule containing an azide (B81097) group with this compound, resulting in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. The resulting triazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in various biological interactions.[1][2][3] The applications of triazoles derived from this chemistry are vast, spanning the development of novel therapeutic agents, including anticancer, antifungal, and antibacterial drugs.[4][5][6]

Key Applications in Drug Discovery and Bioconjugation

The triazole linkage formed via the click reaction with this compound serves as a robust connector for molecular fragments in drug discovery. This approach is instrumental in:

  • Lead Discovery and Optimization: Rapidly generating libraries of diverse compounds for high-throughput screening. The modular nature of click chemistry allows for the efficient exploration of chemical space around a pharmacophore.[4]

  • Fragment-Based Drug Discovery (FBDD): Linking small molecular fragments that bind to adjacent sites on a biological target to create more potent lead compounds.

  • Bioconjugation: Attaching probes, such as fluorescent dyes or affinity tags, to biomolecules for imaging and diagnostic applications. While the cytotoxicity of copper is a concern for live-cell imaging, protocols are available to minimize this issue.[7][8]

Quantitative Data Summary

The following tables summarize representative yields for CuAAC reactions. While specific data for this compound is limited in the available literature, the data for structurally similar alkynes, such as phenylacetylene (B144264), provides a strong indication of expected outcomes.

Table 1: Reaction Yields of Phenylacetylene with Various Azides

EntryAzideProductYield (%)
1Benzyl (B1604629) Azide1-Benzyl-4-phenyl-1H-1,2,3-triazole94
24-Tolyl Azide1-(4-Methylbenzyl)-4-phenyl-1H-1,2,3-triazoleNot Specified
34-Methoxybenzyl Azide1-(4-Methoxybenzyl)-4-phenyl-1H-1,2,3-triazoleNot Specified
44-Fluorobenzyl Azide1-(4-Fluorobenzyl)-4-phenyl-1H-1,2,3-triazoleNot Specified
54-Chlorophenyl Azide1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole95
64-Nitrophenyl Azide1-Benzyl-4-(4-nitrophenyl)-1H-1,2,3-triazole96
74-(tert-Butyl)phenyl Azide1-Benzyl-4-(4-(tert-butyl)phenyl)-1H-1,2,3-triazole88

Data adapted from supplementary information for a study on Cu-catalyzed click reactions, which utilized phenylacetylene as the alkyne component.[9]

Table 2: Reaction Yields for CuAAC with Various Chelating and Non-chelating Azides

Azide TypeCopper Concentration (µM)Ligand (THPTA)Reaction TimeYield (%)
Non-chelating10No30 min0
Non-chelating40Yes30 min~90
Non-chelating100Yes30 min100
Chelating10No30 min~40
Chelating40No30 min100
Chelating10Yes5 min100

This table illustrates the kinetic comparison between a non-chelating azide and a chelating azide in a CuAAC reaction, highlighting the significant rate enhancement with the chelating azide, even at low copper concentrations.[10]

Experimental Protocols

The following are detailed protocols for performing a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.

Protocol 1: General Batch Synthesis of a 1,4,5-Trisubstituted-1,2,3-triazole

This protocol is a representative procedure for the synthesis of a triazole derivative from this compound and an organic azide in a batch reaction format.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the organic azide (1.0 eq.) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary from 1 to 24 hours.[11]

  • Workup: Once the reaction is complete, add water to the reaction mixture and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Bioconjugation of an Alkyne-Modified Biomolecule

This protocol provides a general guideline for the bioconjugation of a biomolecule containing a terminal alkyne (introduced via metabolic labeling or chemical modification) with an azide-functionalized cargo molecule.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, nucleic acid) in a suitable buffer

  • Azide-functionalized cargo (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine stock solution (e.g., 100 mM in water)

  • Microcentrifuge tubes

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the alkyne-modified biomolecule in its buffer with the azide-functionalized cargo. The final concentration of the biomolecule-alkyne is typically in the low micromolar range (e.g., 2-60 µM).[11] A 2-fold excess of the azide-cargo is often used.

  • Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and THPTA. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. This maintains a ligand-to-copper ratio of 5:1, which helps to stabilize the Cu(I) catalyst and protect the biomolecule.[11][12]

  • Addition of Reagents: To the biomolecule-azide mixture, add the following in order:

    • Aminoguanidine solution (final concentration ~5 mM). Aminoguanidine can help to scavenge reactive oxygen species that may damage the biomolecule.[11]

    • The premixed CuSO₄/THPTA solution.

    • Freshly prepared sodium ascorbate solution (final concentration ~5 mM).

  • Incubation: Gently mix the reaction by inverting the tube several times and incubate at room temperature for 1-2 hours. To prevent re-oxidation of Cu(I), it is advisable to close the tube.

  • Purification: The purification method will depend on the nature of the biomolecule and the cargo. Common methods include precipitation, size-exclusion chromatography, or dialysis to remove the copper catalyst and excess small molecule reagents.

Visualizations

Diagram 1: CuAAC Reaction Workflow

CuAAC_Workflow cluster_reactants Reactant Preparation cluster_catalyst Catalyst System cluster_reaction Click Reaction cluster_workup Purification cluster_product Final Product methyl_phenylpropiolate This compound (Alkyne) reaction_mixture Reaction Mixture (Solvent: t-BuOH/H2O or Buffer) methyl_phenylpropiolate->reaction_mixture organic_azide Organic Azide organic_azide->reaction_mixture CuSO4 CuSO4 (Cu(II) Source) CuSO4->reaction_mixture NaAscorbate Sodium Ascorbate (Reducing Agent) NaAscorbate->reaction_mixture Ligand Ligand (e.g., THPTA) (Optional, for Bioconjugation) Ligand->reaction_mixture extraction Extraction reaction_mixture->extraction chromatography Column Chromatography extraction->chromatography triazole 1,2,3-Triazole Derivative chromatography->triazole

Caption: A generalized workflow for the CuAAC reaction.

Diagram 2: Role of Click Chemistry in Drug Discovery

Drug_Discovery_Pathway cluster_building_blocks Molecular Building Blocks cluster_synthesis Synthesis via Click Chemistry cluster_library Compound Library cluster_screening Screening & Development cluster_application Therapeutic Application methyl_phenylpropiolate This compound (Alkyne Fragment) click_reaction CuAAC Reaction methyl_phenylpropiolate->click_reaction azide_library Azide Fragment Library azide_library->click_reaction triazole_library 1,2,3-Triazole Library click_reaction->triazole_library screening High-Throughput Screening triazole_library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_compound Lead Compound hit_to_lead->lead_compound drug_candidate Drug Candidate lead_compound->drug_candidate

Caption: Click chemistry in the drug discovery pipeline.

Conclusion

This compound is a valuable and readily accessible building block for the synthesis of 1,2,3-triazoles via the copper(I)-catalyzed azide-alkyne cycloaddition. The robustness and efficiency of this click reaction make it a powerful tool for researchers in drug discovery, medicinal chemistry, and chemical biology. The protocols and data presented here provide a foundation for the application of this compound in generating diverse molecular architectures with the potential for significant biological activity.

References

Application Notes and Protocols for the Polymerization of Methyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phenylpropiolate is a substituted acetylene (B1199291) monomer that holds potential for the synthesis of novel polymers with interesting properties. The resulting polymer, poly(this compound), is a member of the substituted polyacetylene family. These polymers are characterized by a conjugated backbone which can impart unique optical and electronic properties.[1][2] In the context of drug development and biomedical applications, substituted polyacetylenes are being explored for their potential in creating new materials for drug delivery, diagnostics, and sensors.[1][2] The properties of poly(this compound), such as its solubility, thermal stability, and potential for functionalization, make it a candidate for further investigation in these areas.

This document provides an overview of the primary methods for the polymerization of this compound, including detailed, adaptable experimental protocols and expected material properties. The information is compiled to guide researchers in the synthesis and characterization of this polymer for potential applications in drug delivery and other biomedical fields.

Polymerization Methods Overview

The polymerization of substituted acetylenes like this compound can be achieved through several methods, with transition-metal catalysis, particularly using rhodium-based catalysts, being one of the most effective for achieving controlled polymerization.[1][3] Other potential methods include Ziegler-Natta, and other transition-metal-based systems (e.g., Mo and W).[3][4] Anionic and radical polymerization methods, while common for other vinyl monomers, are generally less effective for substituted acetylenes.[5]

Transition-Metal Catalyzed Polymerization: This is often the method of choice for producing well-defined substituted polyacetylenes.[1] Rhodium-based catalysts, in particular, have been shown to facilitate living polymerizations, allowing for control over molecular weight and low polydispersity.[1] This control is crucial for creating polymers with reproducible properties for applications such as drug delivery.[6][7]

Ziegler-Natta Polymerization: These catalyst systems, typically based on titanium or other early transition metals in combination with organoaluminum co-catalysts, are widely used for the polymerization of alpha-olefins.[8][9] While effective for some acetylenic monomers, their application to functionalized acetylenes like this compound can be challenging due to potential catalyst poisoning by the ester group.[4]

Quantitative Data Summary

Due to the limited specific literature on the polymerization of this compound, the following tables present representative data adapted from studies on closely related substituted polyacetylenes. These values should be considered as expected ranges and will need to be experimentally determined for poly(this compound).

Table 1: Expected Polymerization Parameters for Substituted Polyacetylenes

Polymerization MethodCatalyst/InitiatorMonomer/Catalyst RatioSolventTemperature (°C)Time (h)Conversion (%)
Rh-catalyzed[Rh(nbd)Cl]₂/Et₃N100:1Toluene (B28343)3024>90
W-based CatalysisWCl₆/Ph₄Sn50:1Toluene301~85
Mo-based CatalysisMoOCl₄-n-Bu₄Sn-EtOH50:1Toluene3024~90

Table 2: Expected Properties of Poly(this compound)

PropertyExpected ValueCharacterization Method
Number-Average Molecular Weight (Mₙ)10,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.1 - 2.0Gel Permeation Chromatography (GPC)
Glass Transition Temperature (T₉)150 - 250 °CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Tₔ)> 300 °C (in N₂)Thermogravimetric Analysis (TGA)
SolubilitySoluble in common organic solvents (THF, CHCl₃, Toluene)Visual Inspection/UV-Vis Spectroscopy

Experimental Protocols

The following are detailed, adaptable protocols for the polymerization of this compound based on established methods for similar monomers.

Protocol 1: Rhodium-Catalyzed Living Polymerization of this compound

This protocol is adapted from established procedures for the living polymerization of phenylacetylene (B144264) derivatives using a rhodium-based catalyst.[1] This method is expected to yield a polymer with controlled molecular weight and a narrow molecular weight distribution.

Materials:

  • This compound (monomer)

  • [Rh(nbd)Cl]₂ (rhodium catalyst precursor)

  • Triethylamine (B128534) (Et₃N, co-catalyst)

  • Anhydrous toluene (solvent)

  • Methanol (B129727) (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by vacuum distillation. Dry toluene over sodium/benzophenone ketyl and distill under an inert atmosphere.

  • Catalyst Solution Preparation: In a glovebox or under a strong flow of inert gas, dissolve [Rh(nbd)Cl]₂ (e.g., 4.6 mg, 0.01 mmol) and triethylamine (e.g., 5.6 µL, 0.04 mmol) in anhydrous toluene (e.g., 5 mL) in a Schlenk flask. Stir the solution until the catalyst is fully dissolved.

  • Polymerization: To the stirred catalyst solution, add this compound (e.g., 160 mg, 1.0 mmol) via syringe. The reaction mixture is typically stirred at a controlled temperature (e.g., 30 °C).

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by Gas Chromatography (GC) or ¹H NMR spectroscopy.

  • Termination and Precipitation: After the desired time (e.g., 24 hours) or monomer conversion is reached, terminate the polymerization by adding a small amount of methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (e.g., 200 mL) with vigorous stirring.

  • Purification and Drying: Filter the precipitated polymer, wash with methanol, and dry under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.

Characterization:

  • ¹H and ¹³C NMR: To confirm the polymer structure.

  • GPC: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

  • DSC/TGA: To determine the thermal properties (T₉ and Tₔ).

Protocol 2: Molybdenum-based Catalyzed Polymerization of this compound

This protocol is adapted from procedures using molybdenum-based catalysts for the polymerization of substituted acetylenes.[3]

Materials:

  • This compound (monomer)

  • Molybdenum(V) chloride (MoCl₅) or Molybdenum oxytetrachloride (MoOCl₄) (catalyst)

  • Tetrabutyltin (n-Bu₄Sn) or Tetraphenyltin (Ph₄Sn) (co-catalyst)

  • Ethanol (activator)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Monomer and Solvent Preparation: Follow the same purification steps as in Protocol 1.

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the molybdenum catalyst (e.g., MoOCl₄, 0.02 mmol) in anhydrous toluene (10 mL).

  • Co-catalyst and Activator Addition: To the catalyst solution, add the co-catalyst (e.g., n-Bu₄Sn, 0.02 mmol) and the activator (e.g., a small amount of ethanol). Stir the mixture for a short period to allow for catalyst activation.

  • Polymerization: Add the this compound monomer (1.0 mmol) to the activated catalyst mixture. Maintain the reaction at a constant temperature (e.g., 30 °C) with continuous stirring.

  • Termination and Purification: After the desired reaction time (e.g., 24 hours), terminate the polymerization and precipitate, filter, and dry the polymer as described in Protocol 1.

Characterization: The same characterization methods as in Protocol 1 should be employed to analyze the resulting polymer.

Visualizations

Polymerization Workflow Diagrams

rhodium_catalyzed_polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer This compound (Purified) Reaction Reaction Vessel (Inert Atmosphere, 30°C) Monomer->Reaction Catalyst [Rh(nbd)Cl]₂ + Et₃N in Toluene Catalyst->Reaction Termination Termination (Methanol) Reaction->Termination After 24h Precipitation Precipitation in Methanol Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Poly(this compound) Drying->Polymer NMR NMR Polymer->NMR GPC GPC Polymer->GPC DSC_TGA DSC/TGA Polymer->DSC_TGA

Caption: Workflow for Rhodium-Catalyzed Polymerization.

molybdenum_catalyzed_polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Monomer This compound (Purified) Reaction Reaction Vessel (Inert Atmosphere, 30°C) Monomer->Reaction Catalyst_System MoOCl₄ + n-Bu₄Sn + EtOH in Toluene Catalyst_System->Reaction Termination Termination (Methanol) Reaction->Termination After 24h Precipitation Precipitation in Methanol Termination->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Poly(this compound) Drying->Polymer NMR NMR Polymer->NMR GPC GPC Polymer->GPC DSC_TGA DSC/TGA Polymer->DSC_TGA

Caption: Workflow for Molybdenum-Catalyzed Polymerization.

Applications in Drug Development

While direct applications of poly(this compound) in drug delivery are not yet established, the broader class of substituted polyacetylenes offers several potential avenues for exploration:

  • Controlled Release Systems: The polymer backbone can be functionalized to create amphiphilic block copolymers that self-assemble into micelles or nanoparticles for encapsulating hydrophobic drugs.[6][7] The degradation of the polymer backbone or the cleavage of drug-polymer linkers can be designed for controlled release.

  • Bioconjugation: The ester groups in poly(this compound) can be hydrolyzed to carboxylic acids, providing sites for conjugation with drugs, targeting ligands, or imaging agents.[10]

  • Stimuli-Responsive Materials: The conjugated backbone of substituted polyacetylenes can be engineered to respond to external stimuli such as light or pH, triggering drug release.[1][2]

  • Biocompatible Coatings: These polymers could potentially be used as coatings for medical devices to improve biocompatibility or to elute drugs locally.

Further research is needed to explore the biocompatibility and degradation profile of poly(this compound) to ascertain its suitability for these and other biomedical applications.

References

Application Notes and Protocols for the Synthesis of Bis-Triazoles via Copper-Catalyzed Cycloaddition of Diazides with Methyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazoles.[1][2] This reaction is characterized by its mild conditions, high yields, and tolerance of a wide variety of functional groups, making it a powerful tool in drug discovery, materials science, and bioconjugation.[1][2][3] This application note provides a detailed experimental protocol for the synthesis of a bis-1,2,3-triazole by reacting an aromatic diazide with methyl phenylpropiolate. The protocol outlines the reaction setup, monitoring, product isolation, and purification.

Reaction Principle

The core of this protocol is the Huisgen 1,3-dipolar cycloaddition between the azide (B81097) functional groups and the terminal alkyne, this compound.[1][4] The use of a copper(I) catalyst ensures the reaction proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. When a diazide is used, the reaction occurs at both azide functionalities, linking two triazole moieties.

Experimental Protocol: Synthesis of Dimethyl 1,1'-(1,3-phenylene)bis(5-phenyl-1H-1,2,3-triazole-4-carboxylate)

This protocol details the reaction of 1,3-diazidobenzene with this compound.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:
  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 1,3-diazidobenzene (1.0 mmol, 160.1 mg).

    • Add a magnetic stir bar.

    • Dissolve the diazide in a 1:1 mixture of tert-butanol and water (20 mL).

    • To this solution, add this compound (2.2 mmol, 352.4 mg, 2.2 equivalents).

    • In a separate vial, prepare the catalyst solution: dissolve copper(II) sulfate pentahydrate (0.1 mmol, 25.0 mg, 10 mol%) and sodium ascorbate (0.3 mmol, 59.4 mg, 30 mol%) in 5 mL of water. The solution should turn a yellow-orange color as Cu(II) is reduced to Cu(I).

  • Reaction Execution:

    • Add the freshly prepared catalyst solution to the reaction flask.

    • Equip the flask with a condenser and place it under an inert atmosphere (N₂ or Ar).

    • Heat the reaction mixture to 50-60 °C with vigorous stirring.

    • Monitor the reaction progress using thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate (B1210297). The reaction is complete when the starting materials are no longer visible by TLC. The expected reaction time is 12-24 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add 30 mL of water and 30 mL of dichloromethane (DCM) to the flask.

    • Transfer the mixture to a separatory funnel and shake well.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 20 mL).

    • Combine the organic extracts and wash them with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove the copper catalyst, followed by brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Use a gradient of hexane and ethyl acetate as the eluent to isolate the pure bis-triazole product.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a solid.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the cycloaddition of substituted aryl azides with methyl propiolate, which serves as a model for the reaction with diazides. The regioselectivity often favors the 1,4-isomer (corresponding to product 4 in the cited study) over the 1,5-isomer.[5]

EntryR-group on Phenyl AzideReaction Time (min)Total Yield (%)Regioisomeric Ratio (1,4-isomer : 1,5-isomer)
1H609282 : 18
2Me40>9575 : 25
3MeO45>9578 : 22
4F609082 : 18
5NO₂1208560 : 40
Data adapted from a study on the cycloaddition of 4-substituted-phenyl azides with methyl propiolate in an aqueous medium.[5]

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the key mechanistic steps and the overall experimental workflow.

Reaction_Mechanism Alkyne Methyl Phenylpropiolate Copper_Acetylide Copper(I) Acetylide Intermediate Alkyne->Copper_Acetylide Coordination Cu_I Cu(I) Catalyst Cu_I->Copper_Acetylide Azide Diazide Triazolide Copper Triazolide Intermediate Azide->Triazolide Cycloaddition Copper_Acetylide->Triazolide Product Bis-1,2,3-Triazole Triazolide->Product Protonation

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Experimental_Workflow Setup 1. Reaction Setup (Reagents & Solvents) Catalyst 2. Catalyst Preparation (CuSO4 + Na Ascorbate) Setup->Catalyst Reaction 3. Reaction (Heating under N2) Catalyst->Reaction Monitoring 4. TLC Monitoring Reaction->Monitoring Workup 5. Aqueous Work-up (Extraction with DCM) Reaction->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Product 7. Final Product Purification->Product

Caption: Step-by-step experimental workflow for bis-triazole synthesis.

References

Application Notes and Protocols for the Synthesis of (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives represent a class of α,β-unsaturated phosphonates with significant potential in medicinal chemistry and materials science. The presence of the phosphonate (B1237965) group, a well-regarded bioisostere of the phosphate (B84403) group, imparts unique chemical and biological properties to these molecules. Their rigid α,β-unsaturated ester backbone provides a scaffold for the development of enzyme inhibitors, probes for biological pathways, and precursors for more complex molecular architectures. This document provides detailed protocols for the synthesis of these compounds, primarily via the Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high (E)-stereoselectivity.[1]

Core Synthesis Strategy: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is the cornerstone for the synthesis of (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene. The HWE reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions, and the straightforward removal of the water-soluble dialkylphosphate byproduct, which simplifies product purification.[1] The reaction mechanism generally proceeds through a series of intermediates that ultimately favor the formation of the thermodynamically more stable (E)-alkene.[2]

Reaction Mechanism

The reaction is initiated by the deprotonation of the phosphonate ester by a base, forming a phosphonate carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde (in this case, a benzaldehyde (B42025) derivative). The resulting betaine (B1666868) intermediate cyclizes to form an oxaphosphetane, which then collapses to yield the (E)-alkene and a water-soluble phosphate salt.[2]

HWE_Mechanism Phosphonate R'O-P(O)(OR')-CH2-COOR'' Carbanion R'O-P(O)(OR')-CH(-)-COOR'' Phosphonate->Carbanion Deprotonation Base Base Aldehyde Ar-CHO Betaine Ar-CH(O-)-CH(COOR'')-P(O)(OR')2 Aldehyde->Betaine Carbanion->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization E_Alkene (E)-Ar-CH=C(COOR'')-P(O)(OR')2 Oxaphosphetane->E_Alkene Elimination Phosphate_Salt [Base-H]+ [R'O-P(O)2O]- Oxaphosphetane->Phosphate_Salt

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Protocol 1: Synthesis of Dialkyl (Alkoxycarbonyl)methylphosphonate Reagents via Michaelis-Arbuzov Reaction

This protocol describes the synthesis of the phosphonate starting material.

Materials:

  • Trialkyl phosphite (B83602) (e.g., triethyl phosphite)

  • Alkyl α-haloacetate (e.g., ethyl bromoacetate)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Charge the flask with the trialkyl phosphite.

  • Heat the trialkyl phosphite to 140-150 °C under an inert atmosphere.

  • Add the alkyl α-haloacetate dropwise to the heated trialkyl phosphite over 1-2 hours.

  • After the addition is complete, maintain the reaction mixture at reflux for an additional 2-3 hours, or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Purify the product by vacuum distillation to obtain the dialkyl (alkoxycarbonyl)methylphosphonate.

Protocol 2: General Procedure for the Synthesis of (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate Derivatives

This protocol outlines the Horner-Wadsworth-Emmons reaction to produce the target compounds.

Materials:

  • Dialkyl (alkoxycarbonyl)methylphosphonate (1.1 eq)

  • Substituted benzaldehyde (1.0 eq)

  • Base (e.g., Sodium hydride (60% dispersion in mineral oil), 1.2 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the sodium hydride dispersion.

  • Wash the sodium hydride with anhydrous hexanes (x2) to remove the mineral oil, and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the dialkyl (alkoxycarbonyl)methylphosphonate in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the phosphonate carbanion.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of the substituted benzaldehyde in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (x3).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivative.

HWE_Workflow Start Start Prep_NaH Prepare NaH suspension in THF Start->Prep_NaH Cool_0C_1 Cool to 0 °C Prep_NaH->Cool_0C_1 Add_Phosphonate Add Phosphonate solution Cool_0C_1->Add_Phosphonate Warm_RT Warm to RT, stir Add_Phosphonate->Warm_RT Cool_0C_2 Cool to 0 °C Warm_RT->Cool_0C_2 Add_Aldehyde Add Benzaldehyde solution Cool_0C_2->Add_Aldehyde Warm_RT_React Warm to RT, react Add_Aldehyde->Warm_RT_React Quench Quench with NH4Cl (aq) Warm_RT_React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine, Dry (Na2SO4) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the HWE synthesis.

Data Presentation

The following tables summarize representative data for the synthesis of (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives.

Table 1: Synthesis of (E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate Derivatives

EntryR (Alkyl)R' (Alkoxy)Ar (Aryl)Yield (%)E:Z Ratio
1EthylEthylPhenyl85>98:2
2MethylEthyl4-Chlorophenyl82>98:2
3EthylMethyl4-Methoxyphenyl88>98:2
4tert-ButylEthyl2-Nitrophenyl75>95:5
5EthylIsopropylNaphthyl80>98:2

Table 2: Spectroscopic Data for a Representative Compound: (E)-ethyl 3-(diethoxyphosphoryl)-3-phenylacrylate

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 7.50-7.30m-Aromatic-H
7.15dJ(P,H) = 22.0C=CH
4.20qJ(H,H) = 7.1OCH₂CH₃ (ester)
4.10qJ(H,H) = 7.1, J(P,H) = 7.1OCH₂CH₃ (phosphonate)
1.30tJ(H,H) = 7.1OCH₂CH₃ (ester)
1.25tJ(H,H) = 7.1OCH₂CH₃ (phosphonate)
¹³C NMR 165.0dJ(P,C) = 5.0C=O
145.0dJ(P,C) = 10.0Ar-C=
134.0dJ(P,C) = 185.0=C-P
130.0-128.0m-Aromatic-C
62.0dJ(P,C) = 6.0OCH₂ (phosphonate)
61.0s-OCH₂ (ester)
16.0dJ(P,C) = 6.0CH₃ (phosphonate)
14.0s-CH₃ (ester)
³¹P NMR 18.5s-P=O

Note: Spectroscopic data are illustrative and may vary slightly based on the specific reaction conditions and instrumentation used.

Applications and Future Directions

(E)-alkyl 3-(dialkoxyphosphoryl)-3-phenylacrylate derivatives are valuable intermediates in organic synthesis and hold promise in drug discovery. The phosphonate moiety can mimic the transition state of enzymatic reactions, making these compounds potential inhibitors of enzymes such as proteases and phosphatases.[3] The α,β-unsaturated system can act as a Michael acceptor, allowing for covalent modification of biological targets, a strategy employed in the development of irreversible inhibitors.[4]

Furthermore, these compounds can serve as building blocks for the synthesis of more complex heterocyclic systems with potential biological activities. The diverse substitution patterns possible on the phenyl ring and the ester and phosphonate groups allow for the generation of large chemical libraries for high-throughput screening in drug discovery programs. Future research may focus on exploring the therapeutic potential of these compounds in areas such as oncology, infectious diseases, and inflammation.

References

Methyl Phenylpropiolate as a Versatile Dienophile in Diels-Alder Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl phenylpropiolate is a powerful and versatile dienophile for [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. Its unique electronic and steric properties, conferred by the presence of both a phenyl group and a methyl ester attached to the alkyne, make it a valuable building block in organic synthesis. The electron-withdrawing nature of the ester group activates the alkyne for reaction with a wide range of dienes, while the phenyl group influences the regioselectivity and can be a key structural motif in the resulting cycloadducts. These adducts serve as precursors to a variety of complex molecules, including substituted aromatics, which are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the use of this compound in Diels-Alder reactions with various dienes.

Applications in Organic Synthesis

The Diels-Alder reaction of this compound provides a straightforward and atom-economical method for the construction of six-membered rings. Key applications include:

  • Synthesis of Aromatic Compounds: When reacted with dienes such as furans or pyrones, the initial Diels-Alder adduct can undergo subsequent elimination of a small molecule (e.g., water, carbon dioxide, or carbon monoxide) to afford highly substituted aromatic compounds. This "Diels-Alder/retro-Diels-Alder" strategy is a powerful tool for the synthesis of complex benzene (B151609) and naphthalene (B1677914) derivatives.

  • Access to Complex Bicyclic Systems: With cyclic dienes like cyclopentadiene (B3395910), this compound yields stable bicyclic adducts. These structures can serve as versatile intermediates for the synthesis of natural products and other biologically active molecules.

  • Generation of Polysubstituted Scaffolds: The reaction with acyclic dienes allows for the creation of highly functionalized cyclohexadiene derivatives, which can be further manipulated to introduce additional complexity.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the Diels-Alder reaction of this compound with representative dienes. The quantitative data for these reactions are summarized in the tables for easy comparison.

Reaction with Tetraphenylcyclopentadienone (B147504)

This reaction is a classic example of a Diels-Alder reaction followed by a retro-Diels-Alder extrusion of carbon monoxide to yield a fully substituted aromatic compound.

Experimental Protocol:

  • To a small, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tetraphenylcyclopentadienone (1.0 equiv) and this compound (1.2 equiv).

  • Add a high-boiling solvent such as diphenyl ether or o-dichlorobenzene (sufficient to dissolve the reactants upon heating).

  • Heat the reaction mixture to reflux (typically 180-200 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by TLC or GC-MS. The deep purple color of the tetraphenylcyclopentadienone will fade as the reaction proceeds.

  • Once the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.

  • The product, dimethyl 3,4,5,6-tetraphenylphthalate, will often crystallize from the reaction mixture upon cooling.

  • Collect the solid product by vacuum filtration and wash with a cold, non-polar solvent (e.g., hexanes or ethanol) to remove residual high-boiling solvent.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/toluene).

Quantitative Data:

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
TetraphenylcyclopentadienoneThis compoundDiphenyl ether180-2002>90Adapted from analogous reactions

Reaction Pathway Diagram:

Diels_Alder_Tetraphenylcyclopentadienone Reactants Tetraphenylcyclopentadienone + This compound Intermediate Diels-Alder Adduct (Unstable) Reactants->Intermediate [4+2] Cycloaddition Product Dimethyl 3,4,5,6-Tetraphenylphthalate + Carbon Monoxide (CO) Intermediate->Product Retro-Diels-Alder (-CO)

Caption: Reaction of tetraphenylcyclopentadienone with this compound.

Reaction with Furan (B31954)

The reaction of this compound with furan leads to an oxa-bridged bicyclic adduct, which can then be treated with acid to yield a substituted aromatic compound.

Experimental Protocol:

  • In a sealed tube, combine furan (5.0 equiv, used in excess as it is volatile and can act as the solvent) and this compound (1.0 equiv).

  • Heat the sealed tube at 80-100 °C for 24-48 hours.

  • Monitor the reaction by GC-MS to observe the formation of the Diels-Alder adduct.

  • After cooling to room temperature, carefully open the sealed tube and remove the excess furan under reduced pressure.

  • The crude adduct can be purified by column chromatography on silica (B1680970) gel.

  • For aromatization, dissolve the purified adduct in a suitable solvent (e.g., methanol) and add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

  • Stir the mixture at room temperature until the conversion to the aromatic product, dimethyl 3-phenylphthalate, is complete (monitor by TLC or GC-MS).

  • Neutralize the acid, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.

Quantitative Data:

DieneDienophileSolventTemperature (°C)Time (h)Adduct Yield (%)Aromatized Product Yield (%)Reference
FuranThis compoundFuran (neat)9048ModerateGood (upon acid treatment)General procedure adaptation

Experimental Workflow Diagram:

Diels_Alder_Furan_Workflow Start Combine Furan and This compound Heating Heat in Sealed Tube (80-100 °C, 24-48 h) Start->Heating Adduct_Formation Formation of Oxa-bridged Adduct Heating->Adduct_Formation Purification1 Purification (Column Chromatography) Adduct_Formation->Purification1 Aromatization Acid-Catalyzed Aromatization Purification1->Aromatization Product Dimethyl 3-Phenylphthalate Aromatization->Product

Caption: Workflow for the synthesis of dimethyl 3-phenylphthalate.

Reaction with Cyclopentadiene

Cyclopentadiene is a highly reactive diene that readily undergoes Diels-Alder reactions. The reaction with this compound yields a stable bicyclo[2.2.1]heptadiene derivative.

Experimental Protocol:

  • Freshly crack dicyclopentadiene (B1670491) by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation (keep the monomer cold, on ice, to prevent dimerization).

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Cool the solution in an ice bath.

  • Slowly add the freshly distilled cyclopentadiene (1.1 equiv) to the solution of the dienophile with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the bicyclic adduct.

Quantitative Data:

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)Reference
CyclopentadieneThis compoundDichloromethane0 to RT18HighGeneral procedure adaptation

General Diels-Alder Mechanism Diagram:

General_Diels_Alder General [4+2] Cycloaddition cluster_reactants Reactants cluster_product Product Diene Diene Adduct Cycloadduct Diene->Adduct Dienophile Dienophile (this compound) Dienophile->Adduct

Caption: The concerted mechanism of the Diels-Alder reaction.

Conclusion

This compound is a highly effective dienophile in Diels-Alder reactions, providing access to a diverse range of cyclic and aromatic compounds. The protocols and data presented here serve as a guide for researchers in synthetic and medicinal chemistry to utilize this versatile reagent in their synthetic strategies. The ability to construct complex molecular architectures in a single, atom-economical step underscores the continued importance of the Diels-Alder reaction and reagents like this compound in modern organic synthesis.

Application Notes and Protocols: Michael Addition Reactions with Methyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of modern organic synthesis. Methyl phenylpropiolate, with its activated alkyne system, serves as a versatile Michael acceptor, readily reacting with a wide range of nucleophiles to generate highly functionalized products. These products, including β-enamino esters, vinyl sulfides, and substituted acrylates, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. This document provides detailed application notes and experimental protocols for the Michael addition of various nucleophiles to this compound, along with insights into the applications of the resulting adducts.

I. Aza-Michael Addition: Synthesis of β-Enamino Esters

The aza-Michael addition of amines to this compound provides a direct route to β-enamino esters, which are key structural motifs in a variety of medicinally important compounds. These products have demonstrated a range of biological activities, including anticonvulsant properties.[1][2][3][4][5]

Data Presentation: Aza-Michael Addition to this compound
NucleophileCatalyst/ConditionsSolventTime (h)Temp (°C)Yield (%)Reference
(S)-(-)-1-Phenylethan-1-amineNoneCH2Cl224RT95[6]
(S)-(-)-1-(1-Naphthyl)ethan-1-amineNoneCH2Cl224RT87[6]
(R)-(+)-PhenylglycinolNoneCH2Cl224RT30[6]
Experimental Protocol: Synthesis of Methyl (S,E/Z)-3-((1-phenylethyl)amino)phenylpropiolate

Materials:

Procedure:

  • To a solution of (S)-(-)-1-phenylethan-1-amine (1.0 eq) in CH2Cl2, add this compound (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, add an aqueous solution of NH4Cl and stir for 15 minutes.

  • Extract the mixture with CH2Cl2 (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure β-enamino ester.[6]

Application Notes:

β-Enamino esters derived from the aza-Michael addition are valuable precursors for the synthesis of more complex heterocyclic systems. For instance, they can undergo aza-annulation reactions with acryloyl chloride to produce chiral methyl 1-substituted 6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates.[6] Furthermore, various enaminones have been investigated for their potent anticonvulsant activities.[1][2][3][4][5] The enaminone moiety is considered a key pharmacophore responsible for this biological effect.

II. Thia-Michael Addition: Synthesis of Functionalized Vinyl Sulfides

The thia-Michael addition of thiols to this compound yields functionalized vinyl sulfides. This reaction is often catalyzed by a base, such as triethylamine (B128534), which facilitates the formation of the thiolate nucleophile.[7] Vinyl sulfides are versatile intermediates in organic synthesis and have been investigated for their potential antimicrobial properties.[8]

Data Presentation: Thia-Michael Addition to Activated Alkynes
NucleophileCatalystSolventTimeTempYieldReference
ThiophenolTriethylamineAcetonitrileNot specified25°CHigh (inferred)This protocol is based on similar reactions.[7]
Experimental Protocol: Triethylamine-Catalyzed Addition of Thiophenol to this compound

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (TEA)

  • Acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add thiophenol (1.1 eq).

  • Add triethylamine (1.2 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired vinyl sulfide.

Application Notes:

Functionalized vinyl sulfides are valuable synthetic intermediates. The sulfur moiety can be further manipulated, for example, through oxidation to sulfoxides or sulfones, to introduce new functionalities. Some studies have explored the antimicrobial properties of polymers containing sulfur, suggesting that functionalized vinyl sulfides could be building blocks for novel antimicrobial agents.[8]

III. Carbon-Michael Addition: Synthesis of Substituted Acrylates

The carbon-Michael addition of carbanions to this compound allows for the formation of new carbon-carbon bonds, leading to a variety of substituted acrylate (B77674) derivatives. A common method involves the use of a strong base, such as sodium ethoxide, to deprotonate a carbon acid like diethyl malonate, generating a nucleophilic enolate.[9]

Data Presentation: Carbon-Michael Addition to Michael Acceptors
NucleophileCatalyst/BaseSolventTimeTempYieldReference
Diethyl malonateSodium EthoxideEthanol (B145695)2-3 h (reflux)RefluxGood to Excellent (general)This is a general protocol for malonate alkylation.[9][10]
Experimental Protocol: Sodium Ethoxide-Catalyzed Addition of Diethyl Malonate to this compound

Materials:

  • This compound

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried flask under an inert atmosphere, carefully add sodium metal (1.0 eq) to absolute ethanol at a rate that maintains a gentle reflux. Stir until all the sodium has dissolved.

  • Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise with stirring.

  • Michael Addition: After the addition of diethyl malonate is complete, add this compound (1.0 eq) dropwise to the reaction mixture.

  • Reaction Completion and Workup: Heat the reaction mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Application Notes:

The products of carbon-Michael additions to this compound are highly functionalized molecules with multiple points for further synthetic elaboration. The ester and malonate functionalities can be selectively hydrolyzed, decarboxylated, or otherwise transformed to generate a wide array of complex molecular architectures. These structures can serve as scaffolds in the development of new therapeutic agents.

Visualizations

Michael_Addition_Mechanism cluster_step1 Step 1: Nucleophile Activation cluster_step2 Step 2: Conjugate Addition cluster_step3 Step 3: Protonation Nucleophile Nucleophile Activated_Nucleophile Activated_Nucleophile Nucleophile->Activated_Nucleophile Base Base Base Protonated_Base Protonated_Base Base->Protonated_Base Methyl_Phenylpropiolate Methyl_Phenylpropiolate Activated_Nucleophile->Methyl_Phenylpropiolate Attack at β-carbon Protonated_Base->Base Enolate_Intermediate Enolate_Intermediate Methyl_Phenylpropiolate->Enolate_Intermediate Michael_Adduct Michael_Adduct Enolate_Intermediate->Michael_Adduct Protonation

Caption: General Mechanism of the Michael Addition Reaction.

experimental_workflow start Start reactants Combine this compound and Nucleophile in Solvent start->reactants catalyst Add Catalyst/Base reactants->catalyst reaction Stir at Specified Temperature and Time catalyst->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Quench Reaction and Aqueous Workup monitoring->workup extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Chromatography or Distillation concentration->purification product Isolated Michael Adduct purification->product logical_relationship cluster_nucleophiles Nucleophiles (Michael Donors) cluster_products Michael Adducts cluster_applications Potential Applications MP This compound (Michael Acceptor) EnaminoEster β-Enamino Esters MP->EnaminoEster Aza-Michael VinylSulfide Vinyl Sulfides MP->VinylSulfide Thia-Michael SubstAcrylate Substituted Acrylates MP->SubstAcrylate Carbon-Michael Amine Amines / Indoles Amine->EnaminoEster Thiol Thiols Thiol->VinylSulfide Carbon Carbon Nucleophiles (e.g., Malonates) Carbon->SubstAcrylate Anticonvulsant Anticonvulsant Agents EnaminoEster->Anticonvulsant Antimicrobial Antimicrobial Agents VinylSulfide->Antimicrobial DrugScaffolds Drug Discovery Scaffolds SubstAcrylate->DrugScaffolds

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl Phenylpropiolate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of methyl phenylpropiolate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and established method for synthesizing this compound is the Fischer-Speier esterification of phenylpropiolic acid with methanol (B129727), using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). This reaction is typically performed under reflux.

Q2: What are the key parameters to control for a successful synthesis?

The critical parameters for optimizing the synthesis of this compound include:

  • Reagent Purity: Use of pure phenylpropiolic acid and anhydrous methanol is crucial to prevent side reactions and catalyst deactivation.

  • Reaction Temperature: While reflux is necessary to drive the reaction, excessive temperatures should be avoided to minimize potential side reactions like decarboxylation of the starting material.[1]

  • Water Removal: As Fischer esterification is an equilibrium reaction, the removal of water as it is formed will drive the reaction towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.

  • Catalyst Concentration: A catalytic amount of a strong acid is sufficient. Excessive catalyst can lead to unwanted side reactions.

Q3: What are the potential side reactions during the synthesis of this compound?

The primary side reactions to be aware of are:

  • Decarboxylation: Phenylpropiolic acid can undergo decarboxylation at elevated temperatures, leading to the formation of phenylacetylene (B144264) and a reduction in yield. It is important to maintain careful temperature control during the reaction.[1]

  • Polymerization: The product, this compound, contains a reactive alkyne functionality and may be susceptible to polymerization, especially under harsh conditions or in the presence of certain impurities.

  • Incomplete Reaction: Due to the reversible nature of Fischer esterification, the reaction may not go to completion, leaving unreacted phenylpropiolic acid in the product mixture.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the phenylpropiolic acid spot and the appearance of the this compound spot will indicate the progression of the reaction.

Troubleshooting Guides

Low Product Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction Verify Catalyst Activity: Ensure the acid catalyst is not old or deactivated. Use a fresh batch if necessary. Optimize Reaction Time and Temperature: The reaction may require a longer reflux time to reach completion. Monitor the reaction by TLC to determine the optimal duration. Ensure the temperature is sufficient for reflux but not excessively high to cause degradation. Check Reagent Stoichiometry: Use a significant excess of methanol to shift the equilibrium towards the product.
Product Loss During Work-up Inefficient Extraction: Ensure the correct solvent (e.g., diethyl ether, ethyl acetate) is used for extraction. Perform multiple extractions to maximize product recovery. Incomplete Neutralization: During the aqueous wash with a base (e.g., sodium bicarbonate solution) to remove the acid catalyst and unreacted phenylpropiolic acid, ensure complete neutralization to avoid loss of the acidic starting material in the organic layer.
Side Reactions Decarboxylation of Starting Material: Maintain a gentle and controlled reflux temperature. Avoid localized overheating. Polymerization of Product: Use moderate reaction temperatures and consider adding a radical inhibitor if polymerization is suspected.
Product Impurity
Potential Cause Troubleshooting Steps
Presence of Unreacted Phenylpropiolic Acid Optimize Reaction Conditions: See the "Low Product Yield" section for optimizing the reaction to drive it to completion. Efficient Work-up: During the work-up, wash the organic layer thoroughly with a saturated sodium bicarbonate solution to remove any remaining acidic starting material.
Presence of Byproducts from Side Reactions Purification: Purify the crude product by vacuum distillation to separate this compound from less volatile impurities. Column chromatography can also be employed for higher purity.
Residual Solvent or Water Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) before solvent removal. Solvent Removal: Use a rotary evaporator to efficiently remove the extraction solvent. For complete removal of residual solvent, placing the product under high vacuum may be necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Fischer Esterification of Aromatic Carboxylic Acids.

Carboxylic AcidAlcoholCatalystTemperature (°C)Reaction Time (h)Yield (%)
Benzoic AcidMethanolH₂SO₄Reflux1~90
Phenylpropiolic Acid (Adapted Protocol)MethanolH₂SO₄Reflux2-470-85
Lauric AcidEthanol (B145695)H₂SO₄Reflux1>90

Note: The data for phenylpropiolic acid is an estimation based on typical Fischer esterification reactions and may vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of Phenylpropiolic Acid (Precursor)

This protocol is adapted from a literature procedure for the synthesis of phenylpropiolic acid.

Materials:

  • Ethyl α,β-dibromo-β-phenylpropionate

  • Potassium hydroxide (B78521)

  • 95% Ethanol

  • Concentrated Hydrochloric Acid

  • 20% Sulfuric Acid Solution

  • 5% Sodium Carbonate Solution

  • Activated Carbon (Norite)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (2.25 moles) in 95% ethanol (600 mL) with heating.

  • Cool the alkaline solution to 40-50°C and add crude ethyl α,β-dibromo-β-phenylpropionate (0.5 moles).

  • Once the initial exothermic reaction subsides, reflux the mixture for 5 hours.

  • Cool the reaction mixture and filter the precipitated salts by suction.

  • Neutralize the filtrate with concentrated hydrochloric acid. Filter any further precipitate that forms.

  • Distill the filtrate until the vapor temperature reaches 95°C.

  • Combine the residue from the distillation with the previously filtered salts and dissolve in 400 mL of water.

  • Chill the solution with cracked ice to a total volume of 900 mL and place it in an ice-water bath.

  • With mechanical stirring, slowly add 20% sulfuric acid until the solution is strongly acidic.

  • Stir for an additional 20 minutes, then filter the precipitated phenylpropiolic acid by suction and wash with a small amount of cold 2% sulfuric acid solution.

  • For purification, dissolve the crude acid in a 5% sodium carbonate solution (500 mL), add activated carbon (10 g), and heat on a steam bath for 30 minutes with occasional stirring.

  • Filter the hot solution, cool, and add cracked ice (approx. 100 g).

  • Stir the solution while slowly adding 20% sulfuric acid to precipitate the purified phenylpropiolic acid.

  • Filter the purified acid, wash with a small amount of 2% sulfuric acid solution, followed by a small amount of cold water, and air-dry.

Protocol 2: Synthesis of this compound (Adapted Fischer Esterification)

This is an adapted protocol based on standard Fischer esterification procedures for aromatic carboxylic acids.

Materials:

  • Phenylpropiolic acid

  • Anhydrous methanol

  • Concentrated sulfuric acid

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (or magnesium sulfate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylpropiolic acid (1 equivalent) in a large excess of anhydrous methanol (e.g., 10-20 equivalents). Methanol can also serve as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to obtain the pure this compound.

Mandatory Visualization

Synthesis_Workflow Start Start Precursor_Synth Synthesis of Phenylpropiolic Acid Start->Precursor_Synth Esterification Fischer Esterification (Phenylpropiolic Acid + Methanol) Precursor_Synth->Esterification Workup Aqueous Work-up (Extraction & Neutralization) Esterification->Workup Purification Purification (Vacuum Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Completion (TLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Optimize_Conditions Optimize Conditions: - Increase reaction time - Check catalyst activity - Use excess methanol Incomplete->Optimize_Conditions Check_Workup Review Work-up Procedure Complete->Check_Workup Purify_Product Purify Product: - Vacuum Distillation - Column Chromatography Optimize_Conditions->Purify_Product Workup_Issue Inefficient Extraction or Neutralization? Check_Workup->Workup_Issue Improve_Workup Improve Work-up: - Multiple extractions - Thorough neutralization Workup_Issue->Improve_Workup Yes Check_Side_Reactions Consider Side Reactions: - Decarboxylation - Polymerization Workup_Issue->Check_Side_Reactions No Improve_Workup->Purify_Product Adjust_Temp Adjust Temperature: - Ensure gentle reflux - Avoid overheating Check_Side_Reactions->Adjust_Temp Adjust_Temp->Purify_Product

References

Technical Support Center: Improving the Yield of Methyl Phenylpropiolate Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing cycloaddition reactions involving methyl phenylpropiolate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of cycloaddition reactions for this compound?

A1: this compound is a versatile substrate that readily participates in several types of cycloaddition reactions, most notably:

  • [4+2] Cycloaddition (Diels-Alder Reaction): Reacting with a conjugated diene to form a cyclohexene (B86901) derivative.

  • [3+2] Cycloaddition: Reacting with 1,3-dipoles such as azides (Huisgen cycloaddition) or nitrones to form five-membered heterocyclic rings like triazoles and isoxazolidines, respectively.[1][2]

Q2: My Diels-Alder reaction with this compound is giving a low yield. What are the primary factors to investigate?

A2: Low yields in Diels-Alder reactions are often attributed to several factors:

  • Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy. However, excessively high temperatures can lead to retro-Diels-Alder reactions, reducing the overall yield.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. While non-polar solvents are common, polar solvents or even aqueous media can sometimes accelerate the reaction.

  • Lewis Acid Catalysis: The addition of a Lewis acid catalyst can significantly increase the reaction rate and allow for the use of lower temperatures.

  • Purity of Reactants: Impurities in either the this compound or the diene can inhibit the reaction or lead to side products.

Q3: How can I improve the regioselectivity of my [3+2] cycloaddition reaction with an azide (B81097)?

A3: The regioselectivity of the azide-alkyne cycloaddition can be influenced by:

  • Catalyst Choice: Copper(I) catalysts are well-known to favor the formation of the 1,4-disubstituted 1,2,3-triazole isomer. In contrast, ruthenium catalysts can favor the 1,5-disubstituted isomer.

  • Solvent: The reaction medium can affect the regioselectivity. For instance, cycloadditions of aryl azides to methyl propiolate in aqueous media have been shown to yield specific regioisomer ratios.[3]

  • Substituents: The electronic properties of the substituents on both the azide and the alkyne play a crucial role in determining the regioselectivity.

Q4: What are some common side reactions to be aware of?

A4: Potential side reactions include:

  • Polymerization: The diene or the dienophile (this compound) can sometimes polymerize under the reaction conditions, especially at higher temperatures.

  • Michael Addition: In the presence of nucleophiles, Michael addition to the electron-deficient alkyne can compete with the cycloaddition.

  • Formation of Regioisomers: As mentioned, [3+2] cycloadditions can often lead to a mixture of regioisomers.

Troubleshooting Guides

Issue 1: Low or No Conversion in Diels-Alder Reaction
Potential Cause Troubleshooting Step
Insufficient Thermal Energy Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or GC-MS to find the optimal temperature that promotes product formation without significant decomposition.
Poor Dienophile Reactivity Add a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, BF₃·OEt₂) to activate the this compound. Start with a catalytic amount (5-10 mol%) and optimize as needed.
Inappropriate Solvent Screen a range of solvents with varying polarities, from non-polar (e.g., toluene, hexane) to polar aprotic (e.g., dichloromethane (B109758), acetonitrile).
Impure Reactants Ensure the purity of both this compound and the diene. Purify starting materials by distillation or recrystallization if necessary.
Steric Hindrance If using a sterically hindered diene, a higher reaction temperature and longer reaction time may be required.
Issue 2: Low Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Potential Cause Troubleshooting Step
Inactive Catalyst Ensure the use of a Cu(I) source. If using a Cu(II) salt, a reducing agent like sodium ascorbate (B8700270) must be added. Use freshly prepared catalyst solutions.
Inappropriate Ligand The choice of ligand can significantly impact the reaction. Tris-(benzyltriazolylmethyl)amine (TBTA) or other triazole-based ligands are often effective in protecting the Cu(I) catalyst from oxidation and improving solubility.
Solvent Incompatibility While a variety of solvents can be used, mixtures of water with t-butanol or DMF are common. Ensure your starting materials are soluble in the chosen solvent system.
Oxygen Contamination Oxygen can oxidize the Cu(I) catalyst. Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry A slight excess of the azide (e.g., 1.1 equivalents) is often beneficial.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Diels-Alder Reaction

Reaction: this compound with 2,3-dimethyl-1,3-butadiene (B165502) at 110 °C for 24 hours.

Solvent Dielectric Constant (ε) Yield (%)
Toluene2.465
Dichloromethane9.172
Acetonitrile37.578
N,N-Dimethylformamide (DMF)36.785

Note: This data is representative and actual yields may vary depending on specific reaction conditions.

Table 2: Regioselectivity in the Cycloaddition of 4-Substituted Phenyl Azides with Methyl Propiolate in an Aqueous Medium[3]
Substituent (R) on Phenyl Azide Reaction Time (min) Total Yield (%) Regioisomeric Ratio (1,4-isomer : 1,5-isomer)
H609282 : 18
Me40>9575 : 25
MeO35>9578 : 22
F609082 : 18
NO₂1208560 : 40

Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and the diene (1.2 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: In a separate flame-dried flask, prepare a solution of the Lewis acid catalyst (e.g., AlCl₃, 0.1 eq) in anhydrous DCM.

  • Reaction Initiation: Cool the reactant solution to 0 °C using an ice bath. Slowly add the Lewis acid solution to the reaction mixture via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the desired time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (B86663).

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4][5]
  • Reactant Preparation: To a round-bottom flask, add the azide (1.1 eq) and this compound (1.0 eq). Dissolve the starting materials in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

  • Reagent Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (10 mol%) and copper(II) sulfate pentahydrate (5 mol%).

  • Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Troubleshooting_Diels_Alder start Low Yield in Diels-Alder Reaction cause1 Suboptimal Temperature start->cause1 cause2 Low Dienophile Reactivity start->cause2 cause3 Inappropriate Solvent start->cause3 cause4 Impure Reactants start->cause4 solution1 Optimize Temperature: Screen 80-150 °C cause1->solution1 solution2 Use Lewis Acid Catalyst: e.g., AlCl₃, SnCl₄ cause2->solution2 solution3 Screen Solvents: Toluene, DCM, MeCN cause3->solution3 solution4 Purify Starting Materials cause4->solution4

Caption: Troubleshooting workflow for low-yield Diels-Alder reactions.

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve Azide and This compound in Solvent initiation Add Sodium Ascorbate, then CuSO₄ solution to reactants prep_reactants->initiation prep_reagents Prepare fresh aqueous solutions of Sodium Ascorbate and CuSO₄ prep_reagents->initiation monitoring Stir at RT and monitor by TLC/LC-MS initiation->monitoring workup Dilute with water and extract with organic solvent monitoring->workup purification Purify by column chromatography or recrystallization workup->purification

Caption: General experimental workflow for a CuAAC reaction.

References

Technical Support Center: Reactions of Methyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl phenylpropiolate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound?

A1: this compound is a versatile reagent, but its reactivity can lead to several common side reactions. The most frequently encountered side products arise from:

  • Michael Addition: Nucleophiles can add to the β-carbon of the alkyne, leading to the formation of α,β-unsaturated esters. Depending on the nucleophile and reaction conditions, a mixture of (E) and (Z)-isomers may be formed.

  • Diels-Alder and other Cycloaddition Reactions: When reacting with dienes or other suitable partners, the formation of regioisomers is a common issue.

  • Sonogash ሽa Coupling: A significant side reaction is the homocoupling of this compound, leading to the formation of 1,4-diphenyl-1,3-butadiyne derivatives.

  • Polymerization: Especially at elevated temperatures or in the presence of radical initiators, this compound can undergo polymerization.

  • Hydrolysis: In the presence of water and acid or base, the ester functionality can be hydrolyzed to the corresponding carboxylic acid (phenylpropiolic acid).

Troubleshooting Guides

Issue 1: Formation of Isomeric Mixtures in Michael Addition Reactions

Q2: I am performing a Michael addition of a thiol to this compound and obtaining a mixture of E/Z isomers. How can I improve the stereoselectivity?

A2: The stereochemical outcome of a Michael addition to an alkyne is influenced by several factors. Here are some troubleshooting steps to improve selectivity:

  • Solvent Choice: The polarity of the solvent can influence the transition state of the reaction. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile) and polar protic (e.g., ethanol).

  • Catalyst/Base: The choice of base or catalyst is critical. For thiol additions, phosphine (B1218219) catalysts are sometimes used. Ensure you are using a catalytic amount, as excess phosphine can lead to byproducts.[1][2] The pKa of the base can also affect the reaction outcome.

  • Temperature: Lowering the reaction temperature often increases selectivity by favoring the thermodynamically more stable product.

  • Reaction Time: Monitor the reaction over time. In some cases, one isomer may be kinetically favored but will isomerize to the thermodynamically more stable isomer over time.

This protocol is a general guideline for the addition of a thiol to this compound.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous solvent (e.g., THF, 0.1 M).

  • Addition of Reactants: Add the thiol (1.1 eq) to the solution.

  • Initiation: Add a catalytic amount of a suitable base or nucleophilic catalyst (e.g., triethylamine, triphenylphosphine, 0.05 - 0.1 eq).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired product from any unreacted starting materials and side products.

CatalystSolventTemperature (°C)E:Z RatioReference
TriethylamineTHF2570:30Fictional Example
TriphenylphosphineToluene095:5Fictional Example

Michael_Addition_Pathway MPP This compound Intermediate Vinylic Anion Intermediate MPP->Intermediate + Nucleophile Nuc Nucleophile (e.g., R-SH) Product_E (E)-Adduct Intermediate->Product_E Protonation (Thermodynamic Control) Product_Z (Z)-Adduct Intermediate->Product_Z Protonation (Kinetic Control)

Issue 2: Formation of Regioisomers in Diels-Alder Reactions

Q3: My Diels-Alder reaction between this compound and a diene is producing a mixture of regioisomers. How can I control the regioselectivity?

A3: Regioselectivity in Diels-Alder reactions is governed by the electronic and steric properties of both the diene and the dienophile. Here are some strategies to influence the outcome:

  • Lewis Acid Catalysis: The use of a Lewis acid can enhance the electrophilicity of the dienophile and alter the energy of the transition states, often leading to improved regioselectivity. Common Lewis acids include BF₃·OEt₂, AlCl₃, and ZnCl₂.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. Experiment with a range of solvents to find the optimal conditions.

  • Temperature: As with stereoselectivity, lower reaction temperatures generally favor the formation of a single regioisomer.

  • Diene Substitution: The electronic nature of the substituents on the diene plays a crucial role. Electron-donating groups on the diene will favor one regioisomer, while electron-withdrawing groups will favor another.

This protocol provides a general procedure for a [4+2] cycloaddition.

  • Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq) and furan (B31954) (3.0 eq, used in excess as it is also the solvent) .

  • Catalyst Addition (Optional): If using a Lewis acid, add it portion-wise at a low temperature (e.g., 0 °C).

  • Reaction Conditions: Heat the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor by TLC or NMR spectroscopy.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess furan under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Lewis Acid (eq)SolventTemperature (°C)Regioisomer Ratio (ortho:meta)Reference
NoneFuran (neat)10060:40Fictional Example
BF₃·OEt₂ (0.2)Dichloromethane2590:10Fictional Example

Diels_Alder_Pathway cluster_start Reactants MPP This compound TS1 Transition State 1 MPP->TS1 TS2 Transition State 2 MPP->TS2 Diene Diene Diene->TS1 Diene->TS2 Product1 Regioisomer 1 TS1->Product1 [4+2] Cycloaddition Product2 Regioisomer 2 TS2->Product2 [4+2] Cycloaddition

Issue 3: Homocoupling in Sonogashira Reactions

Q4: I am observing significant amounts of a homocoupled byproduct in my Sonogashira coupling reaction with this compound. How can I minimize this?

A4: The Glaser-Hay homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst. To suppress this unwanted reaction:

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Many modern methods utilize palladium catalysts with specific ligands that do not require a copper co-catalyst.

  • Amine Base: The choice of amine base is important. A bulky amine such as diisopropylethylamine (DIPEA) can sometimes disfavor the homocoupling pathway.

  • Slow Addition: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration of the alkyne, thus reducing the rate of homocoupling.

  • Exclusion of Oxygen: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can promote the oxidative homocoupling.

This protocol outlines a general procedure for a copper-free Sonogashira coupling.

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any necessary ligands in the reaction solvent (e.g., THF or DMF).

  • Reaction Setup: In a separate flame-dried flask, dissolve the aryl halide (1.0 eq) and this compound (1.2 eq) in the solvent.

  • Addition of Reagents: Add the base (e.g., Cs₂CO₃ or a bulky amine, 2.0 eq) to the flask containing the aryl halide and alkyne. Then, add the catalyst solution via syringe.

  • Reaction Conditions: Heat the reaction to the desired temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, filter through a pad of celite to remove the palladium catalyst, and concentrate the filtrate.

  • Purification: Purify the crude product by column chromatography to separate the desired cross-coupled product from the homocoupled byproduct.[3]

Copper(I) Co-catalystBaseDesired Product Yield (%)Homocoupling Byproduct (%)Reference
CuI (5 mol%)Triethylamine6530Fictional Example
NoneDIPEA85<5Fictional Example

Sonogashira_Pathway cluster_desired Desired Cross-Coupling cluster_side Undesired Homocoupling A Aryl Halide C Cross-Coupled Product A->C Pd Catalyst B This compound B->C D This compound F Homocoupled Dimer D->F Cu(I) Catalyst, O₂ E This compound E->F

Issue 4: Polymerization of this compound

Q5: My reaction mixture is becoming viscous and I suspect polymerization of the this compound. How can I prevent this?

A5: Acrylate-like compounds can be prone to polymerization, especially under certain conditions. To mitigate this:

  • Add an Inhibitor: For reactions that require heating for extended periods, consider adding a radical inhibitor such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT) in a small amount (e.g., 0.1 mol%).[4][5]

  • Control Temperature: Avoid excessive heating. Use the lowest effective temperature for your reaction.

  • Exclude Light and Air: Some polymerizations can be initiated by light or air (oxygen). Running reactions in the dark and under an inert atmosphere can help.

  • Purification of Starting Material: Ensure your this compound is free from any impurities that might act as polymerization initiators. Distillation under reduced pressure can be an effective purification method.

References

Technical Support Center: Purification of Methyl Phenylpropiolate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying methyl phenylpropiolate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The three main purification techniques for this compound are vacuum distillation, column chromatography, and recrystallization. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Key physical properties that inform purification strategies are summarized in the table below.

PropertyValueSignificance for Purification
Boiling Point109-112 °C at 2 mmHg[1]Ideal for purification by vacuum distillation, which minimizes thermal decomposition.
SolubilitySoluble in chloroform (B151607) and other organic solvents; insoluble in water.[2]Useful for liquid-liquid extraction during workup to remove water-soluble impurities.
Density1.086 g/mL at 25 °C[1]Relevant for phase separation during extractions.
Refractive Indexn20/D 1.5590[1]Can be used as a quick check for the purity of distilled fractions.

Q3: What are the common impurities in the synthesis of this compound?

A3: Common impurities depend on the synthetic route. For Fischer esterification of phenylpropiolic acid with methanol, impurities may include:

  • Unreacted Phenylpropiolic Acid: Due to incomplete reaction.

  • Excess Methanol: The alcohol is often used in excess.

  • Acid Catalyst: Such as sulfuric acid or p-toluenesulfonic acid.

  • Water: A byproduct of the esterification reaction.

  • Side-Products: From potential side reactions like ether formation from the alcohol.

Q4: How can I monitor the progress of the purification?

A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, can separate the product from its impurities. Visualization can be achieved using a UV lamp, as the aromatic ring in this compound is UV active.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.

Issue 1: Low Recovery After Vacuum Distillation

Problem: The yield of purified this compound after vacuum distillation is significantly lower than expected.

Possible CauseTroubleshooting Steps
Product Decomposition Ensure the distillation is performed under a high vacuum (e.g., <2 mmHg) to keep the boiling temperature low. Use a proper vacuum setup with a cold trap to protect the pump.[3] Avoid excessive heating of the distillation flask.
Polymerization Phenylpropiolates can be susceptible to polymerization at elevated temperatures.[4][5] Distill as quickly as possible without compromising separation. Consider adding a radical inhibitor like hydroquinone (B1673460) to the crude material before distillation.
Leaks in the Distillation Setup Check all joints and connections for leaks. Ensure proper greasing of ground glass joints. A stable vacuum is crucial for a consistent boiling point.[3]
Inaccurate Temperature/Pressure Reading Calibrate the thermometer and pressure gauge. Place the thermometer bulb correctly in the distillation head to get an accurate boiling point reading.
Issue 2: Poor Separation During Column Chromatography

Problem: Column chromatography fails to effectively separate this compound from impurities.

Possible CauseTroubleshooting Steps
Inappropriate Solvent System The polarity of the eluent is critical. For a relatively non-polar compound like this compound, a non-polar solvent system is a good starting point. A common system for similar compounds is a mixture of hexane and diethyl ether or hexane and ethyl acetate .[6][7] Start with a low polarity (e.g., 95:5 hexane:ether) and gradually increase the polarity (gradient elution).
Column Overloading Do not load too much crude material onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica (B1680970) gel by weight.
Improper Column Packing Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling.
Co-eluting Impurities If an impurity has a very similar polarity to the product, separation by standard silica gel chromatography may be difficult. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like recrystallization or distillation.
Issue 3: Product Hydrolysis During Workup

Problem: The ester is partially or fully hydrolyzed back to phenylpropiolic acid during the aqueous workup.

Possible CauseTroubleshooting Steps
Prolonged Contact with Acidic or Basic Aqueous Solutions Esters can be hydrolyzed under both acidic and basic conditions, especially with heating.[8] Minimize the time the organic layer is in contact with aqueous solutions. Perform extractions at room temperature.
Incomplete Neutralization If the reaction was acid-catalyzed, ensure complete neutralization with a weak base like sodium bicarbonate solution before extraction. Check the pH of the aqueous layer to be neutral or slightly basic (pH 7-8).
Residual Acid Catalyst Thoroughly wash the organic layer with saturated sodium bicarbonate solution and then with brine to remove any remaining acid and salts.[8]

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities and residual solvent.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.[3] Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Procedure: a. Seal the apparatus and slowly apply vacuum. b. Once a stable vacuum is achieved (e.g., < 2 mmHg), begin heating the distillation flask with a heating mantle. c. Collect any low-boiling forerun in a separate flask. d. When the temperature stabilizes at the boiling point of this compound (109-112 °C at 2 mmHg), switch to a clean receiving flask to collect the product.[1] e. Continue distillation until most of the product has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness. f. Cool the apparatus to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating this compound from impurities with different polarities.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of hexane and diethyl ether (or ethyl acetate). A starting eluent could be 98:2 hexane:ether, gradually increasing the ether concentration.

  • Procedure: a. Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column. b. Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent) and load it onto the top of the silica gel bed. c. Begin elution with the low-polarity mobile phase, collecting fractions. d. Monitor the fractions by TLC. e. Gradually increase the polarity of the eluent to elute the product. f. Combine the pure fractions containing the product and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow crude Crude this compound workup Aqueous Workup (e.g., NaHCO3 wash) crude->workup extraction Solvent Extraction (e.g., with Ether) workup->extraction drying Drying (e.g., Na2SO4 or MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification distillation Vacuum Distillation purification->distillation chromatography Column Chromatography purification->chromatography recrystallization Recrystallization purification->recrystallization pure_product Pure this compound distillation->pure_product chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield cluster_dist Distillation Issues cluster_chrom Chromatography Issues start Low Yield After Purification check_method Which purification method was used? start->check_method distillation Vacuum Distillation check_method->distillation Distillation chromatography Column Chromatography check_method->chromatography Chromatography decomp Decomposition? (Check for darkening of residue) distillation->decomp polymer Polymerization? (Viscous residue) distillation->polymer leaks System Leaks? (Unstable vacuum) distillation->leaks eluent Incorrect Eluent? (Product not eluting or eluting too fast) chromatography->eluent overload Column Overloaded? (Broad peaks, poor separation) chromatography->overload packing Improper Packing? (Streaking or uneven bands) chromatography->packing

References

Technical Support Center: Grignard Reactions with Methyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Grignard reactions involving methyl phenylpropiolate.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is resulting in a low yield of the desired tertiary alcohol. What are the most common causes?

Low yields in this reaction are typically attributed to a few critical factors:

  • Presence of Moisture or Protic Solvents: Grignard reagents are extremely potent bases and will react with even trace amounts of water, alcohols, or other acidic protons.[1] This deactivates the Grignard reagent, reducing the amount available to react with the this compound. All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Poor Quality or Improper Activation of Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction with the alkyl/aryl halide to form the Grignard reagent.[2] Activation of the magnesium is often necessary.

  • Side Reactions: Several side reactions can compete with the desired Grignard addition, consuming starting materials and forming byproducts. These include Wurtz coupling of the alkyl/aryl halide and reactions with atmospheric carbon dioxide.

  • Sub-optimal Reaction Conditions: Temperature, rate of addition, and reaction time can all significantly impact the yield and product distribution.

Q2: I am observing multiple products in my reaction mixture. What are they, and how can I favor the formation of my target molecule?

The reaction of a Grignard reagent with this compound can potentially yield several products due to the presence of two reactive sites (the ester carbonyl and the alkyne) and the nature of the Grignard addition to esters.

  • 1,2-Addition vs. 1,4-Addition (Conjugate Addition): Grignard reagents can attack the carbonyl carbon (1,2-addition) or the β-carbon of the alkyne (1,4-addition).[3][4][5] While 1,2-addition is generally favored with "hard" nucleophiles like Grignard reagents, 1,4-addition can occur, especially at higher temperatures or in the presence of catalytic impurities like copper salts.[3]

  • Single vs. Double Addition to the Ester: The initial 1,2-addition to the ester forms a ketone intermediate. This ketone is more reactive than the starting ester and will readily react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[6][7][8][9] To obtain the tertiary alcohol as the major product, at least two equivalents of the Grignard reagent are required.

To favor the desired tertiary alcohol (from double 1,2-addition), it is crucial to use at least two equivalents of the Grignard reagent and maintain a low reaction temperature to disfavor 1,4-addition.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Grignard reaction with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Grignard reagent fails to form (no initiation) 1. Wet glassware or solvent. 2. Oxidized magnesium turnings. 3. Unreactive alkyl/aryl halide.1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvents. 2. Activate magnesium by grinding without solvent, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. 3. Use a more reactive halide (I > Br > Cl).
Low yield of all products; unreacted starting material 1. Incomplete Grignard reagent formation. 2. Deactivation of Grignard reagent by moisture or CO2. 3. Insufficient reaction time or temperature.1. Ensure the Grignard reagent has fully formed before adding the this compound. The solution should be cloudy and grayish-brown. 2. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction. 3. Allow the reaction to proceed for a sufficient time, monitoring by TLC. Gentle warming may be required for less reactive Grignards, but this can increase side products.
Formation of a significant amount of biphenyl (B1667301) byproduct Wurtz coupling of the aryl halide used to form the Grignard reagent.Add the aryl halide slowly to the magnesium suspension to maintain a low concentration, disfavoring dimerization.
Isolation of the ketone intermediate instead of the tertiary alcohol Insufficient Grignard reagent.Use at least 2.2 equivalents of the Grignard reagent to ensure the reaction goes to completion to the tertiary alcohol.
Presence of β-substituted cinnamic acid derivatives (1,4-addition products) 1. High reaction temperature. 2. Presence of catalytic amounts of copper salts.1. Maintain a low temperature (e.g., 0 °C or below) during the addition of this compound. 2. Use high-purity magnesium and ensure the absence of copper contaminants.

Experimental Protocols

General Protocol for the Synthesis of a Tertiary Alcohol via Grignard Reaction with this compound

This protocol is a general guideline and may require optimization for specific Grignard reagents.

1. Preparation of the Grignard Reagent:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Place magnesium turnings (2.4 equivalents) in the flask.

  • Add a small crystal of iodine.

  • In the dropping funnel, place a solution of the alkyl/aryl bromide (2.2 equivalents) in anhydrous diethyl ether or THF.

  • Add a small amount of the halide solution to the magnesium and wait for the reaction to initiate (disappearance of iodine color, bubbling).

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

2. Reaction with this compound:

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 5 °C.[7]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

3. Work-up and Purification:

  • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Reaction Workflow

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ester cluster_2 Work-up & Purification A Dry Glassware & Reagents B Activate Mg with Iodine A->B C Add Alkyl/Aryl Halide B->C D Grignard Reagent (R-MgX) C->D E Cool Grignard to 0°C D->E Proceed to reaction F Add this compound E->F G Reaction at 0°C to RT F->G H Reaction Mixture G->H I Quench with sat. NH4Cl H->I Proceed to work-up J Aqueous Extraction I->J K Dry & Concentrate J->K L Column Chromatography K->L M Pure Tertiary Alcohol L->M

Caption: Experimental workflow for the Grignard reaction.

Reaction Pathways of this compound

G cluster_0 1,2-Addition Pathway cluster_1 1,4-Addition Pathway Start This compound + R-MgX Ketone Ketone Intermediate Start->Ketone 1st eq. R-MgX Enolate Magnesium Enolate Start->Enolate 1 eq. R-MgX (Conjugate Addition) Tertiary_Alcohol Tertiary Alcohol (Desired Product) Ketone->Tertiary_Alcohol 2nd eq. R-MgX Cinnamate Substituted Cinnamate (Side Product) Enolate->Cinnamate H3O+ Work-up

Caption: Competing reaction pathways.

Troubleshooting Logic

G Low_Yield Low Yield Observed Cause_Moisture Moisture Present? Low_Yield->Cause_Moisture Cause_Mg Mg Activated? Low_Yield->Cause_Mg Cause_Stoich >2 eq. Grignard? Low_Yield->Cause_Stoich Cause_Temp Low Temp? Low_Yield->Cause_Temp Sol_Dry Solution: Rigorously dry glassware and solvents Cause_Moisture->Sol_Dry Yes Sol_Activate Solution: Activate Mg with iodine/grinding Cause_Mg->Sol_Activate No Sol_Stoich Solution: Use >2 eq. of Grignard reagent Cause_Stoich->Sol_Stoich No Sol_Temp Solution: Maintain temp at 0°C or below Cause_Temp->Sol_Temp No

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Methyl Phenylpropiolate Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the prevention of polymerization of Methyl Phenylpropiolate during storage. Please consult this guide for troubleshooting common issues and frequently asked questions regarding the stability of this compound.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
Increased viscosity or solidification of the liquid. Polymerization has initiated.Immediate action required. Do not attempt to heat the container as this can accelerate a runaway reaction. The material should be disposed of according to your institution's hazardous waste protocols.
Discoloration (yellowing or browning) of the liquid. Onset of degradation or polymerization.Perform a polymer presence test. If positive, the monomer should be used immediately for non-critical applications or disposed of. If the test is negative, consider adding a suitable inhibitor if the monomer is to be stored further.
Monomer is past its recommended shelf-life. Depletion of the initial inhibitor.It is strongly advised to use the monomer before its expiration date. If its use is unavoidable, a polymer presence test is mandatory. Re-inhibition may be considered after analytical verification of the existing inhibitor concentration.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To minimize the risk of polymerization, this compound should be stored in a cool, dark, and dry place. The recommended storage temperature is refrigerated (2-8°C). The container must be kept tightly sealed to prevent exposure to atmospheric moisture and oxygen, which can influence stability. Some sources also suggest storage under an inert atmosphere (e.g., argon or nitrogen) to further reduce the risk of oxidation-initiated polymerization.

Q2: What type of container should I use to store this compound?

A2: Use the original supplier's container whenever possible, as it has been selected for compatibility. If transferring to a new container, ensure it is made of an inert material, such as amber glass, to protect from light. The container should have a tight-fitting cap to prevent exposure to air and moisture.

Inhibitors and Stabilization

Q3: What are polymerization inhibitors and why are they important?

A3: Polymerization inhibitors are chemical compounds added to monomers like this compound to prevent spontaneous polymerization.[1] They work by scavenging free radicals, which are highly reactive species that can initiate a chain reaction leading to the formation of polymers.[1]

Q4: What are common inhibitors used for acetylenic compounds like this compound?

A4: While specific data for this compound is limited, common inhibitors for unsaturated monomers include phenolic compounds such as hydroquinone (B1673460) (HQ) and 4-methoxyphenol (B1676288) (MEHQ). These inhibitors are effective at scavenging free radicals that can initiate polymerization. For phenolic inhibitors to be effective, the presence of a small amount of oxygen is often required.

Q5: What is the recommended concentration of inhibitors?

A5: The optimal concentration of an inhibitor depends on the specific inhibitor, the purity of the monomer, and the intended storage duration and conditions. For many monomers, inhibitor concentrations typically range from 10 to 200 ppm. It is crucial to consult the manufacturer's certificate of analysis for the specific concentration of inhibitor in your batch of this compound.

Q6: Can I add more inhibitor to a batch of this compound?

A6: Adding more inhibitor, a process known as "re-inhibition," should be approached with caution. It is critical to first determine the existing inhibitor concentration through analytical methods. Over-inhibition can interfere with subsequent reactions. If re-inhibition is deemed necessary, it should be done by trained personnel under controlled conditions.

Experimental Protocols

Protocol 1: Qualitative Test for Polymer Presence

This simple precipitation test can indicate the presence of polymer in this compound.

Materials:

Procedure:

  • Place 1 mL of the this compound sample into a clean, dry test tube.

  • Add 10 mL of methanol to the test tube.

  • Agitate the mixture gently.

  • Observation: If the solution becomes cloudy or a precipitate forms, it indicates the presence of polymer, as the polymer is insoluble in methanol while the monomer is soluble.

Protocol 2: General Procedure for Adding an Inhibitor Solution

This protocol outlines a general method for adding an inhibitor to a monomer. This should only be performed by qualified personnel after careful consideration and analysis.

Materials:

  • This compound

  • Selected inhibitor (e.g., Hydroquinone)

  • Anhydrous, inert solvent (e.g., Toluene)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare an Inhibitor Stock Solution: Accurately weigh a small amount of the chosen inhibitor and dissolve it in a known volume of the anhydrous, inert solvent in a volumetric flask to create a stock solution of a specific concentration (e.g., 1000 ppm).

  • Determine the Required Volume: Calculate the volume of the inhibitor stock solution needed to achieve the desired final concentration in the this compound.

  • Addition: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), add the calculated volume of the inhibitor stock solution to the this compound while stirring to ensure thorough mixing.

  • Verification: After addition, it is recommended to analytically verify the inhibitor concentration.

  • Storage: Store the stabilized monomer under the recommended conditions.

Visualizations

Polymerization_Process Simplified Polymerization Pathway Monomer This compound (Monomer) Radical Free Radical Monomer->Radical reacts with Initiator Initiator (e.g., Heat, Light, Impurities) Initiator->Radical generates Growing_Chain Growing Polymer Chain Radical->Growing_Chain initiates Growing_Chain->Monomer propagates with Polymer Polymer Growing_Chain->Polymer terminates to form

Caption: Simplified pathway of free-radical polymerization.

Inhibition_Mechanism Mechanism of Phenolic Inhibitors Radical Growing Polymer Radical (R•) Inhibitor Phenolic Inhibitor (ArOH) Radical->Inhibitor reacts with Terminated_Chain Terminated Polymer Chain (RH) Radical->Terminated_Chain is converted to Stable_Radical Stable Inhibitor Radical (ArO•) (unreactive towards monomer) Inhibitor->Stable_Radical forms

Caption: Action of phenolic inhibitors in terminating polymerization.

Troubleshooting_Workflow Troubleshooting Storage Issues Start Observe Change in Monomer (e.g., viscosity, color) Test_Polymer Perform Polymer Presence Test Start->Test_Polymer Polymer_Present Polymer Detected Test_Polymer->Polymer_Present Positive No_Polymer No Polymer Detected Test_Polymer->No_Polymer Negative Dispose Dispose of Material Polymer_Present->Dispose Use_Immediately Use Immediately or Dispose No_Polymer->Use_Immediately Consider_Reinhibition Consider Re-inhibition (with caution) No_Polymer->Consider_Reinhibition

Caption: A workflow for troubleshooting issues with stored this compound.

References

Technical Support Center: Catalyst Selection and Optimization for Methyl Phenylpropiolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl phenylpropiolate. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Section 1: Selective Hydrogenation to cis-Methyl Cinnamate using Lindlar's Catalyst

The selective hydrogenation of the alkyne in this compound to a cis-alkene is a common transformation, yielding cis-methyl cinnamate. The catalyst of choice for this reaction is Lindlar's catalyst, a "poisoned" palladium catalyst that prevents over-reduction to the alkane.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is Lindlar's catalyst and why is it "poisoned"?

A1: Lindlar's catalyst is a heterogeneous catalyst composed of palladium deposited on calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then deactivated or "poisoned" with a substance like lead acetate (B1210297) or quinoline (B57606).[1][3] Palladium itself is a highly active hydrogenation catalyst that would typically reduce the alkyne all the way to an alkane.[1] The "poison" selectively deactivates the most active sites on the palladium surface, which prevents the further reduction of the initially formed alkene, thus allowing for the isolation of the desired cis-alkene.[2][3]

Q2: What is the expected stereochemistry of the product when using Lindlar's catalyst?

A2: The hydrogenation of alkynes using Lindlar's catalyst is stereospecific and occurs via syn-addition of hydrogen atoms across the triple bond. This means that both hydrogen atoms add to the same face of the alkyne, resulting exclusively in the formation of the cis or (Z)-alkene.[1][2] For this compound, this yields cis-methyl cinnamate.

Q3: Can I reuse Lindlar's catalyst?

A3: Yes, as a heterogeneous catalyst, Lindlar's catalyst can often be recovered by filtration after the reaction and reused. However, its activity may decrease over multiple cycles due to mechanical loss, further poisoning from impurities, or changes to the catalyst surface. It is advisable to test the activity of the recycled catalyst on a small scale before use in a large-scale reaction.

Troubleshooting Guide: Low Yield and Selectivity
Problem Potential Cause Troubleshooting Steps
Low or No Conversion Inactive Catalyst: The catalyst may be old, improperly stored, or deactivated.• Use a fresh batch of commercially available Lindlar's catalyst. • If preparing in-house, ensure the correct procedure for palladium reduction and poisoning is followed.[4] • Handle the catalyst under an inert atmosphere as much as possible to prevent oxidation.
Insufficient Catalyst Loading: The amount of catalyst is too low for the reaction scale.• Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% by weight relative to the substrate).
Poor Hydrogen Access: Leaks in the hydrogenation apparatus, inadequate stirring, or a depleted hydrogen source.• Ensure all connections in your hydrogenation setup are secure. • Use vigorous stirring to ensure good mixing of the three-phase system (solid catalyst, liquid solution, hydrogen gas). • Use a balloon of hydrogen or a regulated hydrogen supply to maintain a positive pressure.
Catalyst Poisons in Substrate/Solvent: Impurities such as sulfur or other nitrogen-containing compounds can irreversibly poison the catalyst.• Purify the this compound (e.g., by distillation) if impurities are suspected. • Use high-purity, degassed solvents.
Over-reduction to Methyl Phenylpropanoate (Alkane) Catalyst is too active: Insufficient poisoning of the palladium.• If preparing the catalyst, ensure the correct amount of lead acetate and/or quinoline is used.[5] • Add a small amount of quinoline (as a co-poison) to the reaction mixture to further decrease catalyst activity.[5]
Reaction run for too long: Even with a poisoned catalyst, prolonged reaction times can lead to over-reduction.• Monitor the reaction progress closely using TLC, GC, or NMR to stop the reaction once the starting material is consumed.
Formation of trans-Methyl Cinnamate Isomerization of the cis-product: This is generally not a major issue with Lindlar's catalyst but can occur under certain conditions.• Ensure the reaction temperature is not excessively high. Room temperature is typical. • Avoid overly acidic or basic conditions that could promote isomerization.
Experimental Protocol: Hydrogenation of this compound with Lindlar's Catalyst

Materials:

  • This compound

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

  • Quinoline (optional, as a reaction modifier)

  • Anhydrous solvent (e.g., ethyl acetate, ethanol, or hexanes)

  • Hydrogen gas (H₂)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in the chosen anhydrous solvent.

  • Carefully add Lindlar's catalyst to the solution. The typical catalyst loading is 5-10% by weight relative to the this compound.

  • (Optional) Add a small amount of quinoline to further ensure selectivity.

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas, typically via a balloon or by connecting to a hydrogenation apparatus at atmospheric pressure.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete when the starting material is no longer visible.

  • Once complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude cis-methyl cinnamate.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Section 2: Rhodium-Catalyzed [2+2+2] Carbocyclization

Rhodium catalysts are effective for the [2+2+2] carbocyclization of 1,6-enynes with this compound to produce complex bicyclohexadienes.[6][7] The choice of ligand and reaction conditions is crucial for achieving high yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is a typical catalyst system for this reaction?

A1: A common catalytic system involves a rhodium(I) precursor, such as [RhCl(COD)]₂, activated by a silver salt like AgBF₄ or AgOTf, in the presence of a chiral phosphine (B1218219) ligand.[7] The ligand plays a critical role in determining both the efficiency and the regio- and enantioselectivity of the reaction.

Q2: How does the choice of ligand affect the reaction outcome?

A2: The steric and electronic properties of the phosphine ligand are critical. For instance, in the carbocyclization of a 1,6-enyne with this compound, switching from (S)-BINAP to the more sterically hindered (S)-Xyl-BINAP can significantly improve regioselectivity.[7] This is because the bulkier ligand can better discriminate between the phenyl and carboxylate groups of the unsymmetrical alkyne.

Q3: What are common side reactions in this carbocyclization?

A3: A common side reaction is the homo-coupling or cycloisomerization of the 1,6-enyne starting material.[7] The formation of byproducts can also occur through bimolecular reactions if the concentration of the reactants is too high.

Troubleshooting Guide: Low Yield and Poor Selectivity
Problem Potential Cause Troubleshooting Steps
Low Yield Catalyst Deactivation: The rhodium catalyst can be sensitive to air and moisture.• Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). • Use anhydrous and degassed solvents.
Sub-optimal Reaction Conditions: Incorrect solvent, temperature, or silver salt can lead to poor efficiency.• Screen different solvents. Ethereal solvents like THF have been shown to be effective.[7] • Optimize the reaction temperature. 60 °C is a common starting point.[7] • The choice of the silver salt's counter-ion can impact the reaction; AgBF₄ is often a good choice.[7]
Competing Side Reactions: Homo-coupling of the enyne or other intermolecular processes can reduce the yield of the desired product.• Use a syringe pump to add the 1,6-enyne slowly to the reaction mixture containing the catalyst and this compound. This maintains a low concentration of the enyne and can suppress side reactions.
Poor Regioselectivity Inappropriate Ligand: The ligand may not be providing sufficient steric or electronic influence to control the regioselectivity.• Screen a variety of chiral phosphine ligands with different steric and electronic properties (e.g., (S)-BINAP, (S)-Xyl-BINAP, (S)-Xyl-P-PHOS).[7]
Poor Enantioselectivity Racemization or Poor Chiral Induction: The chiral ligand may not be effectively controlling the stereochemistry of the reaction.• Ensure the chiral ligand is of high enantiomeric purity. • Screen different chiral ligands, as some may provide better enantiocontrol for a specific substrate.
Quantitative Data: Catalyst System Optimization

The following table summarizes the optimization of a rhodium-catalyzed [2+2+2] carbocyclization of a 1,6-enyne with this compound.

Entry Ligand Silver Salt Solvent Yield (%) Regioisomeric Ratio ee (%)
1(S)-BINAPAgOTfBenzene272:186
2(S)-BINAPAgBF₄THF953:192
3(S)-Xyl-BINAPAgBF₄THF938:188
4(S)-Xyl-P-PHOSAgBF₄THF9810:197
Data adapted from a representative study.[7]
Experimental Protocol: Rhodium-Catalyzed [2+2+2] Carbocyclization

Materials:

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add [RhCl(COD)]₂ and AgBF₄.

  • Add anhydrous THF and stir the suspension at room temperature for approximately 10 minutes.

  • In a separate flask, dissolve the chiral phosphine ligand in anhydrous THF and add it to the rhodium/silver suspension. Stir for an additional 30 minutes.

  • Add this compound to the catalyst mixture in one portion.

  • Dissolve the 1,6-enyne in anhydrous THF and add it to the reaction mixture via syringe pump over a period of 2 hours at 60 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes or until TLC indicates the consumption of the starting material.

  • Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with a suitable solvent mixture (e.g., 50% ethyl acetate/hexanes).

  • Concentrate the filtrate in vacuo to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Section 3: Gold-Catalyzed Hydroarylation

Gold catalysts, particularly cationic gold(I) complexes, are effective for the hydroarylation of this compound with arenes. This reaction forms a new carbon-carbon bond under mild conditions.

Frequently Asked Questions (FAQs)

Q1: What type of gold catalyst is typically used for hydroarylation?

A1: Cationic gold(I) complexes are most commonly used. These are often generated in situ from a stable precursor like (Ph₃P)AuCl by abstracting the chloride with a silver salt (e.g., AgSbF₆), or by using pre-formed cationic complexes like [LₙAu(NCMe)⁺][SbF₆⁻]. The choice of ligand (L) on the gold center is crucial for catalyst stability and reactivity.

Q2: What is the role of the silver salt in these reactions?

A2: The silver salt acts as a halide scavenger. It abstracts the chloride from the gold(I) precursor to generate the highly electrophilic and catalytically active cationic gold(I) species. The counter-ion from the silver salt (e.g., SbF₆⁻) becomes the counter-ion for the cationic gold complex and can influence the catalyst's reactivity.

Q3: Are there common side reactions in gold-catalyzed hydroarylation?

A3: Potential side reactions include the polymerization of the alkyne starting material, especially at higher temperatures or catalyst loadings. Also, depending on the substrate, double hydroarylation can sometimes occur.

Troubleshooting Guide: Low Yield and Catalyst Deactivation
Problem Potential Cause Troubleshooting Steps
Low or No Yield Catalyst Deactivation/Poisoning: Cationic gold catalysts are sensitive to impurities like halides, water, and strong bases which can bind to the gold center and inhibit catalysis.• Ensure all starting materials and solvents are rigorously purified and dried. • Use freshly distilled solvents. • If the arene substrate has basic functional groups (e.g., amines), they may need to be protected or a different catalyst system may be required.
Poor Catalyst Activation: Incomplete formation of the active cationic gold species.• Ensure the silver salt is of high quality and handled under inert and dry conditions. • Consider using a pre-formed cationic gold catalyst to bypass the in situ activation step.
Sub-optimal Ligand: The ligand on the gold catalyst may not be suitable for the specific transformation.• Screen different phosphine or N-heterocyclic carbene (NHC) ligands. The steric and electronic properties of the ligand can significantly impact catalyst performance.
Inconsistent Results Variability in Reagent Purity: Trace impurities in different batches of starting materials or solvents can lead to inconsistent reaction outcomes.• Standardize the purification procedures for all reagents. • Run a control reaction with previously successful batches of reagents to identify the source of the problem.
Formation of Byproducts Polymerization of Alkyne: High local concentrations of the activated alkyne can lead to polymerization.• Add the this compound slowly to the reaction mixture. • Lower the reaction temperature.
Double Hydroarylation: The product may react a second time with the arene.• Use a stoichiometric excess of the alkyne relative to the arene. • Monitor the reaction closely and stop it once the desired product is formed.
Experimental Protocol: Gold-Catalyzed Intermolecular Hydroarylation

Materials:

  • A gold(I) precatalyst (e.g., (JohnPhos)Au(NCMe)⁺SbF₆⁻)

  • This compound

  • Arene substrate (e.g., polystyrene)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

Procedure:

  • To an oven-dried vial, add the arene substrate and the gold(I) catalyst under an inert atmosphere.

  • Add the anhydrous solvent and stir to dissolve.

  • Add this compound to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the progress of the reaction by taking aliquots and analyzing by ¹H NMR to observe the formation of the vinyl proton signals of the product.

  • Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography or precipitation, depending on the nature of the product.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Hydrogenation

Troubleshooting_Hydrogenation start Low Yield in Hydrogenation catalyst Check Catalyst Activity start->catalyst conditions Verify Reaction Conditions start->conditions purity Assess Reagent Purity start->purity catalyst_steps Use Fresh Catalyst? Increase Loading? Handle under Inert Atm.? catalyst->catalyst_steps conditions_steps System Airtight? Adequate Stirring? Sufficient H₂ Supply? conditions->conditions_steps purity_steps Purify Substrate? Use Anhydrous/Degassed Solvent? purity->purity_steps improve Yield Improves? catalyst_steps->improve conditions_steps->improve purity_steps->improve end_ok Problem Solved improve->end_ok Yes end_nok Further Optimization Needed improve->end_nok No

Caption: Troubleshooting workflow for low yield in hydrogenation.

Catalyst Activation and Reaction Pathway for Rh-Catalyzed Carbocyclization

Rh_Carbocyclization cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Rh_precatalyst [RhCl(COD)]₂ Active_Rh Active Rh(I) Catalyst Rh_precatalyst->Active_Rh Ag_salt AgBF₄ Ag_salt->Active_Rh Coordination Coordination of 1,6-Enyne & Alkyne Active_Rh->Coordination Oxidative_Cyclization Oxidative Cyclization Coordination->Oxidative_Cyclization Reductive_Elimination Reductive Elimination Oxidative_Cyclization->Reductive_Elimination Reductive_Elimination->Coordination Regenerates Active Catalyst Product Bicyclohexadiene Product Reductive_Elimination->Product

Caption: Rh-catalyzed carbocyclization pathway.

General Mechanism for Gold-Catalyzed Hydroarylation

Au_Hydroarylation Au_catalyst Cationic Au(I) Catalyst Activated_Alkyne π-Alkyne-Au Complex (Electrophilic Activation) Au_catalyst->Activated_Alkyne Alkyne This compound Alkyne->Activated_Alkyne Arene Arene Substrate Nucleophilic_Attack Nucleophilic Attack by Arene Arene->Nucleophilic_Attack Activated_Alkyne->Nucleophilic_Attack Vinyl_Au Vinyl-Gold(I) Intermediate Nucleophilic_Attack->Vinyl_Au Protodeauration Protodeauration Vinyl_Au->Protodeauration Protodeauration->Au_catalyst Catalyst Regeneration Product Hydroarylation Product Protodeauration->Product

Caption: Gold-catalyzed hydroarylation mechanism.

References

Technical Support Center: Work-up Procedures for Methyl Phenylpropiolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving methyl phenylpropiolate. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common work-up procedures for reactions involving this compound?

A1: The appropriate work-up procedure depends on the specific reaction type. However, a general workflow often involves:

  • Quenching the reaction: This is done to stop the reaction and neutralize any reactive reagents.

  • Aqueous extraction: The reaction mixture is typically diluted with an organic solvent and washed with water or brine to remove water-soluble impurities.[1][2]

  • Drying the organic layer: The isolated organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.[2]

  • Solvent removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified, most commonly by column chromatography or recrystallization.[1][3]

Q2: My reaction mixture formed an emulsion during aqueous work-up. How can I resolve this?

A2: Emulsions can be resolved by:

  • Adding brine (saturated aqueous NaCl solution) to increase the ionic strength of the aqueous layer.

  • Filtering the mixture through a pad of Celite.

  • Allowing the mixture to stand for an extended period.

  • Adding a small amount of a different organic solvent to change the polarity.

Q3: I am having trouble removing the copper catalyst after a Sonogashira coupling or a Click Chemistry (CuAAC) reaction. What should I do?

A3: Copper contamination is a common issue.[4][5] To remove residual copper, you can:

  • Wash the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA).[4]

  • Filter the crude product through a plug of silica (B1680970) gel.

  • For water-soluble products, precipitation of the product can sometimes leave the copper salts behind in the solution.[6]

Q4: My final product appears to be contaminated with a side-product. What are some common side-reactions with this compound?

A4: Common side-reactions include:

  • Michael Addition: Double addition of the nucleophile, especially with primary amines.

  • Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a significant side reaction, which can be difficult to separate due to similar polarity to the desired product.[7]

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Troubleshooting Guides by Reaction Type

Aza-Michael Addition

Problem: Low yield of the desired β-enaminone product.

Possible CauseTroubleshooting Steps
Incomplete Reaction Monitor the reaction by Thin Layer Chromatography (TLC). Consider extending the reaction time or gently heating the mixture.
Double Michael Addition Use a large excess of the amine nucleophile to favor the mono-adduct. Alternatively, add the amine slowly to the reaction mixture.
Side Product Formation The initially formed product may react further. Purify the crude product quickly after work-up.
Product is Water-Soluble If the product has polar functional groups, it might be partially soluble in the aqueous layer. Back-extract the aqueous washes with the organic solvent.

Problem: Difficulty in purifying the β-enaminone product.

Possible CauseTroubleshooting Steps
Co-elution of Starting Materials Optimize the solvent system for column chromatography using TLC. A gradient elution might be necessary.
Product Instability on Silica Gel Some enaminones can be unstable on silica gel. Consider using a different stationary phase like alumina (B75360) or purifying by recrystallization.
Diels-Alder Reaction

Problem: No reaction or low conversion.

Possible CauseTroubleshooting Steps
Low Reactivity The reaction may require thermal conditions. Increase the reaction temperature and monitor by TLC.
Unfavorable Equilibrium The retro-Diels-Alder reaction might be significant at higher temperatures. Run the reaction at the lowest temperature that gives a reasonable rate.

Problem: Formation of a mixture of endo and exo products.

Possible CauseTroubleshooting Steps
Kinetic vs. Thermodynamic Control The endo product is often the kinetic product, while the exo is the thermodynamic product. Running the reaction at a lower temperature may favor the endo isomer. Prolonged heating may lead to the more stable exo isomer.[3]
Difficult Separation The endo and exo isomers can be difficult to separate. Careful column chromatography with an optimized eluent system is usually required.
Sonogashira Coupling

Problem: Low yield of the coupled product.

Possible CauseTroubleshooting Steps
Catalyst Inactivation Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as palladium catalysts can be sensitive to oxygen.
Insufficient Base The amine base is crucial for the reaction. Ensure it is of good quality and used in sufficient quantity.

Problem: Presence of significant amounts of homocoupled alkyne (Glaser coupling product).

Possible CauseTroubleshooting Steps
Presence of Oxygen Rigorously degas all solvents and reagents to minimize oxygen, which promotes homocoupling.
Difficult Purification The homocoupling product often has a similar polarity to the desired product, making separation by column chromatography challenging.[7] A very careful choice of eluent and a long column may be necessary. Recrystallization might be an alternative.
Reduction to Methyl Cinnamate

Problem: Incomplete reduction.

Possible CauseTroubleshooting Steps
Insufficient Reducing Agent Ensure an adequate excess of the reducing agent is used.
Catalyst Poisoning If using catalytic hydrogenation, ensure the starting material and solvent are free of impurities that can poison the catalyst (e.g., sulfur compounds).

Problem: Over-reduction to the saturated ester.

Possible CauseTroubleshooting Steps
Harsh Reaction Conditions Use a milder reducing agent or catalyst (e.g., Lindlar's catalyst for partial reduction). Monitor the reaction closely by TLC or GC-MS to stop it once the starting material is consumed.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: Low yield of the triazole product.

Possible CauseTroubleshooting Steps
Copper(I) Oxidation The active catalyst is Cu(I). If using a Cu(II) salt, ensure an adequate amount of a reducing agent like sodium ascorbate (B8700270) is present.[8]
Ligand Inhibition Some ligands can inhibit the reaction. Ensure the correct ligand and ligand-to-copper ratio are used.

Problem: The purified triazole product is still colored, indicating copper contamination.

Possible CauseTroubleshooting Steps
Strong Coordination of Copper to the Triazole The triazole product can chelate to copper, making it difficult to remove.[4]
Insufficient Washing Wash the organic solution of the product thoroughly with an aqueous EDTA solution to sequester the copper ions.[4] Repeated washings may be necessary.

Experimental Protocols

General Aqueous Work-up Procedure
  • Cool the reaction mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), it is often beneficial to remove the solvent under reduced pressure first.

  • Dilute the residue with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water or a saturated aqueous solution of ammonium (B1175870) chloride (to quench certain reactions).

    • A saturated aqueous solution of sodium bicarbonate (to neutralize any acid).

    • Brine (to help break emulsions and remove bulk water).[1]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.

  • Load the dissolved product onto the top of the silica gel column.

  • Elute the column with an appropriate solvent system, starting with a non-polar eluent and gradually increasing the polarity if necessary. Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Typical Yields for Selected Reactions of this compound and Analogues

Reaction TypeReactantsProductTypical YieldReference
Michael AdditionMethyl propiolate + Secondary Aminetrans-Methyl β-aminoacrylate71-91%[9]
Michael AdditionMethyl crotonate + AnilineMethyl 3-(phenylamino)butanoateup to 84%[10]
Sonogashira CouplingIodobenzene + PhenylacetyleneDiphenylacetylene60%[11]
Reduction (via Esterification)Cinnamic acid + MethanolMethyl cinnamate68-99%[12][13]
Diels-AlderFuran + Maleic Anhydride7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride-[3][14]
CuAACBenzyl bromide + Phenylacetylene + NaN₃1-Benzyl-4-phenyl-1H-1,2,3-triazole90%[15]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Reaction Mixture quench Quench Reaction start->quench 1 extract Aqueous Extraction quench->extract 2 dry Dry Organic Layer extract->dry 3 evaporate Solvent Removal dry->evaporate 4 purify Column Chromatography / Recrystallization evaporate->purify 5 product Pure Product purify->product 6 troubleshooting_logic cluster_problem Identify Problem cluster_solution Potential Solutions start Problem Encountered During Work-up low_yield Low Yield start->low_yield impurity Impure Product start->impurity emulsion Emulsion Formation start->emulsion optimize_reaction Optimize Reaction Conditions low_yield->optimize_reaction improve_purification Improve Purification Method impurity->improve_purification break_emulsion Add Brine / Filter emulsion->break_emulsion

References

Impact of solvent choice on Methyl phenylpropiolate reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving methyl phenylpropiolate. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing reaction outcomes by carefully selecting the appropriate solvent. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Question 1: My Michael addition reaction is sluggish or not proceeding to completion. What is the likely cause and how can I resolve it?

Answer:

Slow reaction rates in Michael additions with this compound are often linked to the choice of solvent. Nonpolar solvents can significantly hinder the reaction.

  • Troubleshooting Steps:

    • Solvent Choice: Switch to a polar aprotic or polar protic solvent. Polar solvents are known to accelerate the rate of Michael additions involving activated alkynes.[1][2]

    • Solvent Polarity: Generally, the reaction rate correlates with the dielectric constant of the solvent. Solvents like DMSO, acetonitrile, and methanol (B129727) tend to give much faster conversions compared to THF or toluene.[1]

    • Catalyst: If uncatalyzed, consider adding a suitable base catalyst to increase the nucleophilicity of your Michael donor.

Question 2: I am observing the formation of multiple products and the stereoselectivity of my nucleophilic addition is poor. How can solvent choice help?

Answer:

Solvent polarity can have a pronounced effect on the stereochemistry of the products in nucleophilic additions to activated alkynes.[1][2]

  • Troubleshooting Steps:

    • Solvent Screening: The ratio of E to Z isomers can be influenced by the solvent. It is advisable to screen a range of solvents with varying polarities to optimize for the desired stereoisomer.

    • Polarity and Stereoselectivity: For some nucleophilic additions, such as the hydroxyl-yne reaction, the stereoselectivity can be less sensitive to solvent polarity when a phosphine (B1218219) catalyst is used.[1][2] However, for thiol-yne additions, the solvent can play a more significant role.

Question 3: My reaction is yielding a significant amount of a polymeric byproduct. What is causing this and how can I prevent it?

Answer:

This compound, like other activated alkynes, can be susceptible to polymerization, especially under certain conditions. This is often initiated by impurities or inappropriate reaction conditions.

  • Troubleshooting Steps:

    • Monomer Purity: Ensure the high purity of your this compound. Impurities can sometimes initiate polymerization.

    • Controlled Conditions: Maintain precise control over reaction temperature. Exothermic reactions can lead to localized heating, which may promote polymerization.

    • Inhibitors: For storage and in some reaction setups, the addition of a radical inhibitor can prevent unwanted polymerization.

    • Solvent Effects: While not a direct cause, the solvent can influence the solubility of growing polymer chains. If polymerization is an issue, ensure the chosen solvent keeps all reactants and intermediates fully solvated.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of solvent polarity on the rate of nucleophilic addition to this compound?

A1: Generally, an increase in solvent polarity accelerates the rate of nucleophilic conjugate additions to activated alkynes like this compound.[1][2] Polar solvents can stabilize the charged intermediates and transition states involved in the reaction mechanism, thus lowering the activation energy and increasing the reaction rate. Water, in particular, has been shown to be an excellent solvent for these types of reactions, often leading to dramatic rate enhancements.[1]

Q2: Can I use protic solvents like methanol or water for my reaction with this compound?

A2: Yes, polar protic solvents are often excellent choices for nucleophilic additions to this compound, especially for thiol-yne and amino-yne reactions.[1] They can facilitate the reaction through hydrogen bonding, which activates the carbonyl group of the ester and the nucleophile. However, be mindful that protic solvents can also act as competing nucleophiles under certain conditions, although this is less common with more nucleophilic species like thiols and amines.

Q3: How does solvent choice impact the regioselectivity of 1,3-dipolar cycloaddition reactions with this compound?

A3: The effect of solvent on the regioselectivity of 1,3-dipolar cycloadditions is generally less pronounced compared to its effect on reaction rate. These reactions often proceed via a concerted pericyclic mechanism where there is little change in polarity from reactants to the transition state. However, some studies have shown that solvent polarity can have a subtle influence on the ratio of regioisomers formed.

Q4: Are there any "green" solvent alternatives for reactions with this compound?

A4: Yes, greener and more sustainable solvents have been successfully employed. For instance, polyethylene (B3416737) glycol (PEG) has been used for the thiol-yne Michael addition, and water is an excellent and environmentally benign solvent for many of these reactions.[1]

Data Presentation

The following tables summarize the impact of solvent choice on the outcome of nucleophilic addition reactions for compounds structurally similar to this compound. This data can be used as a guide to predict the behavior in your experiments.

Table 1: Uncatalyzed Addition of Thiophenol to Ethyl Propiolate at Ambient Temperature

SolventDielectric ConstantTimeYield (%)
Water78.55 min98
Methanol32.730 min95
Acetonitrile37.530 min85
DMF36.730 min82
THF7.612 h40
Toluene2.424 h20
Hexane1.948 h<10

Data adapted from a study on ethyl propiolate, which is expected to have similar reactivity to this compound.[1]

Table 2: Triethylamine-Catalyzed Addition of Dodecanethiol to Ethyl Propiolate at Ambient Temperature

SolventDielectric ConstantTimeConversion (%)
DMSO46.71 h100
Acetonitrile37.51 h100
Acetone20.71 h100
THF7.624 h80
Dichloromethane8.924 h50
Toluene2.424 h20

Data adapted from a study on ethyl propiolate, which is expected to have similar reactivity to this compound.[1]

Experimental Protocols

Protocol 1: General Procedure for the Michael Addition of a Thiol to this compound

  • Reactant Preparation: In a round-bottom flask, dissolve the thiol (1.0 equivalent) and this compound (1.0 equivalent) in the chosen solvent (e.g., methanol, acetonitrile, or water) to a concentration of 0.1-0.5 M.

  • Catalyst Addition (Optional): If a catalyst is required, add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. If necessary, perform an aqueous work-up to remove the catalyst and any water-soluble byproducts.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: General Procedure for a 1,3-Dipolar Cycloaddition Reaction

  • Reactant Preparation: Dissolve the 1,3-dipole (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable solvent (e.g., toluene, THF, or dichloromethane).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the dipole).

  • Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent in vacuo. Purify the resulting cycloadduct by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Reactants (this compound & Nucleophile) in Chosen Solvent B Add Catalyst (Optional) A->B C Stir at Appropriate Temperature B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Solvent Removal D->E F Aqueous Work-up (if necessary) E->F G Purification (Chromatography/Recrystallization) F->G H Pure Product G->H

Caption: General experimental workflow for a reaction involving this compound.

solvent_effect_logic A Reaction Outcome Goal (e.g., High Yield, High Selectivity) B Choose Solvent Class A->B C Polar (Protic or Aprotic) B->C D Nonpolar B->D E Faster Reaction Rate Higher Yield C->E G Potential for Altered Stereoselectivity C->G F Slower Reaction Rate Lower Yield D->F

Caption: Logical relationship between solvent choice and reaction outcomes.

References

Technical Support Center: Managing Exothermic Reactions of Methyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on managing temperature control for exothermic reactions involving methyl phenylpropiolate. The information is presented in a question-and-answer format to address common challenges and troubleshooting scenarios.

General Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound potentially exothermic?

A1: The high reactivity of the alkyne group in this compound makes it susceptible to rapid, heat-generating (exothermic) reactions. Several common reaction types involving this compound are known to be highly exothermic, including:

  • Michael Additions: The conjugate addition of nucleophiles to the electron-deficient triple bond can be very rapid and release significant heat. For instance, the addition of thiolates to propiolates has been noted to cause large exotherms.[1]

  • Grignard Reactions: The reaction of Grignard reagents with the ester functional group is a vigorous process that requires careful temperature management to prevent side reactions and ensure safety.

  • Polymerization: The polymerization of alkynes can be highly exothermic, and without proper control, can lead to a runaway reaction.

  • Cycloaddition Reactions: Certain cycloaddition reactions are known to be exothermic and can proceed rapidly, necessitating efficient heat removal.

Q2: What are the primary risks of inadequate temperature control in these reactions?

A2: Poor temperature control can lead to several undesirable outcomes:

  • Thermal Runaway: An uncontrolled increase in temperature can accelerate the reaction rate, leading to a dangerous, self-perpetuating cycle of heat generation. This can result in a rapid pressure buildup, solvent boiling, and potential vessel rupture.

  • Reduced Product Yield and Purity: Elevated temperatures can promote the formation of side products and impurities, leading to a lower yield of the desired product and complicating purification.

  • Reagent and Product Decomposition: The starting materials, intermediates, or final products may be thermally sensitive and decompose at higher temperatures.

  • Safety Hazards: Beyond the risk of a runaway reaction, uncontrolled exotherms can pose significant fire and explosion hazards, especially when working with flammable organic solvents.

Q3: What are the fundamental principles for managing exotherms in chemical reactions?

A3: The core principle is to ensure that the rate of heat removal from the reactor is greater than or equal to the rate of heat generation by the reaction. This can be achieved through several strategies:

  • Cooling Systems: Employing an efficient cooling bath (e.g., ice-water, dry ice-acetone) or a cryostat to maintain the desired reaction temperature.

  • Slow Addition of Reagents: Adding the most reactive reagent slowly and in a controlled manner to limit the instantaneous concentration and thus the rate of heat generation.

  • Use of a Solvent: Conducting the reaction in a suitable solvent that can act as a heat sink and help to moderate temperature fluctuations. The choice of solvent can also influence the reaction rate.

  • Monitoring and Control: Continuously monitoring the internal reaction temperature with a calibrated thermometer or thermocouple and having a plan to intervene if the temperature deviates from the set point.

Troubleshooting Guide: Michael Additions

Scenario: You are performing a Michael addition of a nucleophile (e.g., a thiol or an amine) to this compound and observe a rapid, uncontrolled temperature increase.

Problem Possible Cause Solution
Rapid Temperature Spike Reagent added too quickly.1. Immediately cool the reaction vessel in an ice bath. 2. Stop the addition of the nucleophile. 3. Once the temperature is under control, resume the addition at a much slower rate.
Reaction Temperature Continues to Rise Despite Cooling Reaction has reached a critical point (potential for runaway).1. If safe to do so, quench the reaction by adding a suitable quenching agent. 2. For future experiments, use a more dilute solution of reactants and add the nucleophile at a lower initial temperature.
Formation of Multiple Side Products High reaction temperature favoring side reactions.1. Maintain a consistently low temperature throughout the addition and reaction time. 2. Consider using a less reactive nucleophile or protecting group strategy if applicable.
Experimental Protocol: Controlled Michael Addition (General)
  • Setup: Place a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer/thermocouple in a cooling bath (e.g., ice-water).

  • Initial Charge: Charge the flask with this compound and a suitable solvent.

  • Cooling: Cool the solution to the desired initial temperature (e.g., 0 °C).

  • Reagent Addition: Dissolve the nucleophile in the same solvent and add it to the dropping funnel. Add the nucleophile solution dropwise to the stirred solution of this compound over a prolonged period, ensuring the internal temperature does not exceed the set limit.

  • Monitoring: Continuously monitor the reaction temperature. Adjust the addition rate and cooling bath temperature as needed to maintain a stable temperature.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature until completion.

Logical Workflow for Troubleshooting Michael Addition Exotherms

MichaelAdditionTroubleshooting start Temperature Spike during Michael Addition check_addition_rate Was reagent added too quickly? start->check_addition_rate slow_addition Slow down addition rate. Maintain cooling. check_addition_rate->slow_addition Yes check_cooling Is cooling bath effective? check_addition_rate->check_cooling No end Problem Resolved slow_addition->end improve_cooling Enhance cooling: - Lower bath temperature - Increase surface area check_cooling->improve_cooling No check_concentration Are reactant concentrations too high? check_cooling->check_concentration Yes improve_cooling->end dilute_reactants Use more dilute solutions. check_concentration->dilute_reactants Yes quench If temperature is still rising, consider quenching the reaction. check_concentration->quench No dilute_reactants->end quench->end

Caption: Troubleshooting workflow for Michael addition exotherms.

Troubleshooting Guide: Grignard Reactions

Scenario: During the addition of a Grignard reagent to a solution of this compound, the reaction becomes excessively vigorous and difficult to control.

Problem Possible Cause Solution
Vigorous, Uncontrolled Refluxing Grignard reagent added too quickly.1. Immediately cease the addition of the Grignard reagent. 2. Cool the reaction flask with an ice bath until the reaction subsides. 3. Resume addition at a significantly slower rate.
Localized Hotspots and Discoloration Poor stirring or inefficient heat dissipation.1. Ensure vigorous stirring to promote even heat distribution. 2. Use a larger reaction flask to increase the surface area for cooling.
Low Yield of Tertiary Alcohol Side reactions due to elevated temperatures.1. Maintain a low temperature (e.g., 0 °C or below) throughout the Grignard reagent addition. 2. Ensure all glassware is scrupulously dry, as water can react exothermically with the Grignard reagent.
Experimental Protocol: Controlled Grignard Reaction (General)
  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a dropping funnel, a reflux condenser with a drying tube, and a thermometer under an inert atmosphere (e.g., nitrogen or argon).

  • Initial Charge: Place the this compound solution in the flask and cool it to 0 °C using an ice bath.

  • Reagent Addition: Add the Grignard reagent to the dropping funnel. Add the Grignard reagent dropwise to the stirred ester solution.

  • Temperature Control: Carefully monitor the internal temperature and control the addition rate to maintain it at the desired level.

  • Reaction Completion: After the addition, allow the reaction to stir at the controlled temperature, then warm to room temperature if the protocol requires it.

Signaling Pathway for Grignard Reaction Control

GrignardReactionControl Grignard Grignard Reagent Addition Heat_Generation Exothermic Reaction Grignard->Heat_Generation Temp_Increase Temperature Increase Heat_Generation->Temp_Increase Rate_Increase Reaction Rate Accelerates Temp_Increase->Rate_Increase Heat_Removal Heat Removal Temp_Increase->Heat_Removal drives Rate_Increase->Heat_Generation Cooling External Cooling Cooling->Heat_Removal Stable_Temp Stable Temperature Heat_Removal->Stable_Temp leads to

Caption: Control loop for Grignard reaction temperature.

Data Presentation: Temperature Control Parameters (Illustrative Examples)

The following tables provide illustrative data on how different cooling methods and addition times can affect the outcome of a hypothetical exothermic reaction with this compound. Note: This data is for demonstration purposes and may not reflect actual experimental results.

Table 1: Effect of Cooling Method on a Michael Addition

Cooling MethodInitial Temp. (°C)Max Temp. Reached (°C)Reaction Time (h)Yield (%)
No Cooling2585 (Runaway)0.5<10
Water Bath2045265
Ice-Water Bath010385
Dry Ice/Acetone-78-65492

Table 2: Effect of Reagent Addition Time on a Grignard Reaction

Addition Time (min)Initial Temp. (°C)Max Temp. Reached (°C)Yield of Tertiary Alcohol (%)
5050 (Vigorous)40
3001575
600588
1200290

This technical support center provides a foundational understanding of managing exothermic reactions involving this compound. Always consult the relevant literature and perform a thorough safety assessment before conducting any experiment.

References

Challenges in the scale-up of Methyl phenylpropiolate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the scale-up of methyl phenylpropiolate reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound, typically prepared via the Fischer esterification of phenylpropiolic acid with methanol (B129727).

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation 1. Inefficient Water Removal: The esterification is an equilibrium reaction. Water, a byproduct, can drive the reaction backward, reducing yield.[1] 2. Inactive Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be old, hydrated, or used in insufficient quantity. 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 4. Poor Quality Starting Materials: Phenylpropiolic acid or methanol may contain impurities that inhibit the reaction.1. Water Removal: On a larger scale, use a Dean-Stark apparatus to azeotropically remove water. For smaller scales, ensure anhydrous conditions and consider using a drying agent. 2. Catalyst: Use a fresh, anhydrous acid catalyst. Increase the catalyst loading incrementally, monitoring for side reactions. 3. Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. For Fischer esterification, heating under reflux is common.[1] 4. Reagent Purity: Ensure the purity of starting materials. Use freshly distilled methanol and high-purity phenylpropiolic acid.
Significant Byproduct Formation 1. Decarboxylation of Phenylpropiolic Acid: At elevated temperatures, the starting material can decarboxylate to form phenylacetylene (B144264).[2] 2. Polymerization: Phenylacetylene derivatives can polymerize, especially at high temperatures or in the presence of certain catalysts, forming a dark, tarry residue.[3][4] 3. Side reactions with impurities: Impurities in the starting materials can lead to unexpected byproducts.1. Temperature Control: Carefully control the reaction temperature to avoid excessive heat that could promote decarboxylation.[2] 2. Minimize Reaction Time: Do not prolong the reaction unnecessarily once the starting material is consumed. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Product is Dark or Discolored 1. Polymerization: As mentioned above, polymerization can lead to colored byproducts.[3] 2. Degradation: The product or starting materials may be degrading at the reaction temperature.1. Lower Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Purification: The crude product may require purification by vacuum distillation or chromatography to remove colored impurities.
Difficulties in Product Isolation and Purification 1. Emulsion during Workup: Emulsions can form during the aqueous wash steps, making phase separation difficult. 2. Product Loss during Distillation: this compound has a relatively high boiling point and is distilled under vacuum. Improper vacuum or temperature control can lead to product loss or degradation.1. Workup: Add brine (saturated NaCl solution) to the aqueous layer to break emulsions. 2. Vacuum Distillation: Ensure a good vacuum is achieved. Use a short path distillation apparatus for smaller scales to minimize losses. Monitor the distillation temperature closely.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory method is the Fischer esterification of phenylpropiolic acid with methanol, using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1]

Q2: Why is my reaction yield decreasing upon scale-up?

A2: Several factors can contribute to lower yields on a larger scale. These include inefficient mixing, poor heat transfer leading to localized overheating and side reactions, and less effective water removal. It is crucial to re-optimize reaction parameters when scaling up.

Q3: What are the primary safety concerns when working with this compound and its synthesis at scale?

A3: this compound is an irritant to the skin and eyes. The starting material, phenylpropiolic acid, is also an irritant. When scaling up, be mindful of the flammability of methanol and potential exothermic reactions. Ensure proper ventilation, use appropriate personal protective equipment (PPE), and have quench solutions ready in case of a runaway reaction.[5]

Q4: I'm observing a significant amount of a dark, insoluble material in my reaction. What is it and how can I prevent it?

A4: This is likely a polymer formed from phenylacetylene, which can be generated from the decarboxylation of phenylpropiolic acid at higher temperatures.[2][3][4] To prevent this, maintain strict temperature control and avoid prolonged heating. Running the reaction under an inert atmosphere can also help.

Q5: How can I effectively remove the water byproduct in a large-scale reaction?

A5: For larger-scale reactions, a Dean-Stark apparatus is the most effective method for removing water azeotropically with a suitable solvent (like toluene). This continuously shifts the equilibrium towards the product, maximizing the yield.

Quantitative Data Summary

The following tables provide illustrative data on how reaction parameters can affect yield and purity during the scale-up of a generic this compound synthesis via Fischer esterification. Note: This data is hypothetical and intended for guidance. Actual results will vary based on specific equipment and conditions.

Table 1: Effect of Catalyst Loading and Temperature on Yield at Different Scales

ScaleCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Lab (10 g)280685
Lab (10 g)580492
Lab (10 g)5100488 (increased byproducts)
Pilot (1 kg)580880 (potential mixing issues)
Pilot (1 kg)590688

Table 2: Impurity Profile Comparison between Lab and Pilot Scale

ImpurityLab Scale (Optimized)Pilot Scale (Initial Run)
Phenylpropiolic Acid< 1%< 3%
Phenylacetylene< 0.5%< 2%
PolymerNot Detected~1-2%
Other Byproducts< 0.5%< 1.5%
Purity (by GC) > 98% ~92%

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound (Illustrative)

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylpropiolic acid (14.6 g, 0.1 mol).

  • Reagents: Add methanol (100 mL) and concentrated sulfuric acid (1 mL, ~0.018 mol) to the flask.

  • Reaction: Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation (boiling point approx. 109-112 °C at 2 mmHg) to obtain pure this compound.

Visualizations

Reaction Pathway and Side Reactions

Reaction_Pathway PPA Phenylpropiolic Acid MPP This compound (Product) PPA->MPP + MeOH Phenylacetylene Phenylacetylene (byproduct) PPA->Phenylacetylene - CO₂ (Decarboxylation) MeOH Methanol MeOH->MPP H2SO4 H₂SO₄ (catalyst) H2SO4->MPP H2O Water (byproduct) Polymer Polymer (byproduct) Phenylacetylene->Polymer Polymerization Heat Heat Heat->Phenylacetylene

Caption: Main reaction pathway for this compound synthesis and key side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Failed Reaction Check_H2O Is water removal efficient? Start->Check_H2O Check_Catalyst Is catalyst active/sufficient? Check_H2O->Check_Catalyst Yes Improve_H2O Use Dean-Stark / Anhydrous Conditions Check_H2O->Improve_H2O No Check_Temp Is temperature optimal? Check_Catalyst->Check_Temp Yes Improve_Catalyst Add fresh/more catalyst Check_Catalyst->Improve_Catalyst No Check_Purity Are starting materials pure? Check_Temp->Check_Purity Yes Adjust_Temp Increase temperature cautiously Check_Temp->Adjust_Temp No Purify_Reagents Purify/distill starting materials Check_Purity->Purify_Reagents No Success Reaction Optimized Check_Purity->Success Yes Improve_H2O->Check_Catalyst Improve_Catalyst->Check_Temp Adjust_Temp->Check_Purity Purify_Reagents->Success

Caption: A decision tree for troubleshooting low-yield this compound reactions.

References

Technical Support Center: Purification of Reaction Mixtures Containing Methyl Phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals dealing with the removal of unreacted methyl phenylpropiolate from their product mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider when separating my product from unreacted this compound?

A1: The success of any purification strategy depends on the difference in physical properties between your desired product and the unreacted starting material. Key properties of this compound are summarized below for comparison. You will need to know the properties of your specific product to select the best method.

Data Presentation: Physical Properties Comparison

PropertyThis compound (Starting Material)Methyl 3-Phenylpropionate (B1229125) (Example Product)
Molecular Formula C₁₀H₈O₂[1]C₁₀H₁₂O₂[2][3]
Molecular Weight 160.17 g/mol [1]164.20 g/mol [2][3]
Appearance Liquid[4]Colorless liquid[5][6]
Boiling Point 109-112 °C at 2 mmHg[1][7][8]238.5 °C at 760 mmHg[3]; 91-92 °C at 4 mmHg[5]
Density 1.086 g/mL at 25 °C[1][8]1.043 - 1.05 g/mL at 25 °C[3][5]
Solubility Soluble in organic solvents.Insoluble in water; soluble in chloroform (B151607) and ethanol.[2][5]
Refractive Index n20/D 1.5590[1][8]n20/D 1.502[3][5]

Q2: Which general purification method is best for removing this compound?

A2: The optimal method depends on the nature of your product.

  • Flash Column Chromatography: This is often the most effective method if your product has a different polarity than this compound.

  • Distillation: If your product has a significantly different boiling point (a difference of at least 25 °C at a given pressure), vacuum distillation can be a good option for large-scale purifications.

  • Recrystallization: If your product is a solid, recrystallization is an excellent technique for achieving high purity.[9] The key is to find a solvent in which your product's solubility is high at an elevated temperature and low at room temperature, while the unreacted starting material remains in solution.[9]

  • Extraction: If your product has acidic or basic functionality (e.g., from a reaction with an amine), an acid-base extraction is a highly effective and simple method.

Q3: My product is an amine adduct from a Michael addition reaction. How does that change the purification strategy?

A3: The addition of an amine introduces a basic nitrogen atom into the product molecule. This allows for a straightforward acid-base extraction. By washing the reaction mixture with an acidic aqueous solution (e.g., 1M HCl), your amine-containing product will be protonated and move into the aqueous layer, while the neutral, unreacted this compound will remain in the organic layer. The layers can then be separated. Afterward, basifying the aqueous layer will regenerate your neutral product, which can be extracted back into an organic solvent.

Q4: I'm seeing a persistent yellow color in my product after purification. What could it be and how do I remove it?

A4: A yellow color could be due to impurities from the starting material or side products formed during the reaction. If the color persists after initial purification, consider running the material through a short plug of silica (B1680970) gel or activated carbon. If recrystallizing a solid product, the colored impurity may be removed by ensuring slow crystal growth, which is less likely to trap impurities.[10]

Q5: Can I use a chemical method to remove residual this compound?

A5: Yes, a process known as scavenging can be employed. This involves adding a reagent that selectively reacts with the excess electrophile (this compound) to form a new compound that is easily removed. For instance, adding a water-soluble nucleophile can convert the this compound into a water-soluble adduct, which can then be washed away with an aqueous extraction.[11] Another approach is saponification, where a base like NaOH is used to hydrolyze the ester to a water-soluble carboxylate salt.[12] This method should only be used if your desired product is stable under basic conditions.

Troubleshooting Guides

Problem: Poor separation during flash column chromatography.

If you are experiencing co-elution of your product and unreacted this compound, the polarity of your solvent system may not be optimal.

Troubleshooting Steps:

  • Analyze by TLC: Run thin-layer chromatography (TLC) plates in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that provides good separation (a ΔRf value of >0.2 is ideal).

  • Adjust Solvent Polarity: If the spots are too close, decrease the polarity of the mobile phase to increase retention and improve separation on the silica gel.

  • Consider a Different Stationary Phase: If separation on silica is still poor, consider using a different stationary phase, such as alumina (B75360) (basic or neutral), which may offer different selectivity.

G Workflow: Troubleshooting Poor Column Separation start Poor Separation (Co-elution) tlc Run TLC with Multiple Solvent Systems start->tlc check_rf Is there good separation? (ΔRf > 0.2) tlc->check_rf run_column Run Column with Optimized Solvent System check_rf->run_column Yes adjust_polarity Adjust Solvent Polarity (e.g., less polar) check_rf->adjust_polarity No change_phase Consider Different Stationary Phase (e.g., Alumina) check_rf->change_phase Still No end Successful Separation run_column->end re_tlc Re-run TLC adjust_polarity->re_tlc re_tlc->check_rf change_phase->tlc

Caption: Troubleshooting workflow for poor chromatographic separation.

Problem: My product and the starting material have very similar boiling points.

When the boiling points are too close, separation by distillation becomes inefficient.

  • Solution: Flash column chromatography is the preferred alternative as it separates based on polarity, not boiling point. If the polarities are also very similar, you may need to consider derivatization. This involves chemically modifying either your product or the unreacted starting material to significantly alter its physical properties, allowing for an easier separation, and then reversing the modification.

Problem: I am losing a significant amount of my product during aqueous extractions.

This typically occurs if your product has some solubility in the aqueous phase.

  • Solution: To minimize loss, perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction. Additionally, washing the combined organic layers with brine (a saturated aqueous NaCl solution) can help to "salt out" your product from any dissolved water, pushing it back into the organic phase and also helps to remove residual water before drying.[13]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline for separating a less polar product from the more polar this compound.

  • Slurry Preparation: Adsorb your crude product onto a small amount of silica gel.

  • Column Packing: Wet-pack a column with silica gel using your chosen low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.

  • Elution: Begin elution with the low-polarity solvent, applying positive pressure. The less polar compound will elute first.

  • Fraction Collection: Collect fractions and analyze them by TLC to determine which contain your purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Acid-Base Extraction for Amine Adducts

This protocol is designed for products resulting from the reaction of an amine with this compound.

G Workflow: Acid-Base Extraction Protocol start Crude Reaction Mixture in Organic Solvent add_acid Add 1M HCl (aq) and Shake start->add_acid separate1 Separate Layers add_acid->separate1 org_layer1 Organic Layer: Unreacted this compound separate1->org_layer1 Top/Bottom aq_layer1 Aqueous Layer: Protonated Product separate1->aq_layer1 Bottom/Top add_base Add 1M NaOH (aq) until pH > 10 aq_layer1->add_base extract Extract with Organic Solvent (e.g., EtOAc) add_base->extract separate2 Separate Layers extract->separate2 aq_layer2 Aqueous Layer: (Waste) separate2->aq_layer2 Bottom/Top org_layer2 Organic Layer: Purified Product separate2->org_layer2 Top/Bottom dry Dry with Na₂SO₄, Filter, and Evaporate org_layer2->dry end Pure Product dry->end

Caption: Step-by-step workflow for acid-base extraction.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Your basic amine product will move to the aqueous layer.

  • Separation: Separate the two layers. The organic layer contains the unreacted this compound and can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add 1M NaOH (aq) until the solution is basic (pH > 10), which will deprotonate your product.

  • Back-Extraction: Extract the basified aqueous layer multiple times with an organic solvent to recover your neutral product.

  • Drying and Evaporation: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the pure product.

References

Validation & Comparative

Differentiating Isomers of Methyl Phenylpropiolate Derivatives by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric molecules is a critical step in chemical synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for this purpose. This guide provides a comparative analysis of how NMR spectroscopy can be effectively utilized to differentiate between constitutional isomers of methyl phenylpropiolate derivatives, focusing on the ortho-, meta-, and para-substituted methyl tolylpropiolate as a model system.

This guide will delve into the nuanced differences in ¹H and ¹³C NMR spectra that allow for the unambiguous identification of each isomer. Detailed experimental protocols for both the synthesis of these compounds and their subsequent NMR analysis are provided to support the replication of these findings.

Distinguishing Isomeric Methyl Tolylpropiolates: A Comparative NMR Data Analysis

The key to differentiating the ortho-, meta-, and para- isomers of methyl tolylpropiolate lies in the distinct electronic environments of the aromatic protons and carbons, which manifest as unique chemical shifts (δ) and coupling constants (J) in their respective NMR spectra.

Table 1: Comparative ¹H and ¹³C NMR Data for Methyl Tolylpropiolate Isomers

Isomer¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)¹³C NMR Chemical Shifts (δ, ppm)
Methyl o-tolylpropiolate Aromatic Protons: Complex multiplet pattern in the range of ~7.2-7.6 ppm. The proximity of the methyl group to the propiolate chain influences the chemical shifts of the adjacent aromatic protons. Methyl Protons (Ar-CH₃): Singlet at ~2.4 ppm. Ester Methyl Protons (COOCH₃): Singlet at ~3.8 ppm.Aromatic Carbons: Six distinct signals are expected due to the lack of symmetry. Methyl Carbon (Ar-CH₃): ~20-22 ppm. Ester Methyl Carbon (COOCH₃): ~52 ppm. Alkyne Carbons: Two distinct signals. Carbonyl Carbon: ~154 ppm.
Methyl m-tolylpropiolate Aromatic Protons: A more complex splitting pattern compared to the para isomer, with protons exhibiting distinct chemical shifts and coupling constants. Methyl Protons (Ar-CH₃): Singlet at ~2.3 ppm. Ester Methyl Protons (COOCH₃): Singlet at ~3.8 ppm.Aromatic Carbons: Six distinct signals are expected. Methyl Carbon (Ar-CH₃): ~21 ppm. Ester Methyl Carbon (COOCH₃): ~52 ppm. Alkyne Carbons: Two distinct signals. Carbonyl Carbon: ~154 ppm.
Methyl p-tolylpropiolate Aromatic Protons: Two distinct doublets due to the symmetry of the molecule, typically observed around 7.46 and 7.32 ppm.[1] Methyl Protons (Ar-CH₃): Singlet at 2.34 ppm.[1] Ester Methyl Protons (COOCH₃): Singlet at ~3.8 ppm.Aromatic Carbons: Due to symmetry, only four signals are observed for the six aromatic carbons. Typical shifts are around 140.18, 131.45, 128.42, and 115.56 ppm.[1] Methyl Carbon (Ar-CH₃): 21.41 ppm.[1] Ester Methyl Carbon (COOCH₃): ~52 ppm. Alkyne Carbons: 84.37 and 81.15 ppm.[1] Carbonyl Carbon: 153.54 ppm.[1]

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Experimental Protocols

Synthesis of Methyl Tolylpropiolate Isomers

A general and effective method for the synthesis of methyl tolylpropiolate isomers is the Fischer esterification of the corresponding tolylpropiolic acid.

Materials:

  • ortho-, meta-, or para-tolylpropiolic acid

  • Methanol (B129727) (MeOH), anhydrous

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the respective tolylpropiolic acid in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate (B1210297) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude methyl tolylpropiolate.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

NMR Sample Preparation and Data Acquisition

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • Synthesized methyl tolylpropiolate isomer

  • Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm)

  • Pipettes

Procedure:

  • Dissolve approximately 5-10 mg of the purified methyl tolylpropiolate isomer in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette.

  • Transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • For ¹H NMR, standard acquisition parameters are typically sufficient.

  • For ¹³C NMR, a proton-decoupled sequence should be used to obtain singlets for each unique carbon atom.

Workflow for Isomer Differentiation

The logical workflow for differentiating the isomers of methyl tolylpropiolate using NMR is outlined below. This process starts with the synthesis of the isomers, followed by NMR data acquisition and culminates in the structural assignment based on the unique spectral features.

Differentiating_Isomers cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_analysis Data Analysis & Identification Tolylpropiolic_Acid o-, m-, or p- Tolylpropiolic Acid Esterification Fischer Esterification (MeOH, H₂SO₄) Tolylpropiolic_Acid->Esterification Purification Workup & Purification Esterification->Purification Sample_Prep Sample Preparation (CDCl₃) Purification->Sample_Prep NMR_Acquisition ¹H & ¹³C NMR Acquisition Sample_Prep->NMR_Acquisition Spectral_Analysis Analyze Chemical Shifts & Coupling Patterns NMR_Acquisition->Spectral_Analysis Isomer_ID Isomer Identification Spectral_Analysis->Isomer_ID Ortho ortho-isomer Isomer_ID->Ortho Meta meta-isomer Isomer_ID->Meta Para para-isomer Isomer_ID->Para

Workflow for Isomer Differentiation

Conclusion

NMR spectroscopy provides a definitive method for the differentiation of constitutional isomers of this compound derivatives. The distinct substitution patterns of the ortho-, meta-, and para- isomers give rise to unique and predictable patterns in both ¹H and ¹³C NMR spectra. By carefully analyzing the chemical shifts and coupling constants of the aromatic signals, researchers can confidently assign the correct structure to each isomer. The provided experimental protocols offer a reliable framework for synthesizing and analyzing these compounds, facilitating accurate structural characterization in research and development settings.

References

A Comparative Guide to Cycloadditions: Methyl Phenylpropiolate vs. Dimethyl Acetylenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, cycloaddition reactions are a cornerstone for the construction of cyclic and heterocyclic scaffolds, which are prevalent in pharmaceuticals and functional materials. The choice of dienophile or dipolarophile is critical to the success of these reactions, influencing reactivity, regioselectivity, and yield. This guide provides an objective comparison of two commonly employed acetylenic esters in cycloaddition reactions: methyl phenylpropiolate and dimethyl acetylenedicarboxylate (B1228247) (DMAD).

Overview of Reactants

This compound and dimethyl acetylenedicarboxylate are both activated alkynes, making them excellent partners in various cycloaddition reactions, including Diels-Alder and 1,3-dipolar cycloadditions. Their electronic properties, governed by the presence of electron-withdrawing ester groups, render the alkyne susceptible to nucleophilic attack from dienes and 1,3-dipoles.

This compound possesses a phenyl group and a methyl ester group attached to the alkyne. The phenyl group can influence the stereoselectivity and electronic nature of the alkyne, while the single ester group results in an unsymmetrical molecule, which can lead to issues of regioselectivity in cycloadditions.

Dimethyl Acetylenedicarboxylate (DMAD) is a symmetrical molecule with two methyl ester groups flanking the carbon-carbon triple bond. This symmetry simplifies the analysis of cycloaddition products as it avoids regiochemical complications. The presence of two electron-withdrawing groups makes it a highly reactive and versatile reagent in a wide array of cycloaddition reactions.

Performance in 1,3-Dipolar Cycloadditions

A common application of these acetylenic esters is in 1,3-dipolar cycloadditions, particularly with organic azides to form triazole rings, a reaction central to "click chemistry". While direct comparative studies are limited, we can infer performance from reactions conducted under similar conditions with analogous reactants.

Reaction with Benzyl (B1604629) Azides

The reaction of substituted benzyl azides with dimethyl acetylenedicarboxylate proceeds in high yields to afford the corresponding 1,2,3-triazole-4,5-dicarboxylates.[1][2] For example, various substituted benzyl azides react with DMAD in boiling ethanol (B145695) to give the triazole products in over 80% yield.[1][2]

The following table summarizes the quantitative data for the reaction of substituted benzyl azides with DMAD.

EntrySubstituent on Benzyl Azide (B81097)Product Yield (%)Reference
1H>80[1][2]
24-Me>80[1][2]
34-Cl>80[1][2]
44-NO2>80[1][2]

Performance in Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. Furan (B31954) and its derivatives are common dienes used to assess the reactivity of dienophiles.

Reaction with Furan

The Diels-Alder reaction between furan and dimethyl acetylenedicarboxylate is a well-documented process that affords the corresponding 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate adduct.[3][4] The reaction can be influenced by temperature and the presence of Lewis acids, which can enhance the reaction rate.[3][4]

Finding specific and comparable experimental data for the Diels-Alder reaction of furan with this compound proved challenging. This suggests that DMAD is more commonly employed for this type of transformation, likely due to its higher reactivity and the symmetrical nature of the resulting adduct, which simplifies product analysis.

The table below presents data for the Diels-Alder reaction of furan with DMAD under different conditions.

EntryDieneDienophileConditionsProduct Yield (%)Reference
1FuranDMADNeat, 100 °CNot specified[3][4]
22,5-Disubstituted FuranDMADToluene (B28343), reflux, AlCl380[5]

Experimental Protocols

General Procedure for 1,3-Dipolar Cycloaddition of Substituted Benzyl Azides with Dimethyl Acetylenedicarboxylate[1][2]

A solution of the substituted benzyl azide (1 mmol) and dimethyl acetylenedicarboxylate (1.1 mmol) in absolute ethanol (10 mL) is heated at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 1-(substituted benzyl)-1H-1,2,3-triazole-4,5-dicarboxylate.

General Procedure for Diels-Alder Reaction of a 2,5-Disubstituted Furan with Dimethyl Acetylenedicarboxylate[5]

To a solution of the 2,5-disubstituted furan (1 mmol) and dimethyl acetylenedicarboxylate (1.1 mmol) in dry toluene (10 mL) is added aluminum chloride (0.2 mmol) at room temperature under an inert atmosphere. The mixture is then heated to reflux and the reaction is monitored by thin-layer chromatography. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Logical Workflow for Cycloaddition Reactions

The following diagram illustrates the general workflow for a typical cycloaddition reaction, from reactant selection to product analysis.

Cycloaddition_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Reactant_Selection Reactant Selection (Diene/Dipole & Dienophile/Dipolarophile) Solvent_Catalyst Solvent & Catalyst Selection Reactant_Selection->Solvent_Catalyst Reaction_Setup Reaction Setup Solvent_Catalyst->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction_Setup->Reaction_Monitoring Workup Work-up & Isolation Reaction_Monitoring->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Data_Analysis Data Analysis (Yield, Selectivity) Characterization->Data_Analysis

Caption: General workflow for conducting and analyzing a cycloaddition reaction.

Comparison of Reaction Pathways

The following diagram illustrates the fundamental difference in the cycloaddition of a generic diene with the symmetrical DMAD versus the unsymmetrical this compound.

Cycloaddition_Comparison cluster_DMAD Dimethyl Acetylenedicarboxylate (Symmetrical) cluster_MPP This compound (Unsymmetrical) Diene_DMAD Diene TS_DMAD Symmetrical Transition State Diene_DMAD->TS_DMAD + DMAD DMAD MeO2C C≡C CO2Me Product_DMAD Single Regioisomer TS_DMAD->Product_DMAD Diene_MPP Diene TS_MPP_A Unsymmetrical Transition State A Diene_MPP->TS_MPP_A + MPP TS_MPP_B Unsymmetrical Transition State B Diene_MPP->TS_MPP_B + MPP MPP Ph C≡C CO2Me Products_MPP Mixture of Regioisomers TS_MPP_A->Products_MPP TS_MPP_B->Products_MPP

Caption: Symmetrical vs. unsymmetrical dienophiles in cycloaddition reactions.

Conclusion

Both this compound and dimethyl acetylenedicarboxylate are valuable reagents for constructing cyclic and heterocyclic systems via cycloaddition reactions.

Dimethyl acetylenedicarboxylate (DMAD) stands out for its high reactivity, attributed to the presence of two electron-withdrawing ester groups. Its symmetrical nature is a significant advantage, as it circumvents the formation of regioisomers, thereby simplifying product purification and analysis. The extensive body of literature detailing its use in a variety of cycloadditions underscores its versatility and reliability.

This compound , while also an effective reactant, introduces the potential for regioselectivity due to its unsymmetrical structure. This can be a disadvantage when a single product is desired, but it can also be exploited in systems where one regioisomer is preferentially formed due to steric or electronic factors. The phenyl substituent can also play a role in directing the stereochemical outcome of the reaction.

For researchers seeking a highly reactive and predictable dienophile that avoids regiochemical complications, DMAD is generally the superior choice . However, when the specific electronic or steric properties of a phenyl group are desired, or when the formation of a specific regioisomer can be controlled, This compound remains a valuable tool in the synthetic chemist's arsenal. The choice between these two reagents will ultimately depend on the specific goals of the synthesis, including the desired product structure and the tolerance for potential product mixtures.

References

Reactivity Face-Off: Methyl Phenylpropiolate vs. Terminal Alkynes for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative reactivity of methyl phenylpropiolate and terminal alkynes in key organic reactions. This guide provides a detailed analysis of their performance in cycloaddition, nucleophilic addition, and transition-metal catalyzed reactions, supported by experimental data and protocols.

The choice of an alkyne building block is a critical decision in the synthesis of novel therapeutics and functional biomaterials. Both this compound, an activated alkyne, and terminal alkynes, such as phenylacetylene, offer unique reactivity profiles that can be harnessed for diverse applications. This guide provides an in-depth comparison of these two classes of alkynes, enabling researchers to make informed decisions for their specific synthetic needs.

At a Glance: Key Reactivity Differences

FeatureThis compoundTerminal Alkynes (e.g., Phenylacetylene)
Reactivity Principle Electrophilic (activated alkyne)Nucleophilic (via acetylide formation) and reactive C-H bond
Key Functional Group Electron-withdrawing ester groupAcidic terminal proton
Primary Reaction Type Michael (1,4-conjugate) AdditionNucleophilic substitution/addition (as acetylide)
Cycloaddition Reactivity Generally high due to electronic activationVariable, often requires catalysis
Sonogashira Coupling Can participate as the alkyne componentStandard and widely used alkyne component

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data from comparative studies to highlight the reactivity differences between this compound and terminal alkynes in key reactions.

Table 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactivity

A systematic study by Finn and coworkers evaluated the reactivity of various alkynes in a ligand-accelerated CuAAC reaction. While this compound was not directly tested, the related propiolamides showed high reactivity.

Alkyne TypeTime to 50% Completion (min)Time to 90% Completion (min)Relative Reactivity
Propiolamide (analogous to this compound) < 5< 10Very High
Propargyl Ethers ~5~15High
Aromatic Alkynes (e.g., Phenylacetylene) ~10~25Moderate
Aliphatic Alkynes > 15> 30Lower
Data adapted from a study by Finn and coworkers, which highlights that electronically activated alkynes like propiolamides are among the most reactive substrates for CuAAC.[1]
Table 2: Nucleophilic Addition of Thiols

In base-catalyzed conjugate addition reactions with thiol-terminated peptides, the reactivity of activated alkynes is influenced by the electron-withdrawing group.

Activated AlkyneNucleophileProduct Yield
Ynone Thiol-terminated peptideQuantitative
Methyl Propiolate Thiol-terminated peptide30%
Phenylpropiolamide Thiol-terminated peptide<5%
This data illustrates the reactivity trend for Michael acceptors: ketone > ester > amide.[2]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a generalized procedure for the CuAAC reaction, which can be adapted for both this compound and terminal alkynes.

Materials:

  • Azide-containing molecule

  • Alkyne (this compound or a terminal alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-BuOH or DMSO)

Procedure:

  • In a reaction vessel, dissolve the azide (B81097) (1.0 equiv) and the alkyne (1.0-1.2 equiv) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equiv) in water.

  • In another vial, prepare a solution of CuSO₄ (0.01-0.05 equiv) and TBTA (0.01-0.05 equiv) in the reaction solvent.

  • To the solution of the azide and alkyne, add the CuSO₄/TBTA solution, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent. The product is then purified by column chromatography.

Protocol 2: General Procedure for Michael Addition of a Thiol to this compound

This protocol outlines the conjugate addition of a thiol to this compound.

Materials:

Procedure:

  • Dissolve this compound (1.0 equiv) and the thiol (1.0-1.2 equiv) in the chosen solvent.

  • Add the base catalyst (0.1-1.0 equiv) to the solution at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • After removing the solvent under reduced pressure, purify the product by column chromatography.

Mandatory Visualization

Signaling Pathway of Reactivity

The following diagram illustrates the distinct reactivity pathways of this compound and terminal alkynes.

Reactivity_Pathways cluster_0 This compound (Electrophile) cluster_1 Terminal Alkyne (Nucleophile Precursor) cluster_2 Common Reactions MPP This compound MPP_Reaction Michael Addition (1,4-Conjugate Addition) MPP->MPP_Reaction Nucleophile Cycloaddition Cycloaddition MPP->Cycloaddition Sonogashira Sonogashira Coupling MPP->Sonogashira as alkyne TA Terminal Alkyne Acetylide Acetylide Anion TA->Acetylide Strong Base TA->Cycloaddition TA->Sonogashira as alkyne TA_Reaction Nucleophilic Addition/ Substitution Acetylide->TA_Reaction Electrophile

Caption: Distinct reactivity pathways of this compound and terminal alkynes.

Experimental Workflow for Reactivity Comparison

The following diagram outlines a general workflow for comparing the reactivity of the two alkyne classes.

Experimental_Workflow cluster_MPP This compound Arm cluster_TA Terminal Alkyne Arm start Start: Define Reaction Conditions (Solvent, Temp, Catalyst) MPP_reaction Run Reaction with This compound start->MPP_reaction TA_reaction Run Reaction with Terminal Alkyne start->TA_reaction MPP_analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) MPP_reaction->MPP_analysis MPP_data Determine Yield and/or Reaction Rate MPP_analysis->MPP_data comparison Compare Results: Yields, Rates, Selectivity MPP_data->comparison TA_analysis Analyze Reaction Mixture (TLC, LC-MS, NMR) TA_reaction->TA_analysis TA_data Determine Yield and/or Reaction Rate TA_analysis->TA_data TA_data->comparison conclusion Conclusion on Relative Reactivity comparison->conclusion

Caption: Generalized workflow for comparing alkyne reactivity.

Conclusion

The choice between this compound and a terminal alkyne is dictated by the desired reactivity profile. This compound, as an activated alkyne, excels as an electrophile in Michael additions and exhibits high reactivity in cycloaddition reactions.[2] Conversely, terminal alkynes are precursors to potent nucleophiles (acetylides) and are workhorses in transition-metal catalyzed reactions like the Sonogashira coupling. While direct, quantitative comparisons across all reaction types are not always available, the data and principles outlined in this guide provide a solid foundation for selecting the optimal alkyne for your research and development endeavors. Further head-to-head experimental studies under identical conditions are encouraged to generate more precise comparative data for specific applications.

References

Benchmarking Methyl Phenylpropiolate: A Comparative Guide for Dienophile Reactivity in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of methyl phenylpropiolate against other common dienophiles in Diels-Alder cycloaddition reactions, supported by available experimental data and protocols.

The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, relies on the efficient pairing of a conjugated diene with a dienophile. The choice of dienophile is critical, influencing reaction rates, yields, and stereoselectivity. This compound, with its activated triple bond, presents a valuable, yet often overlooked, dienophile. This guide provides a benchmark of its performance against more conventional dienophiles such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and maleic anhydride (B1165640), offering a comparative analysis based on available experimental data to inform synthetic strategy.

Performance Comparison of Dienophiles

The reactivity of a dienophile in a normal electron-demand Diels-Alder reaction is largely governed by the electron-withdrawing nature of its substituents, which lowers the energy of the LUMO for better interaction with the diene's HOMO. While direct, side-by-side comparative studies under identical conditions are limited in published literature, we can compile and contrast data from various sources to provide a useful benchmark. The following tables summarize the performance of this compound, dimethyl acetylenedicarboxylate, and maleic anhydride in reactions with common dienes.

It is crucial to note that the following data is compiled from different studies, and reaction conditions are not identical. Therefore, this comparison should be considered as a qualitative guide to relative reactivity.

Reaction with Cyclopentadiene (B3395910)

Cyclopentadiene is a highly reactive diene, often used as a benchmark for assessing dienophile performance.

DienophileReaction ConditionsYield (%)Endo/Exo RatioReference
This compound Toluene, 110 °C, 24 h~75%N/A (alkyne)Hypothetical data based on typical conditions
Dimethyl Acetylenedicarboxylate Dicyclopentadiene (B1670491), 185 °C, 2 h (sealed tube)68%N/A (alkyne)[1]
Maleic Anhydride Dicyclopentadiene, 185 °C, 0.5 h (sealed tube)95%4:1[1]
Reaction with Furan

Furan is a less reactive diene compared to cyclopentadiene due to its aromatic character. This makes the choice of a highly reactive dienophile more critical.

DienophileReaction ConditionsYield (%)Endo/Exo RatioReference
This compound Neat, 100 °C, 48 hModerateN/A (alkyne)Inferred from similar reactions
Dimethyl Acetylenedicarboxylate Neat, 100 °C, 24 hHighN/A (alkyne)General knowledge
Maleic Anhydride Supercritical CO2, 69 bar, 35 °CHigh (rate enhanced)Exo favored[2]
Reaction with Anthracene

Anthracene acts as a diene across its central ring, and its Diels-Alder reactions often require more forcing conditions due to the loss of aromaticity in the product.

DienophileReaction ConditionsYield (%)Reference
This compound Xylene, reflux, 48 h~60%Hypothetical data
Dimethyl Acetylenedicarboxylate Benzene, reflux, 24 hHighGeneral knowledge
Maleic Anhydride Xylene, reflux, 1 h>90%General knowledge

Experimental Protocols

Detailed methodologies are essential for reproducibility and for designing new synthetic routes. Below are representative protocols for Diels-Alder reactions involving the benchmarked dienophiles.

General Procedure for Diels-Alder Reaction of Dienophiles with in situ Generated Cyclopentadiene (Sealed Tube Method)

This method, adapted from Taylor et al.[1], is suitable for comparing the reactivity of various dienophiles under high-temperature conditions without the need to first crack dicyclopentadiene.

Materials:

  • Dicyclopentadiene

  • Dienophile (e.g., Dimethyl Acetylenedicarboxylate, Maleic Anhydride)

  • Q-tube™ or similar pressure-rated sealed tube

  • Magnetic stir bar

  • Heating mantle or oil bath

  • Ethyl acetate (B1210297) for workup

Procedure:

  • A pressure-rated sealed tube is charged with a magnetic stir bar, dicyclopentadiene (1.1 equivalents), and the dienophile (1.0 equivalent).[1]

  • The tube is securely sealed and heated to 185 °C with vigorous stirring for the specified reaction time (e.g., 2 hours for DMAD, 0.5 hours for maleic anhydride).[1]

  • After the reaction period, the tube is cooled to room temperature using a stream of compressed air.

  • The contents of the tube are dissolved in ethyl acetate.

  • The product is purified by column chromatography or recrystallization.

  • The yield and, if applicable, the endo/exo ratio are determined by GC/MS and NMR analysis.[1]

Lewis Acid Catalyzed Diels-Alder Reaction of Methyl Acrylate with Cyclopentadiene

Lewis acids can significantly accelerate Diels-Alder reactions and enhance their selectivity. This protocol is a general representation of such a catalyzed reaction.

Materials:

  • Cyclopentadiene (freshly cracked)

  • Methyl acrylate

  • Lewis Acid (e.g., AlCl₃, Et₂AlCl)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • To a solution of the dienophile (e.g., methyl acrylate) in an anhydrous solvent under an inert atmosphere at a low temperature (e.g., -78 °C), the Lewis acid is added portion-wise.

  • The mixture is stirred for a short period to allow for complexation.

  • Freshly cracked cyclopentadiene is then added dropwise to the solution.

  • The reaction is stirred at the low temperature for several hours until completion, as monitored by TLC.

  • The reaction is quenched by the slow addition of a protic solvent or aqueous solution.

  • The mixture is warmed to room temperature, and the organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • The product is purified by chromatography to yield the Diels-Alder adduct. The endo/exo ratio can be determined by ¹H NMR spectroscopy.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the chemical transformations and experimental processes involved.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_product Product Diene Diene TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile Dienophile->TransitionState Cycloadduct Cyclohexene Adduct TransitionState->Cycloadduct

Caption: General mechanism of a Diels-Alder reaction.

Experimental_Workflow A Charge sealed tube with dicyclopentadiene and dienophile B Heat at 185°C with stirring A->B C Cool to room temperature B->C D Dissolve crude product in solvent C->D E Purify product (Chromatography/Recrystallization) D->E F Characterize (NMR, GC/MS) E->F

Caption: Experimental workflow for a sealed-tube Diels-Alder reaction.

Conclusion

Based on the available data, this compound is a reactive dienophile, though it may require more forcing conditions or longer reaction times compared to highly activated dienophiles like maleic anhydride. The presence of the phenyl group provides a point for further functionalization of the resulting adduct, which is a significant advantage in complex molecule synthesis. The reactivity of this compound can be expected to be intermediate between that of methyl propiolate (less sterically hindered) and dienophiles with stronger electron-withdrawing groups. For a definitive and quantitative benchmark, direct comparative studies of this compound and other dienophiles under standardized conditions are warranted. Researchers are encouraged to use the provided protocols as a baseline for such comparative investigations.

References

A Comparative Guide to the Purity Validation of Methyl Phenylpropiolate: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For methyl phenylpropiolate, a versatile building block in organic synthesis, ensuring high purity is paramount for the consistency and safety of downstream applications. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate method for their needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC is ideal for the analysis of volatile and semi-volatile compounds. The mass spectrometer provides detailed structural information, enabling confident identification of separated components.

Comparison of HPLC and GC-MS for this compound Analysis

The choice between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the volatility of potential impurities, the required sensitivity, and the need for definitive identification.

FeatureHPLC with UV DetectionGC-MS
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection.
Applicability to this compound Well-suited due to its aromatic structure and UV absorbance. Can analyze non-volatile impurities.Suitable as this compound is sufficiently volatile.
Typical Impurities Detected Unreacted starting materials (e.g., phenylpropiolic acid), non-volatile byproducts, and degradation products.Volatile and semi-volatile impurities, residual solvents, and volatile byproducts.
Sensitivity Generally in the parts-per-million (ppm) range.Can reach parts-per-billion (ppb) levels, offering higher sensitivity for trace impurities.
Identification Capability Based on retention time comparison with standards. Diode-array detection can provide UV spectra for peak purity assessment.Provides mass spectra, which act as a "molecular fingerprint" for positive identification of known and unknown impurities by library matching or spectral interpretation.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile impurities, but generally straightforward for volatile compounds.
Analysis Time Typically 15-30 minutes.Often faster, with run times of 10-20 minutes.

Potential Impurities in this compound

The manufacturing process of this compound can potentially introduce several impurities. A thorough purity analysis should aim to separate and quantify these species.

ImpurityChemical NameSource
Impurity A Phenylpropiolic acidUnreacted starting material
Impurity B MethanolUnreacted starting material/residual solvent
Impurity C Methyl cinnamateOver-reduction during synthesis
Impurity D Dithis compoundByproduct from side reactions
Impurity E Benzoic acidDegradation product

Experimental Protocols

Stability-Indicating HPLC Method

This method is adapted from a validated procedure for a structurally similar compound, nandrolone (B1676933) phenylpropionate, and is designed to separate this compound from its potential impurities and degradation products.[1][2]

Chromatographic Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 0-5 min: 50% B; 5-15 min: 50-80% B; 15-20 min: 80% B; 20-22 min: 80-50% B; 22-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.
GC-MS Method

This method is based on general protocols for the analysis of volatile and semi-volatile aromatic esters.

Chromatographic and Spectrometric Conditions:

ParameterSpecification
Column Capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature of 80 °C (hold for 2 min), ramp to 250 °C at 10 °C/min (hold for 5 min)
Injector Temperature 250 °C
Injection Mode Split (split ratio 50:1)
Injection Volume 1 µL
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Sample Preparation Accurately weigh and dissolve the this compound sample in dichloromethane (B109758) to a final concentration of 1 mg/mL.

Data Presentation

Hypothetical Purity Analysis Results:

Table 1: HPLC Purity Analysis of this compound

PeakRetention Time (min)Area (%)Identification
13.50.08Impurity A (Phenylpropiolic acid)
28.299.85This compound
39.50.07Impurity C (Methyl cinnamate)

Table 2: GC-MS Purity Analysis of this compound

PeakRetention Time (min)Area (%)Identification (based on MS library match)
12.10.02Impurity B (Methanol)
210.599.92This compound
311.20.06Impurity C (Methyl cinnamate)

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Acetonitrile start->dissolve filter Filter dissolve->filter hplc HPLC System (C18 Column, Gradient Elution) filter->hplc detector UV Detector (254 nm) hplc->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peaks chromatogram->integrate report Generate Purity Report integrate->report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Dichloromethane start->dissolve gcms GC-MS System (Capillary Column, Temp Program) dissolve->gcms mass_spec Mass Spectrometer (EI, m/z 40-400) gcms->mass_spec tic Generate Total Ion Chromatogram mass_spec->tic spectra Extract Mass Spectra tic->spectra library_search Library Search & Identification spectra->library_search report Generate Purity Report library_search->report Decision_Tree start Purity Validation of This compound q1 Are potential impurities volatile and thermally stable? start->q1 q2 Is definitive identification of unknowns required? q1->q2 Yes hplc Use HPLC q1->hplc No/Unknown q2->hplc No gcms Use GC-MS q2->gcms Yes hplc_gcms Use both HPLC and GC-MS for comprehensive analysis hplc->hplc_gcms Consider for orthogonal method gcms->hplc_gcms Consider for orthogonal method

References

A Comparative Analysis of Catalytic Systems for Methyl Phenylpropiolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl phenylpropiolate is a versatile building block in organic synthesis, utilized in the construction of a wide array of complex molecules, including pharmaceuticals and functional materials. The reactivity of its carbon-carbon triple bond can be harnessed through various catalytic systems, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope. This guide provides a comparative overview of common catalysts employed in reactions involving this compound, supported by experimental data from the literature.

Performance Comparison of Catalytic Systems

The choice of catalyst is paramount in directing the transformation of this compound towards the desired product. Gold, palladium, rhodium, and copper-based catalysts, as well as organocatalysts, have all been successfully employed. The following tables summarize the performance of selected catalytic systems in key reaction types.

Gold-Catalyzed Hydroarylation

Gold catalysts, particularly gold(I) complexes, are highly effective in activating the alkyne moiety of this compound for nucleophilic attack by arenes. This hydroarylation reaction is a powerful tool for forming carbon-carbon bonds.

Catalyst SystemArene NucleophileSolventTemp. (°C)Time (h)Yield (%)Reference
IPrAuSbF₆ (5 mol%)Indole derivativeNot specifiedNot specifiedNot specified91[1]
[LAuNTf₂] (A)PolystyreneCHCl₃25Not specified≤0.9[2]
[LAu(NCMe)][SbF₆] (B)PolystyreneCHCl₃25Not specified≤0.9[2]
[(JohnPhos)Au(NCMe)][SbF₆]PolystyreneCHCl₃25Not specified3.3[2]
[(SPhos)AuCl]/AgSbF₆PolystyreneCHCl₃25Not specified11.6[2]

Note: Data for polystyrene reactions were performed with methyl propiolate, a related substrate.

Palladium-Catalyzed Cyclization for Coumarin (B35378) Synthesis

Palladium catalysts are extensively used in C-H activation and cross-coupling reactions. A notable application with propiolates is the synthesis of coumarins through the cyclization of phenols.

Catalyst SystemCo-catalyst/OxidantBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ (5 mol%)AgOAc (2 equiv)-Mesitylene130Moderate to Good[3]
Pd(OAc)₂Cu(OAc)₂NaOAcClCH₂CH₂Cl110Not specified[4]
Rhodium-Catalyzed [2+2+2] Cycloaddition

Rhodium catalysts are particularly renowned for their ability to catalyze [2+2+2] cycloaddition reactions, which assemble complex cyclic systems from three unsaturated components.

Catalyst SystemCo-reactantSolventTemp. (°C)Time (h)Yield (%)Reference
[Rh(cod)₂]BF₄ / P(p-tolyl)₃-Not specifiedNot specifiedNot specifiedModerate to Good[1]
RhCl₃·H₂OFluorinated alkynesTolueneReflux18High[5]

Note: Specific yield data for this compound in these examples were not detailed in the snippets.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Copper(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry," is a highly efficient and widely used reaction for forming 1,2,3-triazoles. This reaction is known for its high yields and tolerance of a wide range of functional groups.

Catalyst SystemReactantsSolventTemp. (°C)Yield (%)Reference
Cu(I) sourceBenzyl azide, PhenylacetyleneNeat25-50>90[6]
Cu(I) sourceVarious azides and alkynesMolten PEG2000Not specifiedGood[7]

Note: These are general conditions for CuAAC reactions; specific examples with this compound were not quantitatively detailed in the provided search results.

Experimental Protocols

General Procedure for Gold-Catalyzed Hydroarylation of an Allene (B1206475) with Indole

This procedure describes the synthesis of a pyrrolidine (B122466) derivative, a key step in the total synthesis of flinderoles B and C, which involves a gold-catalyzed hydroarylation.[1]

  • Catalyst Preparation: An N-heterocyclic carbene gold catalyst, IPrAuSbF₆, is utilized.

  • Reaction Setup: To a solution of the indole-allene substrate in a suitable solvent, the gold catalyst (5 mol%) is added.

  • Reaction Conditions: The reaction mixture is stirred at room temperature until completion, monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired pyrrolidine product.

General Procedure for Palladium-Catalyzed Synthesis of Coumarins

This protocol outlines a general method for the synthesis of 4-substituted coumarins via a palladium-catalyzed C-H alkenylation reaction.[3]

  • Reactant Mixture: In a reaction vessel, the corresponding acrylic acid (0.3 mmol), Pd(OAc)₂ (5 mol%), and AgOAc (2 equiv.) are combined.

  • Solvent Addition: Mesitylene (1.5 mL) is added to the mixture.

  • Reaction Conditions: The reaction mixture is stirred at 130 °C for the specified time.

  • Work-up and Purification: After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the 4-substituted coumarin.

Visualizing Reaction Workflows and Pathways

Experimental Workflow for Palladium-Catalyzed Coumarin Synthesis

G Experimental Workflow for Palladium-Catalyzed Coumarin Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine Acrylic Acid, Pd(OAc)₂, and AgOAc add_solvent Add Mesitylene reactants->add_solvent heat Stir at 130 °C add_solvent->heat cool Cool to Room Temperature heat->cool filter Filter through Celite cool->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Column Chromatography concentrate->purify product Isolated 4-Substituted Coumarin purify->product

Caption: Workflow for Pd-catalyzed coumarin synthesis.

Proposed Catalytic Cycle for Gold-Catalyzed Allene Hydroarylation

G Catalytic Cycle for Au(I)-Catalyzed Allene Hydroarylation Au_catalyst R₃PAu⁺ Allene_complex π-Allene-Au(I) Complex Au_catalyst->Allene_complex Coordination Nucleophilic_attack Nucleophilic Attack by Arene Allene_complex->Nucleophilic_attack Vinyl_gold Vinyl-Au(I) Intermediate Nucleophilic_attack->Vinyl_gold Protodeauration Protodeauration Vinyl_gold->Protodeauration Protodeauration->Au_catalyst Regeneration Product Hydroarylated Product Protodeauration->Product Allene Arene-Allene Substrate Allene->Allene_complex H_plus H⁺ H_plus->Protodeauration

Caption: Proposed catalytic cycle for hydroarylation.

References

Unraveling Alkyne Reactivity: A Kinetic Comparison of Methyl Phenylpropiolate and Other Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reaction kinetics of methyl phenylpropiolate compared to other activated alkynes reveals significant insights into the influence of electronic and steric factors on reaction rates. This guide provides a comparative analysis of their performance in key organic reactions, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The reactivity of alkynes is a cornerstone of modern organic synthesis, with applications ranging from materials science to drug discovery. Among the various classes of alkynes, activated alkynes bearing electron-withdrawing groups are particularly important due to their enhanced reactivity toward nucleophiles and in cycloaddition reactions. This compound, with its phenyl and methoxycarbonyl substituents, presents a unique electronic and steric profile. Understanding its reaction kinetics in comparison to other alkynes, such as methyl propiolate and ethyl phenylpropiolate, is crucial for designing efficient synthetic routes and for applications like bioconjugation.

Comparative Analysis of Reaction Kinetics

The relative reactivity of this compound has been evaluated in nucleophilic addition and cycloaddition reactions. The presence of the phenyl group significantly influences the electrophilicity of the alkyne and the stability of reaction intermediates, thereby affecting the overall reaction rate.

Nucleophilic Addition Reactions
AlkyneNucleophileReaction TypeCatalyst/SolventYield (%)Reference
MethylpropiolateThiol-terminated peptideMichael AdditionBase/Aqueous Acetonitrile30[1]
PhenylpropiolamideThiol-terminated peptideMichael AdditionBase/Aqueous Acetonitrile<5[1]
Ethyl PhenylpropiolateSodium ThiophenolateMichael AdditionNot specified-[1]

This table illustrates the comparative yields of different activated alkynes in nucleophilic addition reactions, highlighting the influence of the alkyne's substituents on reactivity.

1,3-Dipolar Cycloaddition Reactions

In the realm of "click chemistry," the 1,3-dipolar cycloaddition of azides to alkynes is a prominent reaction. The reaction rate is sensitive to the electronic properties of both the azide (B81097) and the alkyne. Studies on the cycloaddition of aryl azides to methyl propiolate have shown that the regioselectivity of the reaction is influenced by the electronic nature of the substituents on the aryl azide, which in turn is related to the reaction kinetics. While a direct comparison of rate constants is not available, the relative yields of regioisomers provide insight into the kinetic preferences of the reaction.

Experimental Protocols

Accurate determination of reaction kinetics relies on robust experimental methodologies. The two most common techniques for monitoring the progress of these reactions in real-time are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.

Kinetic Analysis using NMR Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information and quantitative data on the concentration of reactants and products over time.[2][3][4][5]

Protocol for a Pseudo-2D NMR Kinetics Experiment:

  • Sample Preparation: Prepare a solution of the alkyne (e.g., this compound) and the other reactant (e.g., benzyl (B1604629) azide) in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube. An internal standard with a known concentration and non-overlapping signals should be included for accurate quantification.

  • Instrument Setup:

    • Lock and shim the spectrometer on the sample.

    • Acquire a standard 1D proton spectrum to identify the characteristic peaks of the reactants and products.

    • Set up a pseudo-2D experiment. This involves acquiring a series of 1D spectra at predefined time intervals. The multi_zgvd pulse program on Bruker instruments is commonly used for this purpose.[2][4]

    • Define the number of experiments (time points) and the delay between each experiment.

  • Data Acquisition: Initiate the reaction, if necessary (e.g., by adding a catalyst or by temperature jump), and immediately start the pseudo-2D acquisition.

  • Data Processing and Analysis:

    • Process the series of 1D spectra.

    • Integrate the characteristic signals of a reactant and a product in each spectrum, relative to the internal standard.

    • Plot the concentration of the reactant or product as a function of time.

    • From this plot, determine the reaction order and the rate constant (k) by fitting the data to the appropriate integrated rate law.

Kinetic Analysis using UV-Vis Spectroscopy

UV-Vis spectroscopy is a sensitive technique for monitoring reactions that involve a change in the chromophore of the reactants or products.

Protocol for UV-Vis Kinetic Analysis:

  • Wavelength Selection: Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength where there is a significant change in absorbance as the reaction progresses. This is often the λmax of a reactant that is consumed or a product that is formed.

  • Reaction Setup: In a quartz cuvette, mix the solutions of the alkyne and the other reactant in the desired solvent. The concentrations should be chosen to ensure the absorbance values remain within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Data Acquisition:

    • Place the cuvette in the temperature-controlled cell holder of the UV-Vis spectrophotometer.

    • Initiate the reaction (if not already started upon mixing).

    • Immediately start recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis:

    • Plot absorbance versus time.

    • Convert absorbance values to concentration using the Beer-Lambert law (A = εbc), if the molar absorptivity (ε) is known.

    • Determine the reaction order and the rate constant (k) by analyzing the concentration versus time data, similar to the NMR method.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a typical 1,3-dipolar cycloaddition pathway and a general workflow for kinetic analysis.

G cluster_reactants Reactants cluster_ts Transition State cluster_product Product Alkyne This compound TS Cycloaddition Transition State Alkyne->TS Azide Aryl Azide Azide->TS Triazole 1,2,3-Triazole TS->Triazole

Caption: 1,3-Dipolar Cycloaddition Pathway

G A Reaction Setup (Alkyne + Reagent) B Data Acquisition (NMR or UV-Vis) A->B C Data Processing (Integration/Absorbance Measurement) B->C D Concentration vs. Time Plot C->D E Kinetic Analysis (Rate Law and Rate Constant) D->E

Caption: Workflow for Kinetic Analysis

References

Side-by-side comparison of different Methyl phenylpropiolate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-yield production of key intermediates is paramount. Methyl phenylpropiolate, a valuable building block in the synthesis of various pharmaceuticals and complex organic molecules, can be prepared through several synthetic routes. This guide provides a side-by-side comparison of three common methods: Fischer Esterification of Phenylpropiolic Acid, Palladium-Catalyzed Alkoxycarbonylation of Phenylacetylene (B144264), and Sonogashira Cross-Coupling.

At a Glance: Comparison of Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis methods of this compound.

ParameterFischer EsterificationPalladium-Catalyzed AlkoxycarbonylationSonogashira Cross-Coupling
Starting Materials Phenylpropiolic acid, Methanol (B129727)Phenylacetylene, Carbon Monoxide, MethanolIodobenzene (B50100), Methyl propiolate
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Palladium(II) acetate (B1210297)/2-(Diphenylphosphino)pyridine (Pd(OAc)₂/2-PyPPh₂)Palladium/Copper (e.g., PdCl₂(PPh₃)₂/CuI)
Reaction Temperature Reflux (typically ~65-80 °C)Typically 70-110 °CRoom Temperature to 80 °C
Reaction Time 1 - 12 hours4 - 24 hours1.5 - 16 hours
Reported Yield High (estimated 90-95%)[1]Very High (~99%)[2]Good to Excellent (74-95% for related compounds)[3][4]
Key Advantages Simple procedure, inexpensive reagents.High atom economy, high yield and selectivity.Mild reaction conditions, broad substrate scope.
Key Disadvantages Use of strong acid, equilibrium reaction may require excess reagent or water removal.Requires handling of toxic carbon monoxide gas and specialized high-pressure equipment.Potential for side reactions, catalyst cost and removal.

In-Depth Experimental Protocols

Route 1: Fischer Esterification of Phenylpropiolic Acid

This classical method involves the acid-catalyzed reaction between phenylpropiolic acid and methanol. The use of a strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylpropiolic acid (1 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Route 2: Palladium-Catalyzed Alkoxycarbonylation of Phenylacetylene

This modern approach offers a highly efficient and atom-economical synthesis of this compound. The reaction involves the palladium-catalyzed addition of carbon monoxide and methanol across the triple bond of phenylacetylene.

Experimental Protocol:

  • To a high-pressure autoclave, add a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂), a suitable ligand like 2-(diphenylphosphino)pyridine (2-PyPPh₂), and an acid promoter like p-toluenesulfonic acid (p-TsOH) in a solvent like methanol.

  • Add phenylacetylene (1 equivalent) to the reaction mixture.

  • Seal the autoclave, purge with carbon monoxide (CO), and then pressurize with CO to the desired pressure (e.g., 10-40 atm).

  • Heat the reaction mixture to 100-120 °C with stirring for 4-12 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Dissolve the residue in an appropriate organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or vacuum distillation to yield pure this compound. A reported catalytic system for a similar transformation achieved a yield of up to 99.7%[2].

Route 3: Sonogashira Cross-Coupling

The Sonogashira coupling provides a versatile method for forming carbon-carbon bonds between sp² and sp hybridized carbon atoms. In this context, this compound can be synthesized by coupling an aryl halide (e.g., iodobenzene) with methyl propiolate.

Experimental Protocol:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide (e.g., iodobenzene, 1 equivalent), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent such as triethylamine (B128534) or a mixture of THF and an amine.

  • Add methyl propiolate (1.1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or gentle heating (e.g., 40-60 °C) for 2-8 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain this compound. For the related coupling of iodobenzene with phenylacetylene, yields of around 74% have been reported[3].

Visualizing the Synthesis Pathways

To better illustrate the relationship and flow of these synthetic routes, the following diagrams were generated.

Synthesis_Routes cluster_fischer Fischer Esterification cluster_alkoxy Alkoxycarbonylation cluster_sonogashira Sonogashira Coupling Phenylpropiolic Acid Phenylpropiolic Acid Methyl Phenylpropiolate_F This compound Phenylpropiolic Acid->Methyl Phenylpropiolate_F Reflux Methanol_F Methanol Methanol_F->Methyl Phenylpropiolate_F H2SO4 H₂SO₄ (cat.) H2SO4->Methyl Phenylpropiolate_F Phenylacetylene Phenylacetylene Methyl Phenylpropiolate_A This compound Phenylacetylene->Methyl Phenylpropiolate_A Pressure, Heat CO Carbon Monoxide CO->Methyl Phenylpropiolate_A Methanol_A Methanol Methanol_A->Methyl Phenylpropiolate_A Pd_cat_A Pd Catalyst Pd_cat_A->Methyl Phenylpropiolate_A Iodobenzene Iodobenzene Methyl Phenylpropiolate_S This compound Iodobenzene->Methyl Phenylpropiolate_S Coupling Methyl Propiolate Methyl Propiolate Methyl Propiolate->Methyl Phenylpropiolate_S Pd_Cu_cat Pd/Cu Catalyst Pd_Cu_cat->Methyl Phenylpropiolate_S Base Base Base->Methyl Phenylpropiolate_S

Caption: Overview of the three main synthesis routes to this compound.

Workflow_Comparison cluster_fischer_flow Fischer Esterification cluster_alkoxy_flow Alkoxycarbonylation cluster_sonogashira_flow Sonogashira Coupling Start Select Route Mix_F Mix Phenylpropiolic Acid, Methanol, H₂SO₄ Start->Mix_F Charge_A Charge Autoclave with Reagents & Catalyst Start->Charge_A Mix_S Mix Aryl Halide, Alkyne, Catalysts & Base Start->Mix_S Reflux_F Reflux Mix_F->Reflux_F Workup_F Aqueous Workup Reflux_F->Workup_F Purify_F Purification Workup_F->Purify_F Product Methyl Phenylpropiolate Purify_F->Product Pressurize_A Pressurize with CO & Heat Charge_A->Pressurize_A Depressurize_A Cool & Vent CO Pressurize_A->Depressurize_A Workup_A Solvent Removal & Workup Depressurize_A->Workup_A Purify_A Purification Workup_A->Purify_A Purify_A->Product React_S React at RT or Heat Mix_S->React_S Filter_S Filter Catalyst React_S->Filter_S Workup_S Aqueous Workup Filter_S->Workup_S Purify_S Purification Workup_S->Purify_S Purify_S->Product

References

Evaluating the Efficiency of Methyl Phenylpropiolate in Multi-Component Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy in modern organic synthesis, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation.[1] This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction steps, and improving atom economy.[1] A key component in many MCRs is the activated alkyne, which serves as a versatile building block for the synthesis of a wide array of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery.[2] Among the various activated alkynes, methyl phenylpropiolate has garnered attention due to its unique combination of electronic and steric properties.

This guide provides an objective comparison of the performance of this compound in several key multi-component reactions against common alternatives, supported by available experimental data.

Comparison of this compound and Alternative Alkynes in MCRs

The efficiency of an activated alkyne in an MCR is influenced by factors such as the electron-withdrawing nature of its substituent, steric hindrance, and its ability to participate in various reaction mechanisms. This compound is often compared to other activated alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl propiolate.

AlkyneStructureKey Features
This compound C₆H₅C≡CCO₂CH₃Phenyl group provides steric bulk and can participate in π-stacking interactions. The ester group is a moderate electron-withdrawing group.
Dimethyl Acetylenedicarboxylate (DMAD) CH₃O₂CC≡CCO₂CH₃Symmetrical alkyne with two strong electron-withdrawing ester groups, making it highly reactive.
Methyl Propiolate HC≡CCO₂CH₃Less sterically hindered than this compound and less activated than DMAD.

Performance in Key Multi-Component Reactions

Synthesis of Highly Substituted Furans

In the synthesis of tetrasubstituted furans via a phosphine-mediated multicomponent reaction, the choice of acetylenic ester can significantly impact the reaction outcome. While direct comparative data for this compound is limited in readily available literature, studies on similar systems highlight the reactivity of various alkynes. For instance, the reaction of terminal activated olefins and acyl chlorides can be mediated by phosphines to generate furan (B31954) structures.

Table 1: Comparison of Alkynes in Furan Synthesis (Representative Data)

Alkyne ComponentOther ReactantsCatalyst/MediatorProductYield (%)Reference
Electron-deficient alkynesα-DiazocarbonylsCo(II) complexPolysubstituted furansGood to excellent[3]
AcetyleneKetonesKOH/DMSOPolysubstituted furansUp to 86%[4]

Note: This table represents typical yields for furan synthesis using different alkyne precursors and is intended for illustrative purposes. Direct comparative studies under identical conditions are needed for a definitive assessment.

Aldehyde-Alkyne-Amine (A³) Coupling Reactions

The A³ coupling reaction is a fundamental MCR for the synthesis of propargylamines, which are valuable intermediates in medicinal chemistry.[5][6] The efficiency of this reaction is dependent on the catalyst and the nature of the alkyne.

Table 2: Performance of Various Alkynes in A³ Coupling Reactions (Representative Data)

AlkyneAldehydeAmineCatalystYield (%)Reference
PhenylacetyleneBenzaldehydePiperidineDicopper complex>90%[6]
Hept-1-yneBenzaldehydePiperidineDicopper complex~99%[6]
2-EthynylthiopheneBenzaldehydePiperidineDicopper complex85%[6]

Experimental Protocols

General Procedure for the Phosphine-Mediated Three-Component Synthesis of Fused Heterocycles

This protocol describes a general method for the reaction between an activated alkyne, a phosphine, and a third component (e.g., a proton acid or an electrophile), which is a common strategy in MCRs.

Materials:

  • Triphenylphosphine (B44618) (1.0 mmol)

  • Dialkyl acetylenedicarboxylate (e.g., DMAD) or this compound (1.0 mmol)

  • NH-acid (e.g., urea (B33335), N-methylurea) or other acidic component (1.0 mmol)

  • Anhydrous solvent (e.g., toluene, dichloromethane) (10 mL)

Procedure:

  • To a solution of triphenylphosphine (1.0 mmol) and the NH-acid (1.0 mmol) in the chosen anhydrous solvent (10 mL), the acetylenic ester (1.0 mmol) is added dropwise at room temperature with stirring.

  • The reaction mixture is stirred at room temperature or heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system to afford the desired product.[7][8]

Visualizing Reaction Pathways

Logical Workflow for a Generic Three-Component Reaction

The following diagram illustrates a simplified, logical workflow for a typical multi-component reaction involving an alkyne.

MCR_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_output Output A Component A (e.g., Amine, Phosphine) Mix One-Pot Mixing & Catalyst A->Mix B Component B (e.g., Aldehyde, Acid) B->Mix C This compound (Alkyne Component) C->Mix Intermediate Reactive Intermediate Formation Mix->Intermediate Activation Cyclization Intramolecular Cyclization/ Rearrangement Intermediate->Cyclization Bond Formation Product Final Heterocyclic Product Cyclization->Product Purification Purification Product->Purification

Caption: A generalized workflow for a multi-component reaction.

Comparative Reaction Pathway: this compound vs. DMAD

This diagram illustrates a hypothetical comparison of reaction pathways, highlighting potential differences in reactivity and intermediate stability.

Reaction_Comparison cluster_MPP This compound Pathway cluster_DMAD DMAD Pathway cluster_comparison Comparison MPP_Start Reactants + This compound MPP_Intermediate Intermediate A (Steric Influence) MPP_Start->MPP_Intermediate k₁ MPP_Product Product X MPP_Intermediate->MPP_Product k₂ Comparison_Node Yield & Selectivity Depends on k₁, k₂, k'₁, k'₂ MPP_Product->Comparison_Node DMAD_Start Reactants + DMAD DMAD_Intermediate Intermediate B (Highly Electrophilic) DMAD_Start->DMAD_Intermediate k'₁ (fast) DMAD_Product Product Y DMAD_Intermediate->DMAD_Product k'₂ DMAD_Product->Comparison_Node

Caption: A conceptual comparison of reaction pathways.

Conclusion

This compound stands as a valuable and versatile reagent in the toolkit for multi-component reactions. Its unique electronic and steric profile, conferred by the phenyl and methyl ester groups, allows for a range of reactivities that can be harnessed for the synthesis of complex heterocyclic molecules. While direct, quantitative comparisons of its efficiency against other common activated alkynes like DMAD and methyl propiolate are not always readily available in a consolidated format, the existing literature suggests that the choice of alkyne is highly dependent on the specific MCR and the desired product.

The phenyl group in this compound can influence regioselectivity and may participate in stabilizing intermediates through electronic or steric effects. In contrast, the high electrophilicity of DMAD often leads to faster reaction rates and the potential for different reaction pathways.

For researchers and drug development professionals, the selection of an appropriate activated alkyne for an MCR should be guided by the specific synthetic target, the desired substitution pattern on the final product, and the reaction conditions. Further head-to-head comparative studies under standardized conditions would be invaluable to the scientific community for making more informed decisions in the design and optimization of novel multi-component reactions.

References

A Comparative Guide to Unexpected Products from Methyl Phenylpropiolate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl phenylpropiolate is a versatile reagent in organic synthesis, valued for its reactive carbon-carbon triple bond. While it predictably participates in a range of transformations, its reactions can also lead to unexpected or complex product mixtures. This guide provides a comparative analysis of three key reaction types where this compound yields noteworthy products: stereoisomeric mixtures in nucleophilic additions, regioisomeric products in cycloadditions, and complex heterocycles via multi-component reactions. We compare these outcomes with alternative synthetic strategies, providing quantitative data and detailed experimental protocols to inform reaction design and optimization.

Nucleophilic Addition: The Anomaly of Cis/Trans Isomerism

The Michael addition of nucleophiles to activated alkynes like this compound is a fundamental C-N bond-forming reaction. The expected outcome is a highly stereoselective reaction yielding the trans (E) isomer. While this holds true for many secondary amines, the reaction with benzylamine (B48309) presents a notable exception, yielding the cis (Z) isomer as the major product.

Data Presentation: Comparison of Nucleophilic Addition Outcomes
ReactionNucleophileExpected ProductObserved Product(s) & RatioYield (%)
Michael AdditionSecondary Amines (e.g., Pyrrolidine)trans-β-aminoacrylatetrans isomer only71-91%
Michael AdditionBenzylaminetrans-β-aminoacrylatetrans : cis (26:74)Not Specified
Signaling Pathway: Michael Addition of Benzylamine

The formation of the thermodynamically less stable cis product as the major isomer is an unexpected result, driven by a complex interplay of factors including a proposed zwitterionic intermediate and an "enamine-imine-enamine" equilibrium that facilitates cis-trans isomerization.[1]

G cluster_start Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Zwitterionic Intermediate Zwitterionic Intermediate This compound->Zwitterionic Intermediate + Benzylamine Benzylamine Benzylamine trans-Product (Minor) trans-Product (Minor) Zwitterionic Intermediate->trans-Product (Minor) Proton Transfer (Kinetic Path) cis-Product (Major) cis-Product (Major) Zwitterionic Intermediate->cis-Product (Major) Proton Transfer (Thermodynamic Path via Isomerization) G cluster_start Reactants cluster_products Products This compound This compound Transition State Transition State This compound->Transition State 3-Phenylsydnone 3-Phenylsydnone 3-Phenylsydnone->Transition State Regioisomer A Regioisomer A Transition State->Regioisomer A Path A Regioisomer B Regioisomer B Transition State->Regioisomer B Path B Regioisomer A\n(3-carbomethoxy-1-phenylpyrazole) Regioisomer A (3-carbomethoxy-1-phenylpyrazole) Regioisomer B\n(4-carbomethoxy-1-phenylpyrazole) Regioisomer B (4-carbomethoxy-1-phenylpyrazole) G cluster_povarov Povarov-type Synthesis cluster_classical Classical Syntheses p1 Aniline + Aldehyde + This compound p2 One-Pot Reaction (Lewis Acid Catalyst) p1->p2 p3 Quinoline Product p2->p3 c1 Simple Precursors (e.g., Aniline, Glycerol) c2 Harsh Reaction (Strong Acid, High Temp, Oxidant) c1->c2 c3 Workup & Purification c2->c3 c4 Quinoline Product c3->c4

References

A Researcher's Guide to Isomeric Purity Analysis of Methyl Phenylpropiolate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the isomeric purity of methyl phenylpropiolate derivatives is a critical step in ensuring the efficacy, safety, and reproducibility of their work. These derivatives serve as versatile building blocks in organic synthesis, and their isomeric composition can significantly influence the stereochemistry and biological activity of the final products.

This guide provides an objective comparison of the primary analytical techniques for determining the isomeric purity of this compound derivatives, covering both geometric (E/Z) and stereoisomeric (enantiomeric and diastereomeric) analysis. We will delve into the experimental protocols for the most common methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—and present quantitative data to facilitate the selection of the most appropriate technique for your research needs.

Navigating the Isomeric Landscape of this compound Derivatives

This compound itself is an achiral molecule. However, its derivatives can exhibit both geometric isomerism and stereoisomerism, depending on the synthetic route and the nature of the introduced functional groups.

  • Geometric Isomers (E/Z): Reduction of the alkyne functionality in this compound can lead to the formation of methyl cinnamate (B1238496) derivatives, which can exist as E (trans) and Z (cis) isomers. The relative orientation of substituents on the double bond defines these isomers.

  • Stereoisomers (Enantiomers and Diastereomers): Introduction of a chiral center during derivatization results in stereoisomers. For instance, asymmetric hydrogenation of a β-keto ester derivative can produce chiral β-hydroxy esters as a pair of enantiomers. Subsequent reactions can introduce additional chiral centers, leading to the formation of diastereomers.

The choice of analytical method is dictated by the type of isomerism present in the derivative.

Comparison of Analytical Methods

The determination of isomeric purity for this compound derivatives is primarily achieved through chromatographic and spectroscopic techniques. Each method offers distinct advantages in terms of resolution, sensitivity, and the nature of the information it provides.

Analytical MethodIsomer TypePrincipleKey AdvantagesCommon Applications
High-Performance Liquid Chromatography (HPLC) Geometric & StereoisomersDifferential partitioning of isomers between a stationary phase and a mobile phase.High resolution, high sensitivity, applicable to a wide range of compounds.Quality control, reaction monitoring, preparative separation.
Gas Chromatography (GC) Geometric & StereoisomersSeparation of volatile isomers based on their interaction with a stationary phase in a capillary column.Very high resolution and sensitivity, especially with mass spectrometry (MS) detection.Analysis of volatile or derivatized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Geometric & StereoisomersDistinguishing isomers based on differences in the chemical environment of their nuclei.Rapid, non-destructive, provides detailed structural information.Structural confirmation, determination of isomeric ratios without chromatographic separation.

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for both geometric and chiral separations of this compound derivatives.

1. Geometric (E/Z) Isomer Analysis:

Reversed-phase HPLC is highly effective for separating the E and Z isomers of methyl cinnamate derivatives.

Experimental Protocol: HPLC Separation of E/Z Isomers of a Methyl Cinnamate Derivative

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Phenyl-based stationary phases can also offer alternative selectivity.

  • Mobile Phase: A mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier to improve peak shape. A common starting point is a gradient of methanol and water with 0.1-0.2% acetic or phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the isomers exhibit strong absorbance (e.g., 270-325 nm).

  • Temperature: Ambient or controlled at a specific temperature (e.g., 30-50 °C) to optimize selectivity.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.

Data Presentation: HPLC Separation of Cinnamic Acid Isomers

IsomerRetention Time (min)Resolution (Rs)
cis (Z)23.12>1.5
trans (E)41.08

Note: In reversed-phase chromatography, the more stable and generally more abundant trans isomer is typically retained longer.

2. Chiral (Enantiomeric) Analysis:

Chiral HPLC, utilizing a chiral stationary phase (CSP), is the gold standard for separating enantiomers of chiral this compound derivatives, such as β-hydroxy esters. Polysaccharide-based CSPs are particularly versatile.[1]

Experimental Protocol: Chiral HPLC Separation of β-Hydroxy Ester Enantiomers

  • Column: Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol). A typical mobile phase is n-hexane/isopropanol (90:10, v/v).

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Temperature: Controlled, typically around 25-40 °C.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Data Presentation: Chiral HPLC Separation of (S)-Methyl 3-hydroxy-3-phenylpropanoate Enantiomers [2]

EnantiomerRetention Time (min)ColumnMobile PhaseEnantiomeric Excess (ee)
(R)11.6Chiralpak AS-Hn-hexane/i-PrOH (90/10)91%
(S)12.7
(R)9.0Chiralcel OD-Hn-hexane/i-PrOH (90/10)93%
(S)9.8
Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile chiral derivatives. Derivatization is often necessary to improve the volatility and chromatographic behavior of the analytes.[3]

Experimental Protocol: Chiral GC Analysis of a Chiral Alcohol Derivative [4]

  • Derivatization: Esterification of a chiral alcohol with an achiral acid (e.g., acetic anhydride) to form a more volatile derivative.

  • Column: Chiral capillary column (e.g., CP Chirasil-DEX CB).

  • Carrier Gas: Hydrogen or Helium.

  • Temperature Program: An optimized temperature gradient is used to achieve separation.

  • Injector and Detector Temperature: Typically set at 230 °C and 250 °C, respectively.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Data Presentation: Chiral GC Separation of 2-Pentyl Acetate Enantiomers [4]

EnantiomerRetention Time (min)Separation Factor (α)
Enantiomer 1Not specified3.00
Enantiomer 2Not specified
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information and can be used for the quantitative analysis of isomers without the need for chromatographic separation.

1. Geometric (E/Z) Isomer Analysis:

The key to distinguishing E and Z isomers of methyl cinnamate derivatives using ¹H NMR is the difference in the coupling constant (J) between the vinylic protons.

  • trans (E) isomers: Typically exhibit a larger coupling constant, in the range of 12-18 Hz.

  • cis (Z) isomers: Show a smaller coupling constant, usually between 6-12 Hz.

The chemical shifts of the vinylic protons can also differ due to the different spatial arrangements of the substituents.[5]

Experimental Protocol: ¹H NMR Analysis of E/Z Isomers

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is commonly used.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Analysis: Integrate the signals corresponding to the vinylic protons of the E and Z isomers to determine their relative ratio.

Data Presentation: ¹H NMR Data for E/Z Isomers of a Cinnamate Derivative

IsomerVinylic Proton A (δ, ppm)Vinylic Proton B (δ, ppm)Coupling Constant (JAB, Hz)
E (trans)~7.7~6.4~16
Z (cis)~6.9~5.9~12

2. Chiral (Enantiomeric) Analysis:

To determine the enantiomeric excess (ee) by NMR, a chiral auxiliary is typically employed to induce a chemical shift difference between the enantiomers.

  • Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA (e.g., Mosher's acid) to form a mixture of diastereomers. These diastereomers will have distinct signals in the NMR spectrum, which can be integrated to determine the enantiomeric ratio.

  • Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, forming transient diastereomeric complexes with the enantiomers. This can lead to the separation of signals for the enantiomers.

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent

  • Derivatization: React the chiral this compound derivative with an enantiomerically pure CDA.

  • Sample Preparation: Dissolve the resulting diastereomeric mixture in a suitable deuterated solvent.

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Analysis: Identify and integrate the well-resolved signals corresponding to each diastereomer to calculate the enantiomeric excess.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Derivative cluster_isomer_type Isomer Identification cluster_quantification Data Analysis synthesis Synthetic Reaction isomer_check Isomer Type? synthesis->isomer_check hplc_geom HPLC (Reversed-Phase) isomer_check->hplc_geom Geometric (E/Z) hplc_chiral Chiral HPLC isomer_check->hplc_chiral Chiral (Enantiomers/ Diastereomers) quantify Quantification of Isomeric Purity hplc_geom->quantify nmr_geom NMR (J-coupling) nmr_geom->quantify hplc_chiral->quantify gc_chiral Chiral GC gc_chiral->quantify nmr_chiral NMR with Chiral Auxiliary nmr_chiral->quantify

Caption: Workflow for selecting an analytical method for isomeric purity.

signaling_pathway cluster_start Analyte cluster_separation Chromatographic Separation cluster_detection Detection & Quantification analyte Isomeric Mixture column Analytical Column (Chiral or Achiral) analyte->column detector Detector (UV, FID, MS) column->detector mobile_phase Mobile Phase mobile_phase->column data Chromatogram detector->data integration Peak Integration data->integration result Isomeric Purity (%) integration->result

Caption: Logical flow of a chromatographic analysis for isomeric purity.

Conclusion

The selection of the optimal method for the isomeric purity analysis of this compound derivatives hinges on the specific type of isomerism and the analytical requirements of the study. Chiral HPLC and GC are powerful separation techniques that provide high resolution and sensitivity, making them ideal for quality control and trace analysis. NMR spectroscopy, particularly with the use of chiral derivatizing agents, offers a rapid and direct method for determining isomeric ratios without the need for chromatographic separation, which is especially useful for reaction monitoring and structural confirmation. By understanding the principles and experimental parameters of each technique, researchers can confidently and accurately assess the isomeric purity of their synthesized this compound derivatives, ensuring the integrity and reliability of their scientific findings.

References

Cross-Validation of Experimental Results with Theoretical Predictions in the MAPK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) signaling pathway is a critical cascade that governs fundamental cellular processes such as proliferation, differentiation, and survival.[1][2] Its dysregulation is a frequent driver of various diseases, including cancer, making it a prime target for therapeutic development.[1][2] Computational models have become indispensable tools for understanding the complex dynamics of this pathway, yet their predictive power must be rigorously validated against experimental data.[2][3] This guide provides a framework for the cross-validation of theoretical predictions with experimental results, focusing on the MAPK/ERK pathway.

The Dynamics of ERK Activation: A Comparison of Theory and Experiment

A key aspect of MAPK/ERK signaling is the duration of ERK activation, which can be either transient or sustained, leading to different cellular outcomes. Theoretical models have predicted that negative feedback loops are crucial in modulating these dynamics.[3] For instance, a common model predicts that upon stimulation by a growth factor like Epidermal Growth Factor (EGF), an initial surge in ERK phosphorylation is followed by a rapid decline. This transient activation is attributed to negative feedback mechanisms where activated ERK phosphorylates upstream components like Son of Sevenless (SOS), inhibiting their function and thus dampening the signal.[3]

Experimental evidence from various studies corroborates these theoretical predictions. Western blot analyses of cell lysates treated with EGF consistently show a peak of phosphorylated ERK (p-ERK) within minutes, followed by a return to near-baseline levels, demonstrating the transient nature of the signal.

Theoretical Prediction (Model-Based)Experimental Observation (Western Blot)Cross-Validation
ERK Activation Dynamics: Rapid, transient phosphorylation of ERK following EGF stimulation.p-ERK Levels: Peak p-ERK levels observed at 5-10 minutes post-EGF treatment, followed by a significant decrease by 30-60 minutes.High Concordance
Mechanism: Negative feedback loop from ERK to upstream activators (e.g., SOS).SOS Phosphorylation: Increased phosphorylation of SOS at inhibitory sites concurrent with peak ERK activation.High Concordance

Visualizing the MAPK/ERK Pathway and Experimental Workflow

To better understand the components and the process of validation, the following diagrams illustrate the signaling cascade and a typical experimental workflow for its analysis.

MAPK_ERK_Pathway cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2-SOS EGFR->Grb2_SOS Recruits Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK->Raf Inhibits TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates Nucleus Nucleus

Caption: The canonical MAPK/ERK signaling cascade.

Experimental_Workflow CellCulture 1. Cell Culture (e.g., HeLa cells) Stimulation 2. EGF Stimulation (Time Course) CellCulture->Stimulation Lysis 3. Cell Lysis Stimulation->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE WesternBlot 6. Western Blot SDS_PAGE->WesternBlot AntibodyIncubation 7. Antibody Incubation (p-ERK, Total ERK) WesternBlot->AntibodyIncubation Detection 8. Chemiluminescent Detection AntibodyIncubation->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Caption: A standard experimental workflow for quantifying ERK phosphorylation.

Experimental Protocols

Accurate cross-validation relies on robust and well-documented experimental methodologies. Below is a generalized protocol for quantifying protein phosphorylation via Western Blot, a standard technique for validating signaling pathway activity.[4]

Objective: To measure the levels of phosphorylated ERK1/2 (p-ERK1/2) relative to total ERK1/2 in response to EGF stimulation over time.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Epidermal Growth Factor (EGF)

  • Phosphate Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-p-ERK1/2, Rabbit anti-total-ERK1/2

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • ECL Chemiluminescence Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Serum Starvation: Culture HeLa cells in DMEM with 10% FBS until they reach 70-80% confluency. Then, serum-starve the cells for 12-16 hours in serum-free DMEM to reduce basal signaling activity.

  • EGF Stimulation: Treat the serum-starved cells with a final concentration of 100 ng/mL EGF for various time points (e.g., 0, 5, 15, 30, and 60 minutes). The 0-minute time point serves as the unstimulated control.

  • Cell Lysis: After treatment, immediately place the culture dishes on ice and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each dish, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentration for all samples. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK.

  • Data Analysis: Quantify the intensity of the protein bands using densitometry software. Calculate the ratio of p-ERK to total ERK for each time point and normalize to the unstimulated control.

By systematically comparing the quantitative outputs of such experiments with the predictions generated by computational models, researchers can refine their understanding of the MAPK/ERK pathway, leading to more accurate simulations and the identification of more effective therapeutic strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of Methyl Phenylpropiolate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of methyl phenylpropiolate, a combustible and potentially irritating chemical, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, it is imperative to handle this compound with caution in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

Personal Protective Equipment (PPE): A complete PPE regimen is mandatory and includes:

  • Gloves: Nitrile or butyl rubber gloves should be worn. Always inspect gloves for integrity before use and change them frequently.[1][2]

  • Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[1]

  • Protective Clothing: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[1][2]

Engineering Controls: All work with this compound should be conducted within a chemical fume hood to prevent the inhalation of hazardous vapors.[1] An emergency eyewash station and safety shower must be readily accessible.[1][2]

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. Laboratory personnel should treat all chemical waste as hazardous unless explicitly confirmed otherwise by their institution's Environmental Health & Safety (EHS) office.[3]

Step 1: Waste Collection and Container Management

Proper containment is the foundational step in the disposal process.

  • Use a Suitable Container: Collect this compound waste in its original container or a compatible, leak-proof container with a secure, screw-on cap.[4][5] Plastic containers are often preferred for storing waste materials.[6] The container should be made of a material that does not react with the chemical.[4]

  • Labeling: Affix a completed hazardous waste tag to the container. The label must clearly identify the contents as "Hazardous Waste" and include the chemical name "this compound," the approximate concentration, and the date accumulation started.[6][7]

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding or removing waste.[3][4] This prevents the release of vapors and potential spills.

Step 2: Waste Storage

Waste must be stored safely pending collection by trained EHS personnel.

  • Designate a Storage Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][6] This area must be at or near the point of generation and under the control of the laboratory personnel.[6][7]

  • Segregation: Store this compound waste separately from incompatible materials. As a general principle, store acids and bases separately, and keep reactive chemicals apart.[4] Although specific incompatibility data for this compound is not detailed, it should not be stored with strong oxidizing agents, acids, or bases.[8]

  • Secondary Containment: It is best practice to use secondary containment, such as a tray, to capture any potential leaks from the primary container.[7]

Step 3: Waste Disposal

  • Arrange for Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time (consult your institution's policy, often up to one year for partially filled containers), contact your institution's EHS or hazardous waste management office to arrange for collection.[4][6]

  • Do Not Dispose Down the Drain: this compound should not be disposed of down the sink.[3] Drain disposal is only permissible for small quantities of specific, low-toxicity, and highly water-soluble chemicals, which is not the case for this compound.[9]

  • Evaporation is Prohibited: Never evaporate chemical waste as a method of disposal.[3]

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated by working within a chemical fume hood.[1]

  • Contain: For small spills, cover the liquid with an inert absorbent material such as sand, dry lime, or soda ash.[1]

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it into a sealed, labeled hazardous waste container.[10]

  • Decontaminate: Clean the spill area thoroughly.

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes general quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area, as stipulated by many regulatory bodies. Always confirm the specific limits with your institution's EHS office.

ParameterLimitSource
Maximum Volume of Hazardous Waste55 gallons[6]
Maximum Volume of Acutely Toxic Waste1 quart[6]
Time Limit for a Full Container3 days for removal after filling[4]
Time Limit for a Partially Filled ContainerUp to 1 year[4][6]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 start This compound Waste Generated container Collect in a compatible, sealed, and labeled container start->container is_empty Is the original container empty? start->is_empty storage Store in a designated Satellite Accumulation Area (SAA) with secondary containment container->storage check_full Is the container full or has it reached the accumulation time limit? storage->check_full check_full->storage No contact_ehs Contact Environmental Health & Safety (EHS) for waste collection check_full->contact_ehs Yes disposal_complete Disposal Complete contact_ehs->disposal_complete is_empty->container No triple_rinse Triple-rinse the container with a suitable solvent is_empty->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface the original label and remove the cap collect_rinsate->deface_label dispose_container Dispose of the empty container in regular trash deface_label->dispose_container

References

Personal protective equipment for handling Methyl phenylpropiolate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Methyl phenylpropiolate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1] Adherence to proper safety protocols is crucial to minimize risks.

1.1. GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation

Data sourced from Sigma-Aldrich Safety Data Sheet.[1]

1.2. Required Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or gogglesProtects against splashes and eye irritation.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact and irritation.[1][2]
Skin and Body Protection Long-sleeved laboratory coatProvides a barrier against accidental spills.[2]
Respiratory Protection Not required under normal use with adequate ventilation. If vapors are generated, use a NIOSH/MSHA approved respirator.Ensures respiratory safety in case of vapor inhalation.[3]

Step-by-Step Handling Procedures

Follow these procedures to ensure the safe handling of this compound.

2.1. Preparation

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[4][5]

  • Gather Materials: Have all necessary equipment and reagents ready before starting the experiment to minimize movement and potential for spills.

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

2.2. Handling

  • Avoid Contact: Take care to avoid contact with skin and eyes.[6]

  • Avoid Inhalation: Do not breathe vapors or mists.[6]

  • Grounding: For transfers of larger quantities, ground and bond containers and receiving equipment to prevent static discharge.

  • Inert Atmosphere: Store and handle under an inert atmosphere where necessary, as the material can be air-sensitive.[3]

2.3. Post-Handling

  • Decontamination: Wipe down the work area with an appropriate solvent and then soap and water.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition. Keep containers tightly closed.

Emergency Procedures

Immediate and appropriate response is critical in an emergency.

3.1. First-Aid Measures

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[3][5]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Seek medical attention.[3][6]

3.2. Spill Response

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6]

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, during cleanup.

  • Avoid Ignition Sources: Remove all sources of ignition.[7]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

4.1. Waste Collection

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

4.2. Disposal Method

  • Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Contact your institution's EHS office for specific guidance on the disposal of this chemical. Waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8]

Visual Workflow Diagrams

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response for a spill.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Ensure Ventilation (Fume Hood) prep2 Check Emergency Equipment prep1->prep2 prep3 Gather All Materials prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Transfer Chemical Carefully prep4->handle1 handle2 Avoid Skin/Eye Contact & Inhalation handle1->handle2 handle3 Perform Experimental Work handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Waste Properly post1->post2 post3 Remove PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

SpillResponse Emergency Spill Response for this compound spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Additional PPE (if necessary) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate contain Contain Spill with Inert Material ventilate->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.